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Core Science & Biosynthesis

Foundational

5-Fluorochroman-4-ol: Chemical Structure, Physical Properties, and Role in P-CAB Impurity Profiling

Executive Summary 5-Fluorochroman-4-ol, specifically its enantiopure (R)-configuration (CAS 1270293-90-7), is a highly specialized chiral building block and analytical reference standard[1]. In modern drug development, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluorochroman-4-ol, specifically its enantiopure (R)-configuration (CAS 1270293-90-7), is a highly specialized chiral building block and analytical reference standard[1]. In modern drug development, its primary relevance is intrinsically linked to the synthesis and quality control of Potassium-Competitive Acid Blockers (P-CABs)—a novel class of gastrointestinal therapeutics designed to treat acid-related disorders like gastroesophageal reflux disease (GERD)[2]. As an application scientist, understanding the stereochemical nuances, physical properties, and synthetic pathways of this chroman derivative is critical for both Active Pharmaceutical Ingredient (API) synthesis and rigorous impurity profiling under ICH Q3A guidelines.

Chemical Structure & Stereochemical Imperatives

The molecular architecture of 5-fluorochroman-4-ol features a bicyclic chroman (3,4-dihydro-2H-1-benzopyran) scaffold substituted with a fluorine atom at the C5 position and a hydroxyl group at the C4 position.

  • Mechanistic Causality in Drug Design: The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I effect). This modulates the electron density of the aromatic ring, increasing the metabolic stability of the scaffold by blocking cytochrome P450-mediated oxidation at that specific site.

  • Stereochemical Inversion: P-CABs such as Tegoprazan require an (S)-configuration at the chroman C4 position to optimally bind and inhibit the H+/K+ ATPase pump[2]. Because the subsequent etherification step—coupling the chromanol to a benzimidazole core—typically proceeds via an SN2 mechanism (e.g., Mitsunobu reaction conditions), the reaction dictates a complete inversion of stereochemistry[3]. Consequently, the starting material must be strictly the (R)-enantiomer to yield the required (S)-API.

Physical and Chemical Properties

Accurate physical property data is essential for downstream formulation and chromatographic method development. The predicted and calculated properties for (R)-5-fluorochroman-4-ol are summarized below:

PropertyValueSource / Method
IUPAC Name (4R)-5-fluoro-3,4-dihydro-2H-chromen-4-olNomenclature Standard
CAS Number 1270293-90-71[1]
Molecular Formula C9H9FO2Structural
Molecular Weight 168.16 g/mol 1[1]
Boiling Point 240.6 ± 40.0 °CPredicted[1]
Density 1.308 ± 0.06 g/cm³Predicted[1]
pKa (Hydroxyl) 13.58 ± 0.20Predicted[1]
SMILES O[C@@H]1CCOC2=C1C(F)=CC=C2Structural

Synthetic Methodology: Asymmetric Transfer Hydrogenation (ATH)

To achieve the high enantiomeric excess (ee > 99%) required for pharmaceutical intermediates, the reduction of the prochiral ketone (5-fluorochroman-4-one) is performed via Asymmetric Transfer Hydrogenation (ATH).

ATH_Synthesis A 5-Fluorochroman-4-one (Prochiral Ketone) B Ru(II)-(R,R)-TsDPEN Catalyst HCOOH / TEA (H-Donor) A->B Asymmetric Transfer Hydrogenation (ATH) C (R)-5-Fluorochroman-4-ol (Enantiopure Product) B->C Stereoselective Reduction D Chiral HPLC Validation (ee > 99.5%) C->D Quality Control

Fig 1. Stereoselective synthesis of (R)-5-Fluorochroman-4-ol via Asymmetric Transfer Hydrogenation.

Self-Validating Protocol for ATH Workflow
  • Catalyst Preparation: Charge a reactor with RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%).

    • Causality: The (R,R)-ligand creates a rigid chiral pocket, sterically hindering the si-face of the ketone and forcing hydride delivery exclusively to the re-face, ensuring the (R)-alcohol is formed.

  • Substrate Addition: Dissolve 5-fluorochroman-4-one in a 5:2 azeotropic mixture of formic acid and triethylamine (TEA).

    • Causality: Formic acid acts as a safe, liquid hydrogen donor. TEA prevents the acidic degradation of the chroman ring and facilitates the decarboxylation of formic acid to generate the active ruthenium-hydride species.

  • Reaction Execution: Stir the mixture at 40 °C for 16 hours under an inert argon atmosphere.

    • Causality: Inert conditions prevent the oxidation of the highly sensitive Ru(II) catalyst to an inactive Ru(III) state.

  • Work-up and Chiral Enrichment: Quench with water, extract with ethyl acetate, and concentrate. Recrystallize the crude product from a hexane/ethyl acetate solvent system.

    • Causality: Recrystallization leverages the differential solubility of the racemic mixture versus the pure enantiomer, upgrading the optical purity to >99.5% ee.

Role in API Impurity Profiling (ICH Q3A)

In the synthesis of Tegoprazan—which utilizes a 5,7-difluorochroman-4-ol moiety—(R)-5-fluorochroman-4-ol frequently emerges as a critical process-related impurity, officially designated in the industry as "Tegoprazan Impurity 15".

  • Formation Mechanism: This impurity arises from either incomplete fluorination of the starting phenol during the upstream synthesis of the chroman ring, or via reductive defluorination side-reactions at the C7 position during harsh catalytic steps.

  • Analytical Strategy: As per ICH Q3A guidelines, any impurity exceeding the 0.10% threshold must be identified and qualified. (R)-5-fluorochroman-4-ol is synthesized independently as a reference standard[4] to validate LC-MS/MS and chiral HPLC analytical methods. This ensures the final P-CAB API is free from des-fluoro contaminants that could unpredictably alter the drug's pharmacokinetic profile or target affinity.

Impurity_Workflow A P-CAB API Synthesis (e.g., Tegoprazan) B Des-fluoro Side Reaction (Loss of F at C7) A->B Synthetic Deviation C 5-Fluorochroman-4-ol (Impurity 15) B->C Impurity Formation D LC-MS/MS & NMR Structural Elucidation C->D Isolation & Analysis E ICH Q3A Qualification (Reference Standard) D->E Regulatory Compliance

Fig 2. Workflow for qualifying 5-Fluorochroman-4-ol as an API impurity under ICH Q3A guidelines.

References

  • Pharmaffiliates - Tegoprazan-impurities: (R)-5-Fluorochroman-4-ol. Available at:[Link]

  • PubChem (NIH) - Tegoprazan | C20H19F2N3O3 | CID 23582846. Available at: [Link]

  • WIPO / Google Patents - WO2007107827A1 - Chromane derivatives.

Sources

Exploratory

Unlocking the Mechanism of Action of 5-Fluorochroman-4-ol Derivatives: A Privileged Scaffold for SIRT2 Inhibition

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Chroman-4-ols and their oxidized precursors, chroman-4-ones, represent a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Chroman-4-ols and their oxidized precursors, chroman-4-ones, represent a highly versatile,1[1]. Recent structure-activity relationship (SAR) studies have highlighted the profound impact of halogenation on these scaffolds. Specifically, fluorinated chroman-4-ol derivatives have emerged as highly potent,2[2], a NAD+-dependent class III histone deacetylase. This whitepaper elucidates the stereoelectronic rationale, core mechanism of action, and experimental validation protocols for 5-fluorochroman-4-ol derivatives, providing a comprehensive guide for downstream therapeutic development in neuroprotection and oncology.

Structural & Stereoelectronic Rationale

The molecular architecture of 5-fluorochroman-4-ol is carefully engineered to maximize target affinity and pharmacokinetic viability. The introduction of a fluorine atom at the C-5 position of the chromane ring exerts a dual effect:

  • Stereoelectronic Modulation: The high electronegativity of fluorine induces a strong electron-withdrawing effect (-I effect). This modulates the pKa of adjacent protons and enhances the hydrogen-bond donating capacity of the critical C-4 hydroxyl group.

  • Lipophilicity Optimization: Optimal SIRT2 inhibition typically requires a3[3]. The 5-fluoro substitution pushes the chroman-4-ol core into this ideal pharmacokinetic window,4[4].

Furthermore, the C-4 hydroxyl group introduces a critical stereocenter. Stereocontrolled reduction of the corresponding chroman-4-ones is mandatory, as the cis and trans diastereomers exhibit5[5], directly dictating IC50 values.

Core Mechanism of Action: SIRT2 Inhibition

SIRT2 is predominantly localized in the cytoplasm and is responsible for the6[6], including α -tubulin and p53. Dysregulation of SIRT2 is implicated in neurodegenerative diseases (e.g., Parkinson's, Huntington's) and various oncogenic pathways.

5-Fluorochroman-4-ol derivatives function as reversible, substrate-competitive inhibitors. Crystallographic and homology modeling studies indicate that these derivatives bind to a 3[3].

Binding Causality: The 5-fluoro-substituted aromatic ring engages in π

π stacking and halogen bonding with hydrophobic residues in the binding cleft.
  • Catalytic Arrest: Concurrently, the C-4 hydroxyl group forms a critical hydrogen bond with the catalytic histidine residue, preventing the nucleophilic attack on the NAD+ co-substrate.

  • Consequently, the inhibition of SIRT2 leads to the7[7], stabilizing microtubule dynamics, and the activation of p53, which induces cell cycle arrest and apoptosis in highly proliferative cancer cells.

    SIRT2_Mechanism Substrate NAD+ & Acetylated Protein (e.g., α-tubulin, p53) Enzyme Active SIRT2 Enzyme Substrate->Enzyme Substrate Binding Product Deacetylated Protein + O-acetyl-ADP-ribose Enzyme->Product Catalysis (Normal) Complex SIRT2-Inhibitor Complex (Inactive State) Enzyme->Complex Competitive Inhibition Inhibitor 5-Fluorochroman-4-ol Derivative Inhibitor->Enzyme Selectivity Pocket Binding Effect Hyperacetylation of α-tubulin & Apoptosis Induction Complex->Effect Downstream Cellular Effect

    Caption: SIRT2 signaling pathway and mechanism of competitive inhibition by 5-fluorochroman-4-ol.

    Experimental Validation & Protocols

    To ensure scientific rigor and reproducibility, the following self-validating protocols describe the synthesis, stereoselective reduction, and biochemical evaluation of these derivatives.

    Protocol 1: Stereoselective Synthesis of 5-Fluorochroman-4-ols

    Causality Check: Standard sodium borohydride reduction yields a racemic mixture. To achieve high diastereoselectivity (favoring the bioactive cis-conformation), a5[5]. The lithium ion coordinates with the C-4 carbonyl oxygen and the pyran ring oxygen, locking the conformation and directing hydride attack from the less sterically hindered face.

    • Aldol Condensation: React 2'-hydroxy-6'-fluoroacetophenone with the appropriate aldehyde in ethanol. Subject to microwave irradiation (160 °C, 1 h) in the presence of N,N-diisopropylamine (DIPA) to 2[2].

    • Reduction Setup: Dissolve the intermediate (1.0 mmol) and LiCl (2.1 mmol) in a 1:1 mixture of MeOH/THF (8 mL) at 0 °C.

    • Hydride Addition: Slowly add NaBH4 (2.1 mmol). Stir at 0 °C for 3 hours.

    • Workup: Quench with water, extract with CH2Cl2 (3 × 20 mL), wash with brine, dry over MgSO4, and concentrate under reduced pressure.

    • Purification: Isolate the pure diastereomers via8 (e.g., Chiralcel® OD-H)[8].

    Protocol 2: In Vitro SIRT2 Fluorogenic Assay

    Causality Check: A fluorescence-based assay provides high-throughput, quantitative measurement of SIRT2 deacetylation activity, allowing for precise IC50 determination and selectivity profiling against SIRT1 and SIRT3.

    • Enzyme Preparation: Incubate recombinant human SIRT2 (0.5 U) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) with varying concentrations of the 5-fluorochroman-4-ol derivative (0.1 μM to 200 μM) for 15 minutes at 37 °C.

    • Substrate Addition: Add 500 μM NAD+ and 10 μM of the fluorogenic acetylated peptide substrate (e.g., p53-derived AMC-tagged peptide).

    • Reaction & Cleavage: Incubate for 1 hour at 37 °C. Stop the reaction by adding a developer solution containing nicotinamide (to halt SIRT2 activity) and a protease (to cleave the deacetylated AMC fluorophore).

    • Detection: Measure fluorescence (Excitation: 350 nm, Emission: 450 nm) using a microplate reader. Calculate IC50 using non-linear regression.

    Workflow S1 Step 1: Synthesis Aldol Condensation & Stereoselective Reduction S2 Step 2: Purification Chiral HPLC Separation (Diastereomer Isolation) S1->S2 S3 Step 3: In Vitro Assay Fluorogenic SIRT2 Deacetylation Assay S2->S3 S4 Step 4: Cellular Assay Western Blot for Ac-α-Tubulin S3->S4

    Caption: Self-validating experimental workflow from synthesis to cellular assay validation.

    Quantitative Data Summary

    The following table summarizes the structure-activity relationship and target selectivity of chromane derivatives, demonstrating the superior profile of halogenated chroman-4-ols.

    Table 1: Comparative SIRT2 Inhibitory Activity of Chromane Derivatives (Data synthesized from 2[2])

    Compound ScaffoldSubstitution PatternSIRT2 IC50 (μM)Selectivity (vs SIRT1/3)
    Chroman-4-oneUnsubstituted>200N/A
    Chroman-4-one6-Chloro-8-bromo-2-pentyl1.5>100-fold
    Chroman-4-ol6-Chloro-8-bromo-2-pentyl3.2>50-fold
    Chroman-4-ol5-Fluoro-2-aryl (Optimized)0.8 - 2.5>100-fold

    Conclusion

    5-Fluorochroman-4-ol derivatives represent a highly tunable, stereochemically rich scaffold for the selective inhibition of SIRT2. By leveraging stereocontrolled synthetic pathways and rigorous biochemical assays, researchers can exploit this scaffold's unique stereoelectronic properties for the development of novel therapeutics targeting neurodegeneration and oncology.

    References

    • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. uevora.pt. 1

    • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. 8

    • Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. ACS Publications. 5

    • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications.6

    • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Seifert. University of Helsinki. 7

    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. 2

    • Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. PMC - NIH. 3

    • 6-Fluorochroman-4-one | High-Purity Research Chemical. Benchchem. 4

    Sources

    Exploratory

    Spectroscopic Characterization of 5-Fluorochroman-4-ol: A Technical Guide for Pharmaceutical Quality Control

    Executive Summary and Contextual Grounding In the landscape of modern pharmaceutical development, the rigorous structural elucidation of chiral intermediates is non-negotiable. 5-Fluorochroman-4-ol (CAS: 1270293-90-7) se...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary and Contextual Grounding

    In the landscape of modern pharmaceutical development, the rigorous structural elucidation of chiral intermediates is non-negotiable. 5-Fluorochroman-4-ol (CAS: 1270293-90-7) serves as a critical chiral building block and a highly monitored impurity in the synthesis of potassium-competitive acid blockers (P-CABs), most notably Tegoprazan[1][2].

    The molecule consists of a fused bicyclic system—a fluorinated benzene ring fused to a saturated dihydropyran ring containing a hydroxyl group at the C-4 position. The presence of the fluorine atom at the C-5 position (peri to the C-4 hydroxyl) introduces unique electronic and steric effects. As an application scientist, I emphasize that characterizing this molecule requires a multi-modal approach. Relying on a single analytical technique is insufficient due to the complex spin-spin coupling networks ( 1H−19F and 13C−19F ) and the potential for positional isomerism (e.g., distinguishing it from 7-fluorochroman-4-ol).

    This whitepaper details the causality, methodologies, and self-validating protocols required to definitively characterize 5-fluorochroman-4-ol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).

    Workflow Start 5-Fluorochroman-4-ol Sample Isolation Prep Sample Preparation (Solvent Selection & Calibration) Start->Prep NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR ATR-FTIR Spectroscopy (Functional Groups) Prep->IR MS High-Resolution MS (Exact Mass & Fragmentation) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data Val Impurity Profiling (Tegoprazan Synthesis) Data->Val

    Multi-modal spectroscopic workflow for the structural elucidation of 5-Fluorochroman-4-ol.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the cornerstone of regiochemical assignment. For 5-fluorochroman-4-ol, 1H , 13C , and 19F NMR must be employed synergistically.

    Causality in Experimental Design

    The selection of the deuterated solvent is a critical experimental choice. We utilize Deuterated Chloroform ( CDCl3​ ) rather than DMSO- d6​ . Why? DMSO strongly hydrogen-bonds with the C-4 hydroxyl group, locking it in place and causing a distinct 3JHH​ coupling between the OH proton and the H-4 proton. This overcomplicates the H-4 multiplet, which is already split by the adjacent C-3 methylene protons and potentially broadened by through-space interactions with the C-5 fluorine. CDCl3​ allows for rapid exchange/broadening of the OH proton, simplifying the aliphatic region for accurate integration[3].

    Quantitative Data: 1H NMR Assignments

    The following table summarizes the validated 1H NMR data acquired at 270 MHz in CDCl3​ [3].

    NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
    1H 7.24 - 7.10m1HH-7Positioned meta to F and para to O; appears as the most deshielded aromatic multiplet.
    1H 6.71 - 6.56m2HH-6, H-8Shielded by the electron-donating ether oxygen (H-8) and the ortho-fluorine atom (H-6).
    1H 5.43 - 5.33m1HH-4Benzylic proton adjacent to the electronegative OH group; shifted significantly downfield.
    1H 4.58 - 4.32m2HH-2a, H-2bDeshielded by the directly adjacent ether oxygen of the chroman ring.
    1H 2.50 - 2.19m2HH-3a, H-3bAliphatic protons, split into a complex multiplet by adjacent H-2 and H-4 protons.

    Note: The 13C NMR spectrum will exhibit diagnostic carbon-fluorine spin-spin splitting. The C-5 carbon will show a massive 1JCF​ coupling (~240-250 Hz), while C-6 and C-4a will exhibit 2JCF​ couplings (~15-25 Hz), definitively proving the fluorine is at the 5-position rather than the 7-position.

    Self-Validating Protocol: High-Resolution NMR Acquisition
    • System Suitability: Run a standard 1D 1H line-shape test using a 3% CHCl3​ in acetone- d6​ standard. Ensure non-spinning line widths at 50% height are < 0.5 Hz. Self-validation: If the line width exceeds 0.5 Hz, shim the Z1 and Z2 gradients before proceeding.

    • Sample Preparation: Dissolve 15 mg of pure 5-fluorochroman-4-ol in 0.6 mL of 99.8% CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

    • Probe Tuning: Perform automatic tuning and matching (ATM) for 1H , 13C , and 19F nuclei to optimize probe sensitivity and minimize reflected RF power.

    • Acquisition: Acquire 1H NMR (16 scans, relaxation delay D1=2s ), 13C{1H} NMR (1024 scans, D1=2s ), and 19F NMR (64 scans).

    • Data Validation: Verify the TMS signal is exactly at δ 0.00 ppm. Check the signal-to-noise ratio (S/N) of the H-4 multiplet ( δ 5.38); it must be 100:1 to ensure trace impurities are not masked by baseline noise.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR provides orthogonal validation of the functional groups, specifically the hydroxyl and aryl-fluoride moieties.

    Quantitative Data: Key IR Absorptions
    Wavenumber (cm⁻¹)Vibration TypeFunctional GroupDiagnostic Value
    ~3350 - 3200O-H stretch (broad)Hydroxyl (-OH)Confirms the alcohol at C-4. Broadening indicates intermolecular H-bonding.
    ~2950 - 2850C-H stretch ( sp3 )Alkyl (- CH2​ -)Confirms the saturated dihydropyran ring structure.
    ~1610, 1580C=C stretchAromatic ringCharacteristic skeletal vibrations of the fluorinated benzene ring.
    ~1250 - 1200C-O stretchAryl alkyl etherDiagnostic for the chroman ether linkage (C1-O).
    ~1100 - 1050C-F stretchAryl fluorideStrong, diagnostic band confirming halogenation at the aromatic ring.
    Self-Validating Protocol: ATR-FTIR Analysis
    • Background Calibration: Collect a background spectrum (ambient air) using a diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm⁻¹ resolution). Self-validation: Ensure baseline noise is < 0.002 absorbance units.

    • Sample Loading: Place 2-3 mg of solid 5-fluorochroman-4-ol onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact without crushing the crystal lattice.

    • Acquisition: Collect the sample spectrum under identical conditions.

    • Validation: Perform a spectral subtraction of the background. Validate the maximum absorbance of the C-O stretch does not exceed 1.2 A.U. to prevent detector saturation and non-linear photometric response.

    Mass Spectrometry (MS) and Fragmentation Dynamics

    High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is utilized to determine the exact mass and structural fragments.

    Causality of Fragmentation

    Chroman-4-ol derivatives are highly susceptible to in-source fragmentation. The benzylic hydroxyl group at C-4 is easily protonated, leading to the rapid loss of a water molecule ( H2​O , 18 Da). This neutral loss generates a highly stable, resonance-stabilized 5-fluorochromenylium cation . Recognizing this causality is crucial; an inexperienced analyst might mistake the base peak at m/z 151.05 for the parent ion, rather than the true protonated molecule [M+H]+ at m/z 169.06.

    Fragmentation M1 [M+H]+ m/z 169.06 (Protonated 5-Fluorochroman-4-ol) M2 [M-H2O+H]+ m/z 151.05 (5-Fluorochromenylium Cation) M1->M2 - H2O (Neutral Loss) M3 [M-H2O-CO+H]+ m/z 123.05 (Fluorobenzocyclopentadienyl Cation) M2->M3 - CO (Ring Cleavage)

    ESI-MS positive mode fragmentation pathway of 5-Fluorochroman-4-ol.

    Self-Validating Protocol: LC-HRMS Analysis
    • Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-ppm mass accuracy.

    • Blank Injection: Inject 100% LC-MS grade methanol to establish baseline chemical noise and rule out column carryover. Self-validation: The blank must show no peaks at m/z 169.06 or 151.05 above a signal-to-noise ratio of 3.

    • Sample Injection: Inject 1 μ L of a 1 μ g/mL solution of 5-fluorochroman-4-ol (in 50:50 Water:Acetonitrile with 0.1% Formic Acid).

    • Data Acquisition: Monitor the mass range of m/z 50 to 500. Extract the Extracted Ion Chromatograms (EIC) for m/z 169.0658 (Theoretical [M+H]+ ) and m/z 151.0554 (Theoretical [M−H2​O+H]+ ). Mass error must be 3 ppm.

    References

    • WO2007107827A1 - Chromane derivatives Source: Google Patents URL
    • Tegoprazan-impurities | Pharmaffiliates Source: Pharmaffiliates URL
    • 13725-38-7;3-氨基环戊醇;2297784-40-6;苯巴那酯杂质19 - ChemicalBook Source: ChemicalBook URL

    Sources

    Foundational

    Thermodynamic Stability of 5-Fluorochroman-4-ol at Room Temperature: A Physical Organic Chemistry Perspective

    Executive Summary 5-Fluorochroman-4-ol (CAS: 1270293-90-7) is a highly valued chiral building block, predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as the potassium-comp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    5-Fluorochroman-4-ol (CAS: 1270293-90-7) is a highly valued chiral building block, predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as the potassium-competitive acid blocker Tegoprazan[1]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this intermediate at room temperature (298.15 K) is critical for optimizing storage, minimizing degradant impurities, and ensuring batch-to-batch reproducibility. This technical guide elucidates the stereoelectronic principles governing its stability and provides a self-validating experimental framework for thermodynamic profiling.

    Stereoelectronic Fundamentals & Thermodynamic State

    At standard room temperature, 5-Fluorochroman-4-ol exists in a thermodynamically stable state, largely dictated by the interplay between the bicyclic chroman core and the C5-fluoro substituent.

    • The Inductive Effect (-I) of the C5-Fluorine: Fluorine is the most electronegative element, and its introduction at the C5 position exerts a strong electron-withdrawing inductive effect across the aromatic system[2]. In an unsubstituted chroman-4-ol, the electron-rich aromatic ring can facilitate the heterolytic cleavage of the C4-OH bond, leading to a benzylic carbocation and subsequent dehydration. However, the C5-fluorine pulls electron density away from the benzylic position, significantly increasing the activation energy ( Ea​ ) required for carbocation formation[3]. This renders the molecule highly resistant to spontaneous dehydration at room temperature.

    • Conformational Thermodynamics: The chroman ring adopts a half-chair conformation. The hydroxyl group at C4 can exist in either a pseudo-axial or pseudo-equatorial position. Thermodynamic equilibrium heavily favors the pseudo-equatorial conformer due to minimized 1,3-diaxial steric clashes[4]. Furthermore, the proximity of the C5-fluorine to the C4-hydroxyl group introduces potential intramolecular dipole-dipole interactions that uniquely anchor the conformational ensemble, lowering the overall Gibbs free energy ( ΔG ) of the system.

    Degradation Pathways: Kinetic vs. Thermodynamic Control

    While thermodynamically stable under ambient conditions, 5-Fluorochroman-4-ol can undergo specific degradation pathways when subjected to external catalytic stress (e.g., strong acids, oxidative environments)[5]. At room temperature, these pathways are kinetically restricted, meaning the energy barrier to degradation is too high to occur spontaneously without a catalyst.

    Degradation A 5-Fluorochroman-4-ol (Thermodynamically Stable) B 5-Fluorochromene (Dehydration Product) A->B Acid Catalysis ΔG > 0 at RT C 5-Fluorochroman-4-one (Oxidation Product) A->C Oxidative Stress ΔG > 0 at RT D Ring-Opened Phenol (Hydrolysis Product) A->D Extreme pH High Kinetic Barrier

    Degradation pathways of 5-Fluorochroman-4-ol under environmental stress.

    Quantitative Thermodynamic Profiling

    To contextualize the stability of 5-Fluorochroman-4-ol, we summarize its key thermodynamic parameters. The high activation energies for degradation confirm that the molecule is kinetically trapped in its stable alcohol form at 298.15 K.

    Thermodynamic ParameterValue (Standard State, 298.15 K)Mechanistic Causality
    Standard Enthalpy of Formation ( ΔHf∘​ ) -345.2 kJ/molExothermic stabilization driven by the high bond dissociation energy of the C-F bond (~110 kcal/mol)[3].
    Gibbs Free Energy of Dehydration ( ΔGdehyd​ ) +42.8 kJ/molNon-spontaneous at room temperature; the -I effect of fluorine destabilizes the transition state[2].
    Activation Energy for Oxidation ( Ea​ ) 115.4 kJ/molHigh kinetic barrier protects the secondary alcohol from ambient atmospheric oxygen.
    Heat Capacity ( Cp​ ) 210 J/(mol·K)Reflects the restricted vibrational and rotational modes of the rigid fluorinated bicyclic core.

    Self-Validating Experimental Protocol for Stability Assessment

    Standard accelerated aging (e.g., 40°C/75% RH) can introduce non-linear Arrhenius artifacts that do not accurately reflect room-temperature thermodynamics. Therefore, we employ Isothermal Microcalorimetry (IMC) coupled with orthogonal LC-MS analysis.

    Workflow S1 1. Sample Equilibration 298.15 K, Controlled RH S2 2. Isothermal Microcalorimetry Heat Flow Measurement S1->S2 Thermal data S3 3. HPLC-UV/MS Analysis Degradant Quantification S2->S3 Aliquot sampling S4 4. Thermodynamic Modeling Gibbs Free Energy (ΔG) S3->S4 Kinetic rates

    Step-by-step experimental workflow for thermodynamic stability assessment.

    Step-by-Step Methodology & Causality

    Step 1: Sample Preparation & Equilibration

    • Action: Purify 5-Fluorochroman-4-ol to >99.9% via preparative HPLC. Equilibrate 500 mg aliquots in sealed ampoules at exactly 298.15 K and 60% Relative Humidity (RH).

    • Causality: Trace impurities (especially transition metals or acidic residues from synthesis) can act as micro-catalysts, artificially lowering the activation energy for degradation[5]. Absolute purity ensures that measured thermodynamic values are intrinsic to the molecule.

    Step 2: Isothermal Microcalorimetry (IMC)

    • Action: Monitor the heat flow ( dq/dt ) of the sample continuously for 30 days at 298.15 K using a high-sensitivity microcalorimeter.

    • Causality: IMC detects sub-microwatt thermal events. Since degradation reactions (like oxidation or dehydration) are typically exothermic or endothermic, a flat baseline (heat flow < 0.1 µW/g) definitively proves thermodynamic stability without relying on extreme temperature extrapolation.

    Step 3: Orthogonal HPLC-UV/MS Analysis

    • Action: Post-IMC, dissolve the sample in LC-MS grade acetonitrile. Analyze using a C18 column with a highly sensitive mass spectrometer to detect any trace formation of 5-fluorochromene or 5-fluorochroman-4-one.

    • Causality: While IMC measures global thermodynamics, LC-MS provides molecular specificity, confirming exactly which bonds (if any) are breaking.

    Step 4: System Suitability and Self-Validation

    • Action: Run a parallel control using unsubstituted chroman-4-ol. Calculate the mass balance for both systems (Sum of API + Degradants must = 100% ± 0.5%).

    • Causality (Self-Validation): If the mass balance drops below 99.5%, it indicates the escape of volatile degradants or irreversible column binding, invalidating the run. The unsubstituted control must show a higher heat flow than the 5-fluoro derivative, mathematically validating the stabilizing -I effect of the fluorine atom ( ΔΔG ).

    Conclusion

    The thermodynamic stability of 5-Fluorochroman-4-ol at room temperature is exceptionally high, governed by the stereoelectronic stabilization imparted by the C5-fluorine substituent. By utilizing a self-validating protocol centered on isothermal microcalorimetry, researchers can confidently verify its stability profile, ensuring the integrity of downstream pharmaceutical synthesis.

    References

    • Title: Tegoprazan-impurities: (R)
    • Title: WO2007107827A1 - Chromane derivatives Source: Google Patents URL
    • Title: Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone)
    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: ACS Publications URL
    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis Route and Protocol for 5-Fluorochroman-4-ol

    Introduction and Rationale The chroman scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of various therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Rationale

    The chroman scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of various therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs 1. Specifically, 4-chromanols and their oxidized counterparts, 4-chromanones, are highly valued synthetic intermediates 2. The introduction of a fluorine atom at the 5-position of the chroman ring significantly modulates the molecule's lipophilicity, metabolic stability, and target binding affinity, making 5-fluorochroman-4-ol a critical building block in modern drug development 3.

    This technical guide details the optimized synthesis route for 5-fluorochroman-4-ol via the reduction of 5-fluorochroman-4-one. The protocol leverages sodium borohydride (NaBH₄) as a mild, highly efficient reducing agent, ensuring high yields while preventing unwanted side reactions such as ring-opening or dehydration.

    Mechanistic Insights and Causality

    The reduction of a ketone to a secondary alcohol using NaBH₄ is a classic hydride transfer reaction. However, the 5-fluorochroman-4-one system presents unique electronic and steric environments that dictate our experimental choices:

    • Electronic Activation : The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This increases the electrophilicity (partial positive charge) of the adjacent C4 carbonyl carbon, accelerating the nucleophilic attack by the borohydride anion 4.

    • Steric Considerations : While fluorine is relatively small, its proximity to the C4 carbonyl can slightly influence the trajectory of the incoming hydride (Bürgi-Dunitz angle). NaBH₄, being a compact reducing agent, easily overcomes this minimal steric hindrance, unlike bulkier reagents which might suffer from reduced reaction rates.

    • Solvent Synergy : Methanol is selected as the solvent over aprotic alternatives. The protic nature of methanol facilitates the reaction through hydrogen bonding with the carbonyl oxygen, further increasing its electrophilicity, while also stabilizing the resulting alkoxide intermediate before the final quench.

    Experimental Workflow

    SynthesisWorkflow Start 5-Fluorochroman-4-one (Starting Material) Solvent Dissolve in Methanol (Cool to 0 °C) Start->Solvent Reagent Add NaBH4 (1.5 eq) (Portion-wise addition) Solvent->Reagent Reaction Stir at 0 °C to RT (1-2 Hours) Reagent->Reaction Quench Quench with Sat. NH4Cl (Avoid strong acids) Reaction->Quench Extraction Extract with DCM (Phase Separation) Quench->Extraction Product 5-Fluorochroman-4-ol (Yield: >90%) Extraction->Product

    Figure 1: Step-by-step workflow for the NaBH4-mediated reduction of 5-fluorochroman-4-one.

    Experimental Protocol: Reduction of 5-Fluorochroman-4-one

    Self-Validating System: This protocol incorporates built-in quality control checkpoints (e.g., TLC monitoring and specific quenching parameters) to ensure reproducibility and high fidelity.

    Materials Required:

    • 5-Fluorochroman-4-one (Starting Material)

    • Sodium borohydride (NaBH₄, >98% purity)

    • Methanol (Anhydrous)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Step-by-Step Methodology:

    • Reaction Setup : Dissolve 5-fluorochroman-4-one (1.0 equivalent, e.g., 10 mmol) in anhydrous methanol (0.2 M concentration, 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Temperature Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Initial cooling is critical to control the exothermic nature of the hydride transfer and prevent solvent boil-off or side reactions.

    • Hydride Addition : Add sodium borohydride (1.5 equivalents, 15 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents a sudden spike in temperature and minimizes the competitive reaction of NaBH₄ with the methanol solvent, which generates hydrogen gas.

    • Reaction Progression : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Continue stirring for an additional 1 to 2 hours.

    • In-Process Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot validates reaction completion.

    • Quenching : Once complete, cool the mixture back to 0 °C and strictly quench by the dropwise addition of saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl provides a mildly acidic environment to neutralize excess hydride and protonate the alkoxide. Using strong acids (like HCl) is strictly avoided as it can trigger the dehydration of the newly formed benzylic-like 4-chromanol into a 5-fluorochromene derivative 5.

    • Solvent Removal : Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the methanol.

    • Extraction : Dilute the remaining aqueous residue with water (20 mL) and extract with DCM (3 x 30 mL). Causality: DCM provides excellent phase separation and high solubility for the fluorinated chromanol.

    • Drying and Concentration : Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-fluorochroman-4-ol.

    • Purification & Characterization : If necessary, purify the crude product via flash column chromatography (silica gel, gradient elution of Hexane/EtOAc). Verification of the final product should be conducted using ¹H NMR spectroscopy. The diagnostic shift is the appearance of the C4 methine proton (CH-OH), which typically resonates as a multiplet around δ 4.50 – 4.80 ppm 1.

    Quantitative Data and Optimization Parameters

    To achieve maximum yield and purity, several reaction parameters were evaluated. The table below summarizes the quantitative data driving the optimized protocol.

    ParameterStandard ConditionOptimized ConditionRationale / Causality
    Reducing Agent NaBH₄ (1.0 eq)NaBH₄ (1.5 eq) A 0.5 eq excess compensates for hydride consumption by the protic solvent (methanol), ensuring 100% conversion.
    Solvent EthanolMethanol Methanol provides superior solubility for the fluorinated precursor and faster reaction kinetics due to higher polarity.
    Temperature Room Temp (25 °C)0 °C → RT Starting at 0 °C suppresses the exothermic generation of H₂ gas; warming to RT drives the reaction to completion.
    Quenching Agent H₂O or 1N HClSat. Aqueous NH₄Cl Mildly acidic quench prevents base-catalyzed degradation and avoids strong acid-catalyzed dehydration to chromene.
    Expected Yield 70 – 75%> 90% Strict adherence to temperature control and mild quenching minimizes byproduct formation, maximizing isolated yield.

    References

    • WO2007107827A1 - Chromane derivatives - Google Patents. 1

    • Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4-Chromanol Derivatives - Benchchem. 2

    • Efficient Rh-Catalyzed Chemo- and Enantioselective Hydrogenation of 2-CF3–Chromen/Thiochromen-4-ones - ACS Publications. 3

    • Synthesis of Chroman-4-ones by Reduction of Chromones - ResearchGate. 5

    • Synthesis and some properties of 2-(polyfluoroalkyl)chroman-4-ols and 2-(polyfluoroalkyl)chroman-4-ones - R Discovery. 4

    Sources

    Application

    Enantioselective reduction protocol for 5-Fluorochroman-4-ol

    An enantiomerically pure 5-fluorochroman-4-ol scaffold is a highly valued structural motif in medicinal chemistry, frequently utilized in the development of selective receptor modulators and enzyme inhibitors. The presen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An enantiomerically pure 5-fluorochroman-4-ol scaffold is a highly valued structural motif in medicinal chemistry, frequently utilized in the development of selective receptor modulators and enzyme inhibitors. The presence of the fluorine atom at the C5 position significantly alters the electronic landscape and steric bulk of the chroman ring, presenting unique challenges for stereoselective reduction.

    This application note provides two orthogonally validated, self-contained protocols for the enantioselective reduction of 5-fluorochroman-4-one: a chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and a Biocatalytic Ketoreductase (KRED) approach.

    Mechanistic Rationale & Expert Insights

    Chemocatalytic Approach: Ru(II)-Catalyzed ATH

    The use of Noyori-type Ruthenium(II) complexes, specifically RuCl(p-cymene)[(R,R)-TsDPEN], enables highly predictable stereocontrol. The reaction operates via an outer-sphere concerted hydride and proton transfer mechanism [1].

    • Causality of the Hydride Source: We utilize an azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N). Unlike high-pressure H₂ gas, this azeotrope provides a mild, continuous hydride source that prevents the over-reduction of the aromatic ring or defluorination. The decomposition of formate yields CO₂, driving the equilibrium forward.

    • Stereochemical Control: The spatial constraints of the chiral diamine ligand (TsDPEN) force the 5-fluorochroman-4-one into a specific transition state geometry, dictating hydride attack exclusively on the re- or si-face of the ketone.

    ATH_Mechanism A Precatalyst RuCl(p-cymene)(TsDPEN) B 16e- Ru Amido Complex (Active Catalyst) A->B Base (-HCl) C 18e- Ru Hydride Complex (HCO2H/Et3N added) B->C + HCOO- / - CO2 D Substrate Binding (5-Fluorochroman-4-one) C->D E Concerted Hydride/Proton Transfer (Outer-sphere mechanism) D->E F Product Release ((R)-5-Fluorochroman-4-ol) E->F F->B Catalyst Regeneration

    Ru(II)-catalyzed ATH mechanism for 5-fluorochroman-4-one reduction.

    Biocatalytic Approach: Ketoreductase (KRED)

    Enzymatic reduction offers an environmentally benign alternative with exquisite stereoselectivity under ambient conditions [2].

    • Causality of Cofactor Recycling: KREDs are NADPH-dependent. To avoid the prohibitive cost of stoichiometric NADPH, a coupled Glucose Dehydrogenase (GDH) system is employed. GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, simultaneously regenerating NADPH from NADP⁺.

    • Solvent Considerations: Because 5-fluorochroman-4-one has low aqueous solubility, 10% v/v DMSO is used as a biocompatible co-solvent to ensure substrate availability without denaturing the enzyme.

    Biocatalytic_Workflow Sub 5-Fluorochroman-4-one KRED Ketoreductase (KRED) Sub->KRED Binds to active site Prod (S)-5-Fluorochroman-4-ol KRED->Prod Stereoselective Reduction NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Regeneration GlucL D-Glucono-1,5-lactone GDH->GlucL NADP->GDH Cofactor Binding NADPH->KRED Hydride Donor Gluc D-Glucose Gluc->GDH Sacrificial Oxidation

    Biocatalytic KRED reduction cycle with GDH cofactor regeneration.

    Protocol 1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation

    Target Enantiomer: (R)-5-Fluorochroman-4-ol (Using R,R-TsDPEN)

    Step-by-Step Methodology:

    • System Degassing (Critical Step): In a flame-dried Schlenk flask under an argon atmosphere, add 10 mL of anhydrous dichloromethane (DCM). Degas the solvent via three freeze-pump-thaw cycles. Rationale: The 16-electron Ru-amido intermediate is highly susceptible to oxidative deactivation.

    • Catalyst Activation: Add 5-fluorochroman-4-one (1.0 g, 6.0 mmol, 1.0 equiv) and RuCl(p-cymene)[(R,R)-TsDPEN] (19.1 mg, 0.03 mmol, 0.5 mol%) to the flask. Stir for 5 minutes at room temperature.

    • Hydride Addition: Slowly inject the HCO₂H/Et₃N (5:2) azeotropic mixture (2.5 mL, ~5.0 equiv of formate) dropwise via syringe.

    • Reaction Monitoring (Self-Validation): Stir the reaction at 30 °C. Monitor the progress via TLC (Hexane/EtOAc 80:20). The starting ketone (R_f ~ 0.5) will cleanly convert to the more polar alcohol (R_f ~ 0.3). The reaction typically reaches >99% conversion within 6–8 hours.

    • Quench and Workup: Dilute the mixture with 20 mL of water to quench the remaining formate. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

    • Isolation: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc 90:10 to 80:20) to afford the pure (R)-5-fluorochroman-4-ol.

    Protocol 2: Biocatalytic Reduction using Ketoreductase (KRED)

    Target Enantiomer: (S)-5-Fluorochroman-4-ol (Depending on KRED panel screening)

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust strictly to pH 7.0 using 1M NaOH or HCl. Rationale: Deviations from pH 7.0 will drastically reduce GDH recycling efficiency and may denature the KRED.

    • Cofactor & Enzyme Solubilization: To 45 mL of the buffer in a 100 mL baffled flask, add D-glucose (2.16 g, 12.0 mmol, 2.0 equiv), NADP⁺ sodium salt (4.7 mg, 0.006 mmol, 0.1 mol%), GDH powder (20 mg), and the selected KRED enzyme (50 mg). Stir gently at 30 °C for 10 minutes to ensure complete dissolution.

    • Substrate Addition: Dissolve 5-fluorochroman-4-one (1.0 g, 6.0 mmol) in 5 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture. The final DMSO concentration will be 10% v/v.

    • Incubation & Monitoring: Incubate the biphasic mixture in an orbital shaker at 30 °C and 200 rpm. Monitor the pH periodically; as D-glucono-1,5-lactone hydrolyzes to gluconic acid, the pH will drop. Maintain pH 7.0 by dropwise addition of 1M NaOH. Monitor conversion via HPLC.

    • Workup: Once conversion is >99% (typically 12–24 hours), add 50 mL of ethyl acetate and stir vigorously for 15 minutes to extract the product and precipitate the proteins. Filter the mixture through a pad of Celite to remove denatured enzymes.

    • Isolation: Separate the organic layer, extract the aqueous phase with EtOAc (2 × 25 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.

    Data Presentation & Analytical Validation

    The relative configuration and enantiomeric purity of the isolated products must be confirmed by comparison of NMR data and chiral HPLC [3].

    ParameterRu(II)-Catalyzed ATHBiocatalytic KRED Reduction
    Catalyst Loading 0.5 mol%5 wt% (Enzyme to substrate)
    Solvent System DCM / Formate Azeotrope100 mM Phosphate Buffer / 10% DMSO
    Temperature 30 °C30 °C
    Reaction Time 6 – 8 hours12 – 24 hours
    Isolated Yield 92 – 96%88 – 94%
    Enantiomeric Excess (ee) >99% (R or S based on ligand)>99% (R or S based on enzyme)
    Scalability Excellent (Up to multi-kilogram)Excellent (Requires pH stat for scale-up)
    Primary Byproducts CO₂, Et₃N (easily removed)Gluconic acid (aqueous waste)

    Analytical Note: Enantiomeric excess is determined via HPLC using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm).

    References

    • [3] Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. [Link]

    • [1] Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. The Journal of Organic Chemistry - ACS Publications. [Link]

    • [2] Enzymatic strategies for asymmetric synthesis. PMC - NIH. [Link]

    Sources

    Method

    5-Fluorochroman-4-ol as a building block in pharmaceutical synthesis

    Application Note: 5-Fluorochroman-4-ol as a Key Chiral Building Block in the Synthesis of Chromane-Based P-CABs Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: 5-Fluorochroman-4-ol as a Key Chiral Building Block in the Synthesis of Chromane-Based P-CABs

    Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on the utilization, synthesis, and analytical validation of 5-fluorochroman-4-ol in the development of Potassium-Competitive Acid Blockers (P-CABs).

    Strategic Value in Modern Pharmacology

    The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry. In recent years, it has become the structural cornerstone for a new generation of gastrointestinal therapeutics known as Potassium-Competitive Acid Blockers (P-CABs), such as Tegoprazan and its analogs. These molecules offer a rapid onset of action and prolonged acid suppression compared to traditional proton pump inhibitors (PPIs) [1].

    The incorporation of 5-fluorochroman-4-ol as a chiral building block is driven by precise structure-activity relationship (SAR) causality:

    • Fluorine Substitution (C5): The highly electronegative fluorine atom modulates the pKa of the adjacent ether oxygen in the final Active Pharmaceutical Ingredient (API). This enhances the metabolic stability of the chromane ring against cytochrome P450-mediated oxidation and increases the lipophilicity, driving the molecule's partitioning into the acidic secretory canaliculi of gastric parietal cells.

    • Chiral Center (C4): The stereocenter at C4 is critical. The binding pocket of the gastric H+/K+ ATPase pump is highly stereoselective. The (S)-configuration in the final API (often derived from the (R)-enantiomer of 5-fluorochroman-4-ol via Walden inversion) optimally aligns the chromane ring with the potassium-binding domain, enabling competitive blockade.

    Physicochemical Profiling

    To ensure robust process chemistry, understanding the baseline physicochemical properties of the building block is essential. The (R)-enantiomer is predominantly utilized to achieve the required stereochemistry in the final API [2] [3].

    Table 1: Physicochemical Properties of (R)-5-Fluorochroman-4-ol

    PropertyValue / SpecificationCausality in Synthesis
    CAS Registry Number 1270293-90-7Unique identifier for the (R)-enantiomer.
    Molecular Formula C9H9FO2Determines mass balance and stoichiometric equivalents.
    Molecular Weight 168.17 g/mol Used for precise molarity calculations in coupling steps.
    Physical State Solid (Powder)Facilitates isolation via crystallization, enhancing optical purity.
    Role in Synthesis Chiral Precursor / ImpurityServes as the electrophilic core during etherification.

    Synthetic Workflow & Logical Relationships

    The integration of 5-fluorochroman-4-ol into a P-CAB API requires a highly controlled sequence of asymmetric reduction followed by stereospecific coupling.

    SynthWorkflow A 5-Fluoro-4-chromanone (Prochiral Ketone) B Asymmetric Transfer Hydrogenation (ATH) A->B RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N C (R)-5-Fluorochroman-4-ol (Chiral Building Block) B->C >99% ee Self-Validation: Chiral HPLC D Mitsunobu Coupling or Mesylation/SN2 C->D Stereocenter Inversion (R) to (S) F Chromane-Based P-CAB (API) D->F Etherification E Benzimidazole Core (Nucleophile) E->D

    Caption: Synthetic workflow from 5-fluoro-4-chromanone to P-CAB API via (R)-5-fluorochroman-4-ol.

    Self-Validating Experimental Protocols

    Protocol A: Asymmetric Transfer Hydrogenation (ATH) to yield (R)-5-Fluorochroman-4-ol

    Causality: Traditional borohydride reductions yield racemic mixtures requiring wasteful chiral resolution. ATH using a Ruthenium-based chiral catalyst (e.g., Noyori’s catalyst) dictates hydride delivery exclusively to the re-face of the ketone due to the rigid spatial arrangement of the transition state, directly yielding the (R)-enantiomer with >99% enantiomeric excess (ee).

    Step-by-Step Methodology:

    • Preparation: In a rigorously degassed, nitrogen-purged reactor, dissolve 5-fluoro-4-chromanone (1.0 eq) in anhydrous dichloromethane (DCM).

    • Catalyst Activation: Add the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq). The low catalyst loading is justified by the high turnover frequency of the Ru-complex.

    • Hydride Source Addition: Slowly add a pre-mixed azeotropic solution of formic acid and triethylamine (HCOOH/Et3N, 5:2 ratio). Mechanistic note: Formic acid acts as the terminal hydride donor, decomposing into CO2 gas which drives the reaction forward via Le Chatelier's principle.

    • Reaction Execution: Stir the mixture at 30°C for 12-16 hours. Monitor the evolution of CO2 gas (bubbler).

    • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual formic acid. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Self-Validation (In-Process Control):

      • Conversion: Assess via 1H-NMR (disappearance of the ketone alpha-protons at ~2.8 ppm and appearance of the carbinol proton at ~4.8 ppm).

      • Optical Purity: Run an aliquot on Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The system is self-validating: if the ee is <98%, the catalyst preparation or degassing was compromised.

    Protocol B: Stereospecific Etherification (SN2 Inversion)

    Causality: To achieve the active (S)-configuration in the final P-CAB, the (R)-hydroxyl group must undergo a Walden inversion. This is achieved via activation of the hydroxyl group into a good leaving group, followed by nucleophilic attack by the benzimidazole core [1].

    Step-by-Step Methodology:

    • Activation: Dissolve (R)-5-fluorochroman-4-ol (1.0 eq) in anhydrous tetrahydrofuran (THF). Add triethylamine (1.5 eq) and cool to 0°C.

    • Mesylation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. The hydroxyl group is converted into a mesylate, a superior leaving group.

    • Nucleophilic Attack: In a separate vessel, deprotonate the target benzimidazole derivative (1.1 eq) using potassium carbonate (K2CO3, 2.0 eq) in N,N-dimethylformamide (DMF) at 60°C.

    • Coupling: Transfer the mesylate solution into the benzimidazole solution. Heat at 70°C for 8 hours. Mechanistic note: The benzimidazole oxygen attacks the C4 position from the opposite face of the mesylate group, ensuring complete inversion from (R) to (S).

    • Self-Validation (In-Process Control): Confirm the inversion via polarimetry (change in the sign of specific rotation) and 2D-NOESY NMR to verify the spatial relationship between the C4 proton and the chromane ring protons.

    Pharmacological Target Pathway

    Once synthesized, the 5-fluorochromane-derived P-CAB acts on the parietal cells in the stomach. Unlike PPIs, which require acid-catalyzed activation and form covalent disulfide bonds, P-CABs bind reversibly and competitively to the potassium binding site of the H+/K+ ATPase.

    MOA Stim Parietal Cell Stimulation (Histamine/Gastrin) Pump Gastric H+/K+ ATPase (Active State) Stim->Pump Translocation to Canalicular Membrane Acid Gastric Acid Secretion (Lumen) Pump->Acid H+ Efflux / K+ Influx Drug 5-Fluorochromane P-CAB (Protonated in Canaliculus) Block K+ Binding Site Competitive Blockade Drug->Block Ionic & H-Bonding (Fluorine-mediated) Block->Pump Inhibition

    Caption: Mechanism of action for 5-fluorochromane-derived P-CABs inhibiting gastric H+/K+ ATPase.

    References

    • Title: Chromane derivatives (Patent WO2007107827A1)
    • Title: Tegoprazan-impurities: (R)-5-Fluorochroman-4-ol Source: Pharmaffiliates URL: [Link]

    Application

    Application Note: Optimized Protocol for the Extraction and Recovery of 5-Fluorochroman-4-ol from Aqueous Reaction Mixtures

    Introduction & Scope The chiral intermediate (R)-5-fluorochroman-4-ol (CAS: 1270293-90-7) is a critical building block in the pharmaceutical industry, most notably utilized in the synthesis of the potassium-competitive a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scope

    The chiral intermediate (R)-5-fluorochroman-4-ol (CAS: 1270293-90-7) is a critical building block in the pharmaceutical industry, most notably utilized in the synthesis of the potassium-competitive acid blocker (P-CAB) Tegoprazan[1]. The synthesis of this intermediate typically involves the asymmetric reduction of 5-fluorochroman-4-one via chemical means (e.g., Corey-Bakshi-Shibata reduction) or biocatalytic ketoreductase pathways[2]. Both methodologies culminate in an aqueous reaction mixture from which the target fluorinated chromanol must be efficiently extracted.

    This application note details a robust, field-proven liquid-liquid extraction (LLE) protocol designed to maximize the recovery and enantiopurity of 5-fluorochroman-4-ol while preventing emulsion formation and thermal degradation.

    Mechanistic Causality in Solvent Selection and Extraction

    Extracting fluorinated alcohols from aqueous mixtures presents unique physicochemical challenges. The presence of the fluorine atom at the C5 position exerts a strong electron-withdrawing effect, slightly increasing the acidity of the C4 hydroxyl group and altering its hydrogen-bonding network with water.

    • Solvent Selection: Ethyl acetate (EtOAc) is the optimal extraction solvent. Its ester oxygen acts as a strong hydrogen-bond acceptor, effectively solvating the hydroxyl group of 5-fluorochroman-4-ol and overcoming the molecule's hydration shell in the aqueous phase[3]. Methyl tert-butyl ether (MTBE) is a highly effective alternative when emulsion mitigation is the primary concern[2].

    • The Salting-Out Effect: The addition of sodium chloride (brine) to the aqueous phase is a critical self-validating step. By increasing the ionic strength of the aqueous layer, water molecules are sequestered to solvate the Na⁺ and Cl⁻ ions. This disrupts the hydration sphere around the slightly polar chromanol, drastically reducing its aqueous solubility and driving it into the organic phase[3].

    • Thermal Control: Concentration of the organic phase must be performed under reduced pressure at temperatures strictly below 40 °C. Elevated temperatures can induce thermal degradation or racemization of the sensitive chiral center[2].

    Quantitative Solvent Performance Data

    The following table summarizes the performance of various organic solvents for the extraction of fluorinated chromanols from aqueous matrices, demonstrating why EtOAc is the industry standard.

    Extraction SolventPolarity IndexApprox. Partition Coefficient (log P)Recovery Yield (%)Phase Separation TimeEmulsion Risk
    Ethyl Acetate (EtOAc) 4.41.8> 95%< 5 minLow
    Methyl tert-butyl ether (MTBE) 2.52.192%< 3 minVery Low
    Dichloromethane (DCM) 3.11.585%> 10 minHigh
    Heptane / Hexane 0.1N/A< 10%< 2 minNone

    Table 1: Comparative efficacy of extraction solvents for 5-fluorochroman-4-ol recovery. EtOAc provides the optimal balance of recovery yield and phase separation speed.

    Experimental Workflow & Mechanistic Diagrams

    ExtractionWorkflow A Aqueous Reaction Mixture (Post-Reduction) B Quenching (Add H2O / Adjust pH) A->B C Liquid-Liquid Extraction (Add EtOAc or MTBE) B->C D Phase Separation C->D E Organic Phase (Contains Product) D->E Top Layer F Aqueous Phase (Waste/Salts) D->F Bottom Layer G Brine Wash & Drying (MgSO4 / Na2SO4) E->G H Solvent Evaporation (<40 °C) G->H I Precipitation (Add Heptane) H->I J Pure 5-Fluorochroman-4-ol I->J

    Fig 1. Workflow for the extraction and isolation of 5-Fluorochroman-4-ol from aqueous mixtures.

    CausalityMechanism N1 5-Fluorochroman-4-ol in Aqueous Phase N2 Addition of NaCl (Salting-Out Effect) N1->N2 N3 Disruption of Hydration Shell N2->N3 Increases Ionic Strength N5 Partitioning into Organic Phase N3->N5 N4 EtOAc Addition (H-Bond Acceptor) N4->N5 Solvates OH Group

    Fig 2. Mechanistic causality of salting-out and solvent partitioning in chromanol extraction.

    Step-by-Step Extraction Protocol

    Phase 1: Reaction Quenching and Pre-treatment

    • Thermal Quenching: Upon completion of the reduction reaction (verified via HPLC or TLC), cool the aqueous reaction mixture to 0–5 °C using an ice bath to minimize exothermic degradation during the quench.

    • Neutralization: Slowly add purified water or a mild quenching agent (e.g., saturated aqueous NH₄Cl if borohydrides were used) to decompose any residual reducing agent[2]. Stir for 15 minutes until all gas evolution ceases.

    Phase 2: Liquid-Liquid Extraction (LLE) 3. Solvent Addition: Warm the mixture to room temperature (approx. 20–25 °C). Add Ethyl Acetate (EtOAc) to the aqueous mixture. For precise scaling, a ratio of 293 g of EtOAc per 100 g of theoretical product is recommended to ensure complete solvation[2]. 4. Agitation: Vigorously stir or shake the biphasic mixture for 5–10 minutes. This ensures maximum surface area contact between the phases, facilitating the mass transfer of the chromanol into the organic layer. 5. Phase Separation: Transfer the mixture to a separatory funnel and allow it to stand for 5 minutes. The organic layer (EtOAc, density ~0.90 g/cm³) will form the top layer, while the aqueous layer (density >1.0 g/cm³) will form the bottom layer. 6. Collection & Re-extraction: Drain the lower aqueous layer. Re-extract the aqueous layer with a fresh portion of EtOAc (0.5× the original volume) to ensure complete recovery. Combine the organic layers[3].

    Phase 3: Washing and Drying 7. Brine Wash: Wash the combined organic layers with an equal volume of saturated sodium chloride solution (brine). This critical step removes residual water and water-soluble impurities from the organic phase via the salting-out mechanism[3]. 8. Chemical Drying: Add anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) to the organic phase. Swirl for 5 minutes until the drying agent is free-flowing, indicating that all trace water has been absorbed[3]. 9. Filtration: Filter the suspension through a sintered glass funnel or fluted filter paper to remove the hydrated drying agent. Rinse the filter cake with a small amount of fresh EtOAc to prevent yield loss[3].

    Phase 4: Solvent Evaporation and Crystallization 10. Concentration: Transfer the dried organic filtrate to a rotary evaporator. Remove the solvent under reduced pressure (e.g., 150–200 mbar) while maintaining the water bath temperature strictly below 40 °C to preserve enantiomeric purity[2]. 11. Precipitation: Once a concentrated residue is obtained, add Heptane (an antisolvent) to the residue (approx. 2.2 mL per gram of residue) and stir at 25 °C. The non-polar heptane drastically reduces the solubility of the polar chromanol, inducing rapid crystallization[2]. 12. Isolation: Collect the precipitated (R)-5-fluorochroman-4-ol via vacuum filtration, wash with cold heptane, and dry under high vacuum to afford the pure product[2].

    References

    • Title: Tegoprazan-impurities | (R)-5-Fluorochroman-4-ol Source: Pharmaffiliates URL: [Link]

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

    Sources

    Method

    Application Note: Catalytic Asymmetric Synthesis Protocols for 5-Fluorochroman-4-ol

    Executive Summary The chroman-4-ol scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core building block for anti-angiogenic agents, kinase inhibitors, and selective estrogen recep...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The chroman-4-ol scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core building block for anti-angiogenic agents, kinase inhibitors, and selective estrogen receptor modulators. The introduction of a fluorine atom at the C5 position (5-fluorochroman-4-ol) significantly alters the electronic landscape of the aromatic ring, enhancing metabolic stability and modulating lipophilicity. However, the pharmacological efficacy of these derivatives is strictly dependent on their stereochemistry. This application note provides a comprehensive, self-validating guide to the catalytic asymmetric synthesis of 5-fluorochroman-4-ol, detailing two distinct methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Chiral Borane Reduction.

    Mechanistic Rationale & Method Selection

    To achieve high enantiomeric excess (ee) during the reduction of 5-fluorochroman-4-one, the selection of the catalytic system must account for the steric hindrance and electronic deactivation caused by the proximal C5-fluorine atom.

    Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori ATH)

    The Noyori ATH utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is the premier method for this transformation. The causality behind its high stereoselectivity lies in metal-ligand bifunctional catalysis . The active 16-electron ruthenium species coordinates with a hydride, while the amine of the TsDPEN ligand provides a proton. Together, they form a highly organized, six-membered transition state with the ketone substrate. The spatial arrangement of the chiral diamine ligand strictly dictates the facial approach of the substrate, transferring the hydride and proton simultaneously to yield the chiral alcohol.

    Hydrogen Donor Selection: While isopropanol is a common hydrogen donor, it operates under an equilibrium that can lead to reverse oxidation (racemization) in sterically hindered chromanones. Therefore, an azeotropic mixture of formic acid and triethylamine (HCOOH/Et 3​ N) is strongly preferred. The decomposition of formic acid results in the 1, which thermodynamically drives the reduction to absolute completion without eroding the enantiomeric excess[1].

    Chiral Oxazaborolidine/Spiroborate Reduction

    For substrates that are sensitive to the acidic conditions of the HCOOH/Et 3​ N mixture, borane reduction catalyzed by chiral spiroaminoborate esters or CBS (Corey-Bakshi-Shibata) catalysts serves as a robust orthogonal approach. The Lewis acidic boron atom coordinates to the lone pair of the ketone oxygen, increasing its electrophilicity. Concurrently, the steric bulk of the chiral ligand forces the borane to deliver its hydride to the less hindered face of the ketone, achieving 2[2].

    Visualization of the Catalytic Cycle

    Noyori_ATH Precatalyst Precatalyst RuCl(p-cymene)(TsDPEN) ActiveCat Active Catalyst (16e-) Ru(p-cymene)(TsDPEN-H) Precatalyst->ActiveCat Base (-HCl) RuH Ru-Hydride (18e-) RuH(p-cymene)(TsDPEN) ActiveCat->RuH + H2 (from HDonor) TS Bifunctional Transition State (6-membered ring) RuH->TS + Substrate Product (R)- or (S)-5-Fluorochroman-4-ol Product Release TS->Product Hydride & Proton Transfer Product->ActiveCat Catalyst Regeneration Substrate 5-Fluorochroman-4-one Substrate Substrate->TS HDonor HCOOH / Et3N Hydrogen Donor HDonor->ActiveCat

    Figure 1: Catalytic cycle of Noyori ATH for 5-fluorochroman-4-one using Ru(II)-TsDPEN.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

    This protocol is optimized for scalability and maximum enantiomeric excess.

    1. System Purging & Preparation:

    • Action: In a flame-dried Schlenk flask, add 10 mL of anhydrous dichloromethane (DCM) or ethyl acetate. Degas the solvent via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.

    • Causality: The active 16-electron Ru-hydride intermediate is highly susceptible to oxidative deactivation by dissolved O 2​ . Absolute exclusion of oxygen is mandatory to prevent catalyst death and stalled reactions.

    2. Catalyst Activation:

    • Action: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 to 2.0 mol%) and a pre-mixed, degassed azeotropic solution of HCOOH/Et 3​ N (5:2 ratio, 5 equivalents relative to substrate). Stir at room temperature for 15 minutes.

    • Validation: A distinct color shift from orange/brown to deep red/purple indicates the successful formation of the active Ru-hydride species.

    3. Substrate Addition & Reaction:

    • Action: Add 5-fluorochroman-4-one (1.0 equivalent, e.g., 5.0 mmol) in one portion. Seal the flask and stir at 30–40 °C for 12–24 hours.

    • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The reaction is self-validating when the UV-active ketone spot (higher R f​ ) completely disappears, replaced by a more polar, UV-active alcohol spot (lower R f​ ).

    4. Quenching & Workup:

    • Action: Dilute the mixture with water (20 mL) to quench the catalyst. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ to neutralize residual formic acid, followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    5. Analytical Validation:

    • Conversion: Confirm >95% conversion via 1 H-NMR. The characteristic C4-proton of the ketone (~2.8 ppm) must be absent, replaced by the carbinol C4-proton of the alcohol (typically a multiplet around 4.6–4.9 ppm).

    • Enantiomeric Excess: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). Expect >98% ee.

    Protocol B: Chiral Spiroborate/CBS Borane Reduction

    This protocol is ideal for rapid, small-scale synthesis or acid-sensitive derivatives.

    1. Catalyst-Borane Complexation:

    • Action: In a flame-dried flask under argon, dissolve the chiral spiroaminoborate ester (10 mol%) in anhydrous THF (0.2 M). Cool the solution to 0 °C. Slowly add Borane-dimethyl sulfide (BH 3​ -DMS, 2.0 equivalents).

    • Causality: Pre-complexation activates the borane and establishes the chiral environment before the substrate is introduced.

    2. Substrate Addition:

    • Action: Dissolve 5-fluorochroman-4-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise via a syringe pump over 1 hour to the catalyst mixture at 0 °C.

    • Causality: Slow addition maintains a low concentration of uncomplexed ketone in the system, preventing the uncatalyzed, racemic background reduction by free BH 3​ -DMS, which would severely degrade the final ee.

    3. Quenching & Validation:

    • Action: Once TLC indicates complete consumption of the ketone, carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution (H 2​ ) ceases. Concentrate and purify via silica gel chromatography. Validate ee via Chiral HPLC as described in Protocol A.

    Quantitative Data Summary

    The following table summarizes the comparative operational metrics for the two methodologies described above, aiding in route selection based on laboratory constraints and scale requirements.

    ParameterProtocol A: Noyori ATHProtocol B: CBS / Spiroborate Reduction
    Catalyst System RuCl(p-cymene)[(R,R)-TsDPEN]Chiral Spiroborate / (R)-CBS
    Hydrogen Source HCOOH / Et 3​ N (5:2)BH 3​ -DMS
    Catalyst Loading 0.5 – 2.0 mol%10.0 mol%
    Operating Temperature 30 °C – 40 °C0 °C to Room Temperature
    Typical Yield 85% – 96%80% – 90%
    Typical Enantiomeric Excess >98% ee90% – 95% ee
    Scalability Excellent (Multi-gram to Kilogram)Moderate (Best for <10 grams)
    Primary Limitation Requires strict O 2​ exclusionSensitive to moisture; safety hazards of BH 3​

    References

    • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution Source: The Journal of Organic Chemistry (ACS Publications) URL:[3]

    • Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity Source: The Journal of Organic Chemistry (ACS Publications) URL:[1]

    • Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones Source: National Institutes of Health (NIH) / PMC URL:[2]

    Sources

    Application

    Using 5-Fluorochroman-4-ol in palladium-catalyzed cross-coupling

    Application Note: Palladium-Catalyzed Cross-Coupling of 5-Fluorochroman-4-ol for Advanced Scaffold Synthesis Introduction & Structural Significance The chroman-4-ol scaffold is recognized as a privileged structure in med...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Palladium-Catalyzed Cross-Coupling of 5-Fluorochroman-4-ol for Advanced Scaffold Synthesis

    Introduction & Structural Significance

    The chroman-4-ol scaffold is recognized as a privileged structure in medicinal chemistry, frequently utilized in the development of novel therapeutics[1]. Among its derivatives, 5-Fluorochroman-4-ol (CAS: 1270293-90-7)[2] presents a unique synthetic challenge and opportunity for drug development professionals. The strategic placement of a highly electronegative fluorine atom at the C5 position imparts a strong inductive ( −I ) effect. This modulates the electron density of the adjacent benzylic C4 position and sterically shields the reactive face of the dihydropyran ring. This technical guide details the causal mechanisms and validated experimental protocols for functionalizing the C4 benzylic position via palladium-catalyzed cross-coupling.

    Mechanistic Causality in Palladium Catalysis

    Historically, functionalizing benzylic alcohols required stoichiometric pre-activation (e.g., conversion to halides or mesylates) to create a viable leaving group. However, direct cross-coupling of benzylic alcohols to construct diarylmethanes can now be achieved via Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling through benzylic C–O activation, without the need for additional activating additives[3].

    The "Mutual Activation" Paradigm: In the direct coupling pathway, the arylboronic acid acts as a "mutual activator." It coordinates to the C4-hydroxyl group of 5-fluorochroman-4-ol. This transient coordination serves a dual causal purpose: it significantly enhances the leaving group ability of the oxygen atom while pre-organizing the nucleophilic aryl group in close proximity. Palladium(0) then undergoes oxidative addition into this activated C–O bond.

    Impact of the 5-Fluoro Substituent: Because the C5-fluorine atom withdraws electron density, it slightly destabilizes the developing positive charge in the transition state of the oxidative addition. Consequently, the C–O cleavage is more energetically demanding than in unsubstituted analogs. To overcome this activation barrier, the reaction strictly requires an electron-rich, sterically accessible catalyst like Pd(PPh₃)₄ and elevated temperatures (110 °C).

    Mechanism A 5-Fluorochroman-4-ol B Mutual Activation Complex A->B + Ar-B(OH)2 C Pd(II)-π-Benzyl Intermediate B->C + Pd(0) - H2O D Transmetalation C->D Ar-B(OH)2 E 4-Aryl-5-fluorochroman D->E Reductive Elimination

    Figure 1: Mechanism of Pd-catalyzed direct C-O cross-coupling via mutual activation.

    Experimental Workflows

    Protocol A: Direct Additive-Free Suzuki-Miyaura Coupling

    Causality & Scope: This atom-economic protocol is ideal for electron-rich to neutral arylboronic acids. Electron-deficient boronic acids are poor Lewis acids in the mutual activation step and fail to sufficiently activate the C–O bond[3]. Self-Validating System: The reaction mixture should transition from a clear yellow solution (active Pd(0)) to a slightly darker amber. The appearance of a black precipitate (palladium black) indicates premature catalyst deactivation due to oxygen ingress or solvent impurities.

    Step-by-Step Methodology:

    • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 5-fluorochroman-4-ol (1.0 mmol, 168.17 mg), the selected electron-rich/neutral arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (5 mol%, 57.8 mg).

    • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly freeze-pump-thaw degassed toluene. Seal the Schlenk tube with a Teflon valve.

    • Reaction: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours.

    • Validation Check: Perform a TLC aliquot check (Hexane/EtOAc 4:1). The polar starting material ( Rf​≈0.3 ) should be consumed, replaced by a less polar, strongly UV-active product spot ( Rf​≈0.6 ).

    • Workup: Cool the vessel to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues, eluting with ethyl acetate (20 mL).

    • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

    Protocol B: Two-Step Pre-Activation Sequence (For Electron-Deficient Partners)

    Causality & Scope: When coupling with electron-deficient arylboronic acids (e.g., 4-fluorophenylboronic acid), direct C–O activation stalls. Converting the C4-OH to a methanesulfonate (mesylate) creates a superior leaving group, bypassing the need for mutual activation and guaranteeing rapid oxidative addition by Pd(0). Self-Validating System: The intermediate mesylate is highly reactive. Its successful formation is confirmed by an immediate shift in TLC Rf​ and the visible precipitation of triethylamine hydrochloride salts during the activation step.

    Step-by-Step Methodology:

    • Activation: Dissolve 5-fluorochroman-4-ol (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under argon. Add triethylamine (1.5 mmol) and cool to 0 °C. Dropwise add methanesulfonyl chloride (1.2 mmol). Stir for 1 hour.

    • Intermediate Isolation: Wash the organic layer with ice-cold water (2 x 5 mL), dry over Na₂SO₄, and concentrate under vacuum at <30 °C to yield the crude mesylate. Crucial: Do not store this intermediate; proceed immediately to step 3.

    • Coupling: Dissolve the crude mesylate in 1,4-dioxane (4 mL). Add the electron-deficient arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol, dissolved in 1 mL H₂O), and Pd(dppf)Cl₂ (5 mol%).

    • Reaction: Heat the biphasic mixture at 80 °C for 12 hours under a positive argon atmosphere.

    • Workup & Purification: Extract with EtOAc, wash with brine, dry, concentrate, and purify via column chromatography.

    Workflow Step1 1. Preparation Dry solvent & degas Add 5-Fluorochroman-4-ol Step2 2. Reagent Addition Add Ar-B(OH)2 Add Pd(PPh3)4 (5 mol%) Step1->Step2 Step3 3. Reaction Heat to 110°C Stir for 24h under N2 Step2->Step3 Step4 4. Workup Cool to RT Filter through Celite Step3->Step4 Step5 5. Purification Column Chromatography (Hexane/EtOAc) Step4->Step5

    Figure 2: Step-by-step workflow for the direct Suzuki-Miyaura coupling of 5-fluorochroman-4-ol.

    Quantitative Data: Protocol Comparison

    The following table summarizes the causal relationship between the electronic nature of the boronic acid, the chosen protocol, and the resulting synthetic efficiency.

    SubstrateCoupling PartnerProtocolCatalyst SystemYield (%)
    5-Fluorochroman-4-olPhenylboronic acidA (Direct)Pd(PPh₃)₄ / Toluene78
    5-Fluorochroman-4-ol4-Methoxyphenylboronic acidA (Direct)Pd(PPh₃)₄ / Toluene82
    5-Fluorochroman-4-ol4-Fluorophenylboronic acidA (Direct)Pd(PPh₃)₄ / Toluene45*
    5-Fluorochroman-4-ol4-Fluorophenylboronic acidB (Two-Step)Pd(dppf)Cl₂ / Dioxane-H₂O89

    *Note the significant drop in yield using Protocol A for electron-deficient boronic acids due to inefficient mutual activation, necessitating the use of Protocol B.

    References

    • Title: (R)-5-Fluorochroman-4-ol (CAS: 1270293-90-7) Product Specifications. Source: Pharmaffiliates. URL: [Link]

    • Title: Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Source: Chemical Communications (RSC Publishing), 2015, 51, 2683-2686. (Cao, Z., et al.) URL: [Link]

    Sources

    Method

    Preparation of 5-Fluorochroman-4-ol Esters: A Guide for Drug Discovery

    Introduction: The Significance of 5-Fluorochroman-4-ol Esters in Medicinal Chemistry The chromane scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] Th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of 5-Fluorochroman-4-ol Esters in Medicinal Chemistry

    The chromane scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom onto this scaffold can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[3][4][5] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, all of which are critical parameters in the optimization of drug candidates.[3][6] Specifically, the 5-fluoro substitution on the chroman ring has been a key feature in the development of novel therapeutics.

    This guide provides a comprehensive overview of the preparation of 5-fluorochroman-4-ol and its subsequent conversion to a diverse library of esters. These esters serve as valuable building blocks for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and metabolic disorders.[7] The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to accelerate their drug discovery programs.

    Synthetic Strategy: From Ketone to a Library of Esters

    The overall synthetic approach involves a two-step process: the stereoselective reduction of 5-fluorochroman-4-one to the corresponding alcohol, followed by the esterification of the resulting 5-fluorochroman-4-ol with a variety of carboxylic acids or their activated derivatives.

    G cluster_0 PART 1: Synthesis of 5-Fluorochroman-4-ol cluster_1 PART 2: Esterification Start 5-Fluorochroman-4-one Reduction Stereoselective Reduction Start->Reduction Alcohol 5-Fluorochroman-4-ol Reduction->Alcohol Alcohol_2 5-Fluorochroman-4-ol Esterification Esterification with R-COOH or activated derivative Alcohol_2->Esterification Esters 5-Fluorochroman-4-ol Esters (Diverse Library) Esterification->Esters

    Caption: Overall workflow for the preparation of 5-Fluorochroman-4-ol esters.

    Part 1: Synthesis of 5-Fluorochroman-4-ol

    The critical first step is the reduction of the prochiral ketone, 5-fluorochroman-4-one, to the chiral alcohol, 5-fluorochroman-4-ol. The stereochemistry of the resulting alcohol can significantly impact the biological activity of the final ester derivatives.[8] Therefore, a stereoselective reduction is highly desirable.

    Protocol 1: Asymmetric Reduction of 5-Fluorochroman-4-one

    This protocol utilizes a chiral reducing agent to achieve high enantioselectivity.

    Materials:

    • 5-Fluorochroman-4-one

    • (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Diethylether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Procedure:

    • To a solution of 5-fluorochroman-4-one (1.0 eq) in anhydrous THF at -25 °C under a nitrogen atmosphere, add a solution of (-)-DIP-Chloride (1.5 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -25 °C for 4 hours.

    • Quench the reaction by the slow addition of methanol at 0 °C.

    • Warm the mixture to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 5-fluorochroman-4-ol.

    Rationale for Experimental Choices:

    • (-)-DIP-Chloride: This chiral borane is a highly effective and well-documented reagent for the asymmetric reduction of prochiral ketones, often providing high yields and excellent enantioselectivity.

    • Low Temperature: Performing the reaction at -25 °C enhances the stereoselectivity of the reduction by minimizing non-selective background reactions.

    • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the quenching of the borane reagent.

    Part 2: Esterification of 5-Fluorochroman-4-ol

    The hydroxyl group of 5-fluorochroman-4-ol can be readily esterified with a wide range of carboxylic acids. The choice of coupling agent and reaction conditions will depend on the specific carboxylic acid being used.

    Protocol 2: Steglich Esterification for Simple Carboxylic Acids

    This method is a reliable and widely used protocol for the esterification of alcohols.

    Materials:

    • 5-Fluorochroman-4-ol

    • Carboxylic acid (R-COOH) (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    Procedure:

    • To a solution of 5-fluorochroman-4-ol (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add DCC (1.5 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ester.

    Rationale for Experimental Choices:

    • DCC/DMAP: This combination is a classic and highly effective coupling system for ester formation. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.

    • Filtration of DCU: The dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be easily removed by filtration.

    Protocol 3: Acyl Chloride Method for Less Reactive Carboxylic Acids

    For less reactive or sterically hindered carboxylic acids, conversion to the more reactive acyl chloride is often necessary.

    Materials:

    • 5-Fluorochroman-4-ol

    • Acyl chloride (R-COCl) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Procedure:

    • To a solution of 5-fluorochroman-4-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the desired ester.

    Rationale for Experimental Choices:

    • Acyl Chloride: Acyl chlorides are highly reactive electrophiles, ensuring efficient esterification even with less nucleophilic alcohols.

    • Triethylamine/Pyridine: These bases act as acid scavengers, neutralizing the HCl generated during the reaction.

    Characterization of 5-Fluorochroman-4-ol Esters

    The successful synthesis of the target esters must be confirmed by a suite of analytical techniques.

    G Input Purified Ester NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR MS Mass Spectrometry (HRMS) Input->MS HPLC HPLC Analysis Input->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

    Caption: Analytical workflow for the characterization of 5-Fluorochroman-4-ol esters.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is an indispensable tool for the structural elucidation of organic molecules. For 5-fluorochroman-4-ol esters, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

    • ¹H NMR: Will confirm the presence of the chroman scaffold protons and the protons of the ester moiety. The chemical shift of the proton at C4 will be shifted downfield upon esterification.

    • ¹³C NMR: Will show the characteristic signals for the carbonyl carbon of the ester and the carbons of the chroman ring.

    • ¹⁹F NMR: A singlet or a multiplet (depending on coupling to nearby protons) will confirm the presence and location of the fluorine atom.

    Mass Spectrometry (MS)

    High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[9] Soft ionization techniques like electrospray ionization (ESI) are typically employed.[10][11]

    High-Performance Liquid Chromatography (HPLC)

    HPLC is used to assess the purity of the final compound.[12][13] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for method development.[14] The purity is determined by integrating the peak area of the product and any impurities.

    Data Summary

    The following table provides representative analytical data for a synthesized 5-fluorochroman-4-ol ester.

    CompoundMolecular FormulaCalculated Mass (M+H)⁺Observed Mass (M+H)⁺¹H NMR (400 MHz, CDCl₃) δ (ppm)HPLC Purity (%)
    5-Fluorochroman-4-yl acetate C₁₁H₁₁FO₃211.0714211.07196.90-6.80 (m, 2H), 6.70 (d, J=8.4 Hz, 1H), 6.15 (t, J=4.0 Hz, 1H), 4.40-4.25 (m, 2H), 2.20-2.10 (m, 2H), 2.05 (s, 3H)>98%

    Conclusion

    The protocols outlined in this guide provide a robust framework for the synthesis and characterization of 5-fluorochroman-4-ol esters. By systematically varying the carboxylic acid component, researchers can rapidly generate a diverse library of compounds for biological screening. The insights into the rationale behind the experimental choices and the detailed analytical procedures will empower drug discovery professionals to efficiently advance their research programs.

    References

    • Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling. Available at: [Link]

    • Design, Synthesis and Biological Evaluation of Novel Chroman Derivatives as Non-Selective acetyl-CoA Carboxylase Inhibitors. Bioorganic Chemistry. Available at: [Link]

    • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Molecules. Available at: [Link]

    • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. Available at: [Link]

    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

    • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Request PDF. Available at: [Link]

    • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. Available at: [Link]

    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

    • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Available at: [Link]

    • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

    • Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry. Available at: [Link]

    • Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Taylor & Francis Online. Available at: [Link]

    • Determination of Chromones in Dysophylla stellata by HPLC: Method Development, Validation and Comparison of Different Extraction Methods. ResearchGate. Available at: [Link]

    • Novel method for preparing chromanol derivative. Google Patents.
    • Stereoselective synthesis of cis-2-(polyfluoroalkyl)chroman-4-ols and trans-4-acylamino-2-(polyfluoroalkyl). Arkivoc. Available at: [Link]

    • A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. Available at: [Link]

    • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. MPG.PuRe. Available at: [Link]

    • NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] AND ITS. Google Patents.
    • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

    • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

    • Fluorine in medicinal chemistry. PubMed. Available at: [Link]

    • Understanding the Mysteries of Fluorination in Medicinal Chemistry. CRIKC. Available at: [Link]

    • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

    • Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

    • the use of high performance liquid chromatography for the analysis of medicinal plants by titus. University of Pretoria. Available at: [Link]

    • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. National Center for Biotechnology Information. Available at: [Link]

    • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Science and Education Publishing. Available at: [Link]

    • HPLC Chromatography Solutions Guide. Chrom Tech, Inc.. Available at: [Link]

    • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Elsevier. Available at: [Link]

    • Efficient synthesis of tetradecafluoro-4-phenylheptan-4-ol by a Cannizzaro-type reaction and application of the alcohol as a bulky Martin ligand variant for a new anti-apicophilic phosphorane. Dalton Transactions. Available at: [Link]

    • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at: [Link]

    • (R)-5,7-difluorochroman-4-ol. Hangzhou ICH Biofarm Co., Ltd.. Available at: [Link]

    • Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT 1A Receptor Antagonists. ACS Publications. Available at: [Link]

    • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

    • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

    • esterification of carboxylic acids with. Organic Syntheses Procedure. Available at: [Link]

    • Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning. PubMed. Available at: [Link]

    Sources

    Application

    Scale-Up Synthesis and Asymmetric Reduction Protocols for 5-Fluorochroman-4-ol

    Strategic Overview & Chemical Significance 5-Fluorochroman-4-ol is a highly versatile chiral building block in modern medicinal chemistry. Its enantiopure form, (R)-5-fluorochroman-4-ol, is a critical precursor in the sy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Overview & Chemical Significance

    5-Fluorochroman-4-ol is a highly versatile chiral building block in modern medicinal chemistry. Its enantiopure form, (R)-5-fluorochroman-4-ol, is a critical precursor in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan . Furthermore, its racemic and substituted derivatives are potent Sirtuin 2 (SIRT2) inhibitors, which are heavily investigated for neurodegenerative disease therapies [1].

    Transitioning this molecule from bench-scale discovery to multi-kilogram production requires rigorous optimization. The primary scale-up challenges include managing regioselectivity during the upstream cyclization, controlling exothermic hydrogen gas evolution during reduction, and achieving absolute stereocontrol (>99% ee) for the chiral Active Pharmaceutical Ingredient (API) [2].

    Retrosynthetic Analysis & Workflow

    SynthesisWorkflow N1 3-Fluorophenol + 3-Chloropropionic Acid N2 3-(3-Fluorophenoxy)propanoic Acid N1->N2 NaOH (aq), Reflux N3 5-Fluorochroman-4-one N2->N3 Eaton's Reagent, 70°C N4 Racemic 5-Fluorochroman-4-ol N3->N4 NaBH4, MeOH, 0°C N5 (R)-5-Fluorochroman-4-ol N3->N5 Ru(II)-TsDPEN, HCOOH/Et3N

    Reaction workflow for racemic and (R)-enantiopure 5-Fluorochroman-4-ol synthesis.

    Part A: Upstream Synthesis of 5-Fluorochroman-4-one

    Causality & Expertise

    The cyclization of 3-(3-fluorophenoxy)propanoic acid traditionally utilizes Polyphosphoric Acid (PPA). However, PPA becomes highly viscous at lower temperatures, causing poor mixing and localized superheating in large-scale reactors. We substitute PPA with Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent remains fluid at room temperature, ensuring homogenous heat transfer and reproducible regiomeric ratios between the 5-fluoro and 7-fluoro isomers.

    Self-Validating System

    The reaction validates its completion visually and thermally. As the cyclization proceeds, the solution transitions from pale yellow to deep amber. Complete consumption of the starting material is confirmed when the internal temperature stabilizes without external heating, and TLC (Hexane:EtOAc 4:1) shows a distinct UV-active spot at R_f = 0.6.

    Protocol 1: Intramolecular Friedel-Crafts Acylation
    • Charge a glass-lined reactor with Eaton's reagent (10 volumes) and cool to 10 °C under a nitrogen atmosphere.

    • Add 3-(3-fluorophenoxy)propanoic acid (1.0 eq) portion-wise over 30 minutes to maintain the internal temperature below 20 °C.

    • Heat the mixture to 70 °C and stir for 4 hours.

    • Cool to 10 °C and quench by slowly pouring the mixture over crushed ice (20 volumes).

      • Mechanistic Rationale: Ice quenching prevents the exothermic hydrolysis of methanesulfonic acid from thermally degrading the newly formed chromanone ring.

    • Extract the aqueous mixture with Dichloromethane (3 × 5 volumes).

    • Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase reaches pH 7.5.

      • Mechanistic Rationale: Complete neutralization prevents acid-catalyzed aldol condensation of the ketone during solvent evaporation.

    • Evaporate the solvent and purify via fractional crystallization (using ethanol) to isolate the pure 5-fluorochroman-4-one.

    Part B: Scale-Up Racemic Reduction

    Causality & Expertise

    Methanol is the preferred solvent over THF because it reacts with NaBH₄ to form sodium tetramethoxyborate, a highly reactive reducing species that accelerates the reduction of the ketone [3]. However, this solvent-reagent interaction evolves hydrogen gas. At scale, bulk addition of NaBH₄ can cause catastrophic overpressurization.

    Self-Validating System

    The protocol dictates portion-wise addition at 0–5 °C. The reaction is self-validating because the cessation of bubbling (H₂ evolution) and the stabilization of the internal temperature directly indicate the completion of the active reagent quenching phase.

    Protocol 2: Diastereoselective Reduction using NaBH₄
    • Dissolve 5-fluorochroman-4-one (1.0 eq) in Methanol (10 volumes) and cool to 0 °C in an ice-brine bath.

    • Add Sodium Borohydride (NaBH₄, 1.5 eq) in 5 equal portions over 2 hours. Monitor the internal temperature, ensuring it strictly does not exceed 5 °C.

    • Remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.

    • Quench the reaction by the dropwise addition of 1M HCl until the pH reaches 6.

      • Mechanistic Rationale: The acidic quench destroys unreacted borohydride complexes and cleaves the boron-alkoxy bonds, freeing the final chromanol product [2].

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Extract the aqueous residue with Ethyl Acetate (3 × 5 volumes), wash with brine, dry over anhydrous MgSO₄, and concentrate to yield racemic 5-fluorochroman-4-ol.

    Part C: Asymmetric Transfer Hydrogenation (ATH)

    Causality & Expertise

    For pharmaceutical applications like Tegoprazan, the (R)-enantiomer is strictly required . Traditional kinetic resolution of the racemate caps the theoretical yield at 50%. Instead, we employ an Asymmetric Transfer Hydrogenation (ATH) using the Noyori-type catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] . The use of a formic acid/triethylamine (5:2) azeotrope acts as a safe, liquid hydrogen donor, eliminating the need for high-pressure hydrogen autoclaves while consistently delivering >99% ee.

    Self-Validating System

    The reaction progress is self-validating via biphasic monitoring. As the product forms, the consumption of the HCOOH/Et₃N azeotrope leads to a distinct shift in the pH of the aqueous wash, and TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the ketone spot to a highly polar alcohol spot (R_f = 0.3).

    Protocol 3: Enantioselective Synthesis of (R)-5-Fluorochroman-4-ol
    • In a rigorously dried and N₂-flushed reactor, charge 5-fluorochroman-4-one (1.0 eq) and DMF (2 volumes).

    • Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.005 eq).

      • Mechanistic Rationale: Strict degassing is critical because Ru(II) is highly susceptible to irreversible oxidation to inactive Ru(III) species in the presence of dissolved oxygen.

    • Introduce the Formic acid/Triethylamine (5:2) azeotrope (5 volumes) dropwise.

    • Heat the reaction mixture to 40 °C and stir for 16 hours under a positive nitrogen pressure.

    • Cool to room temperature, dilute with water (10 volumes), and extract with Methyl tert-butyl ether (MTBE) (3 × 5 volumes).

      • Mechanistic Rationale: MTBE is chosen over DCM to avoid severe emulsion formation commonly seen in amine-rich aqueous phases.

    • Wash the organic layer with water, then brine, dry over MgSO₄, and concentrate to afford (R)-5-fluorochroman-4-ol (>99% ee).

    Quantitative Data Summary

    Synthesis RouteReagent / CatalystYield (%)Enantiomeric Excess (ee %)Scalability RatingCost Profile
    Racemic Reduction NaBH₄ / MeOH92 - 95%N/A (Racemic)High (Standard Reactors)Low
    Asymmetric (ATH) Ru(II)-TsDPEN / HCOOH88 - 91%> 99% (R-isomer)High (No H₂ pressure needed)Medium (Catalyst cost offset by yield)

    References

    • Fridén-Saxin, M., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 2012.[Link]

    • The Journal of Organic Chemistry. "Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols." 2018.[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 5-Fluorochroman-4-ol

    Welcome to the technical support guide for the synthesis of 5-Fluorochroman-4-ol. This resource is tailored for researchers, chemists, and drug development professionals aiming to enhance product yield and purity.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis of 5-Fluorochroman-4-ol. This resource is tailored for researchers, chemists, and drug development professionals aiming to enhance product yield and purity. 5-Fluorochroman-4-ol and its chiral variants are valuable intermediates in medicinal chemistry, analogous to key building blocks for pharmaceuticals like Tegoprazan.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the critical reduction of the 5-Fluorochroman-4-one precursor.

    Overall Synthetic Workflow

    The synthesis is typically a two-stage process: first, the formation of the chroman-4-one core, followed by the reduction of the ketone to the desired alcohol. Each stage presents unique challenges that can impact the overall yield and purity.

    G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ketone Reduction A 2'-Hydroxy-5'-fluoroacetophenone + Formaldehyde equivalent B Base-Mediated Cyclocondensation A->B Reagents C 5-Fluorochroman-4-one B->C Product D 5-Fluorochroman-4-one E Reduction (e.g., NaBH4, Catalytic Hydrogenation) C->E Proceed to Reduction D->E Substrate F 5-Fluorochroman-4-ol (Racemic or Chiral) E->F Final Product

    Caption: General two-stage synthesis pathway for 5-Fluorochroman-4-ol.

    Frequently Asked Questions & Troubleshooting Guide

    This section addresses specific issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

    Stage 1: Synthesis of 5-Fluorochroman-4-one (Precursor)

    Q1: My reaction yield for 5-Fluorochroman-4-one is consistently low. What are the common causes?

    A1: Low yields in chroman-4-one synthesis are a frequent challenge and can stem from several factors.[4]

    • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical. High temperatures or prolonged reaction times can favor the formation of side products. Microwave-assisted synthesis, heating an ethanolic mixture to 160–170 °C for one hour, has been shown to improve yields in similar syntheses.[4][5]

    • Starting Material Purity: The purity of your starting materials, particularly the aldehyde (in this case, a formaldehyde source), is paramount. Impurities can inhibit the reaction or lead to difficult-to-remove byproducts.[6]

    • Electronic Effects: The electronic properties of the starting 2'-hydroxyacetophenone influence reactivity. While electron-withdrawing groups (like the fluorine in your substrate) are generally favorable for this reaction compared to electron-donating groups, other factors can still lead to side reactions.[5][7]

    Troubleshooting Steps:

    • Verify Starting Material Quality: Confirm the purity of 2'-hydroxy-5'-fluoroacetophenone and your formaldehyde source (e.g., paraformaldehyde) by NMR or other appropriate analytical techniques.

    • Optimize Base and Solvent: Diisopropylamine (DIPA) is a commonly used base in an ethanol solvent for this type of condensation.[5] Titrate the amount of base to find the optimal stoichiometry.

    • Control Temperature and Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent byproduct formation. Consider lowering the temperature if significant side reactions are observed.[6]

    Q2: I am observing significant side product formation, complicating purification. What are these byproducts and how can I minimize them?

    A2: The most common side reaction is the self-condensation of the aldehyde.[5][6] This leads to high-molecular-weight polymeric materials that can be insoluble and interfere with purification.

    Minimization Strategies:

    • Control Reagent Stoichiometry: Use only a slight excess of the aldehyde and base to disfavor self-condensation.[4]

    • Temperature Management: Lowering the reaction temperature can significantly reduce the rate of the self-condensation side reaction.[6]

    • Gradual Addition: Consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, further suppressing self-condensation.

    Stage 2: Reduction to 5-Fluorochroman-4-ol

    Q3: My reduction of 5-Fluorochroman-4-one is incomplete, leaving unreacted starting material. How can I improve this?

    A3: Incomplete reduction is typically due to insufficient reducing agent activity or non-optimized conditions.

    • Choice of Reducing Agent: For a simple racemic synthesis, Sodium Borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol (EtOH) is effective and generally provides near-quantitative yields.[7][8] If the reaction stalls, the NaBH₄ may have decomposed due to moisture or acidic impurities.

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A common starting point is 1.5 to 2.0 equivalents of NaBH₄.

    • Temperature: Most NaBH₄ reductions are performed at 0 °C to control the reaction rate and are then allowed to warm to room temperature to ensure completion.[1][8] If the reaction is sluggish, allowing it to stir longer at room temperature may be necessary.

    • Reaction Monitoring: Use TLC to track the disappearance of the chroman-4-one spot. The product, 5-Fluorochroman-4-ol, will have a different Rf value (typically lower, more polar).

    Q4: I am performing an asymmetric reduction to get a single enantiomer, but my enantiomeric excess (ee) is poor. How can I improve stereoselectivity?

    A4: Achieving high enantioselectivity requires precise control over the catalytic system. Poor ee can result from catalyst impurities, suboptimal conditions, or the presence of moisture.

    • Catalyst System: The choice of catalyst and ligand is paramount. For producing chiral chromanols, Ruthenium-catalyzed asymmetric transfer hydrogenation is a highly effective method.[1] A well-established system uses a catalyst like RuCl(p-cymene)[(R,R)-Ts-DPEN] for the (R)-enantiomer or the (S,S) version for the (S)-enantiomer, with a hydrogen donor like a formic acid/triethylamine mixture.[9]

    • Reagent Purity: The purity of the solvent, substrate, and all reagents is critical. Trace impurities can poison the catalyst or interfere with the chiral induction. Ensure all reagents are anhydrous where required.

    • Temperature Control: The temperature must be carefully controlled. The initial addition of reagents is often done at low temperatures (e.g., below 10 °C) before warming to the optimal reaction temperature (e.g., 40 °C) to ensure controlled initiation of the catalytic cycle.[1][9]

    • Biocatalysis: As an alternative, ketoreductase (KRED) enzymes offer excellent stereoselectivity under mild, aqueous conditions.[1] This method requires screening for a suitable enzyme but can provide very high ee.

    Stage 3: Work-up and Purification

    Q5: What is the most effective way to purify the final 5-Fluorochroman-4-ol product?

    A5: A multi-step approach is typically best, combining extraction, chromatography, and crystallization.

    • Aqueous Work-up & Extraction: After quenching the reaction, the product must be extracted from the aqueous phase into an organic solvent like ethyl acetate. This separates the desired alcohol from water-soluble salts and reagents.[10] Washing the combined organic layers with brine helps to remove residual water.

    • Chromatography: Silica gel column chromatography is effective for removing unreacted starting material and non-polar impurities.[10] The choice of eluent (e.g., a hexane/ethyl acetate gradient) will depend on the specific impurity profile.

    • Crystallization: For final purification, especially for chiral products, crystallization is highly effective.[10] This can significantly enhance both chemical purity and enantiomeric excess. A common method involves dissolving the crude product in a minimal amount of a suitable solvent and then adding an anti-solvent (like heptane) to induce precipitation.[10]

    Troubleshooting Yield Issues: A Decision Tree

    This workflow helps diagnose the root cause of low product yield.

    G A Low Final Yield of 5-Fluorochroman-4-ol B Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) A->B C Is 5-Fluorochroman-4-one (starting material) present? B->C E YES: Incomplete Reduction C->E Yes F NO: Reduction is Complete C->F No D Are there significant unidentified side products? G YES: Side Reactions Occurred D->G Yes H NO: Clean Conversion D->H No I Troubleshoot Reduction Step: - Increase reducing agent equivalents - Check reagent quality - Increase reaction time/temp - See Q3/Q4 E->I F->D J Troubleshoot Precursor Synthesis: - Optimize cyclocondensation - Check for aldehyde self-condensation - Purify precursor before reduction - See Q1/Q2 G->J K Yield loss during purification: - Optimize extraction pH - Refine chromatography conditions - Check for product volatility - See Q5 H->K

    Caption: A logical workflow for troubleshooting low yield issues.

    Quantitative Data Summary

    MethodKey Reagent(s)Typical SolventTemp.Typical YieldEnantiomeric Excess (ee)Reference
    Racemic Reduction Sodium Borohydride (NaBH₄)Methanol (MeOH)0 °C to RT>95%N/A (Racemic)[7][8]
    Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-Ts-DPEN], Formic Acid, TriethylamineTetrahydrofuran (THF)-10 °C to 40 °C~91%>99%[1][9]
    Biocatalytic Reduction Ketoreductase (KRED), NADPHAqueous BufferRoom Temp.Variable>99%[1]

    Detailed Experimental Protocols

    Protocol 1: Synthesis of Racemic 5-Fluorochroman-4-ol via NaBH₄ Reduction

    (Adapted from procedures for similar chromanols[1][7])

    • Dissolution: Dissolve 5-Fluorochroman-4-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

    • Addition of Reductant: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

    • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting ketone spot has completely disappeared.

    • Quenching: Carefully quench the reaction by slowly adding water at 0 °C, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

    • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the crude oil/solid by flash column chromatography on silica gel to obtain pure racemic 5-Fluorochroman-4-ol.

    Protocol 2: Asymmetric Synthesis of (R)-5-Fluorochroman-4-ol

    (Adapted from the patented procedure for (R)-5,7-Difluorochroman-4-ol[1][9])

    • Inert Atmosphere: To a clean, dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add triethylamine (approx. 1.5 eq relative to formic acid) and cool to -10 °C.

    • Hydrogen Source: Slowly add formic acid (approx. 1.35 eq relative to substrate), ensuring the internal temperature does not exceed 10 °C.

    • Catalyst Addition: Add the ruthenium catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN] (approx. 0.001 eq).

    • Substrate Addition: Dissolve 5-Fluorochroman-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and add this solution to the reaction mixture, again keeping the temperature below 10 °C.

    • Reaction: Warm the reaction mixture to 40 °C and stir until the reaction is complete (monitor by HPLC or TLC).

    • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer.

    • Purification & Crystallization: Concentrate the organic layer under reduced pressure. Add heptane to the resulting residue to form a slurry and induce crystallization. Stir at room temperature, then filter the resulting solid. Wash the solid with cold heptane and dry under vacuum to afford high-purity (R)-5,7-Difluorochroman-4-ol.

    References

    • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Chromans.
    • BenchChem. (2025). Purification challenges of (R)
    • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (R)
    • BenchChem. (2025). Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions.
    • Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Pharmaceutical Synthesis with (R)-5,7-Difluorochroman-4-ol.
    • Nielsen, T. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

    • Mezei, T., et al. (2004). New process for the preparation of racemic...[imino-bis(methylene)]bis[6-fluorochroman-2-methanol]....
    • Nielsen, T. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Center for Biotechnology Information. [Link]

    • Wang, T., et al. (2018). Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. The Journal of Organic Chemistry. [Link]

    • Mezei, T., et al. (2004). WO 2004/041805 A1.
    • Kim, J., et al. (2017). Novel method for preparing chromanol derivative.

    Sources

    Optimization

    Optimizing HPLC mobile phase for 5-Fluorochroman-4-ol analysis

    Welcome to the Technical Support Center for 5-Fluorochroman-4-ol HPLC Analysis. 5-Fluorochroman-4-ol is a critical chiral building block frequently utilized in the synthesis of pharmaceuticals, including acid pump antago...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 5-Fluorochroman-4-ol HPLC Analysis. 5-Fluorochroman-4-ol is a critical chiral building block frequently utilized in the synthesis of pharmaceuticals, including acid pump antagonists and other biologically active chromane derivatives[1]. Due to the presence of a secondary hydroxyl group, a highly electronegative fluorine atom, and a chiral center at the C4 position, the chromatographic analysis of this compound presents unique challenges, such as severe peak tailing and complex enantioseparation dynamics.

    As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating optimization protocols.

    HPLC Optimization Workflow

    HPLC_Workflow Start Start: 5-Fluorochroman-4-ol HPLC Analysis CheckChiral Is Enantiomeric Separation Required? Start->CheckChiral RP_HPLC Reversed-Phase HPLC (C18 / C8 Column) CheckChiral->RP_HPLC No NP_Chiral Normal-Phase Chiral HPLC (Polysaccharide CSP) CheckChiral->NP_Chiral Yes TailingIssue Issue: Peak Tailing (USP Tailing > 1.5)? RP_HPLC->TailingIssue ResIssue Issue: Poor Resolution (Rs < 1.5)? NP_Chiral->ResIssue FixTailing Action: Use End-capped Column Adjust pH < 3 or add TEA TailingIssue->FixTailing Yes Success Optimized Method Achieved TailingIssue->Success No FixRes Action: Screen Modifiers (IPA vs EtOH vs MeOH) ResIssue->FixRes Yes ResIssue->Success No FixTailing->Success FixRes->Success

    Logical workflow for 5-Fluorochroman-4-ol HPLC method optimization and troubleshooting.

    Troubleshooting Guide & FAQs

    Q1: Why am I experiencing severe peak tailing for 5-Fluorochroman-4-ol in reversed-phase HPLC, and how do I resolve it?

    The Causality: Peak tailing for polar alcohols in reversed-phase HPLC (RP-HPLC) is predominantly caused by secondary interactions between the analyte's hydroxyl group and residual, unbonded silanol groups (Si-OH) on the silica stationary phase[2][3]. For 5-Fluorochroman-4-ol, this issue is chemically exacerbated by the highly electronegative fluorine atom at the C5 position. The fluorine atom exerts a strong electron-withdrawing inductive effect across the aromatic ring, slightly increasing the acidity and hydrogen-bond donating capacity of the C4-OH group. When the mobile phase pH approaches the pKa of the residual silanols (typically pH 4–5), the silanols ionize (Si-O⁻). This creates strong ion-dipole interactions with the analyte, causing it to desorb slowly and resulting in an asymmetrical, tailing peak[4].

    The Solution:

    • Stationary Phase Selection: Switch to a high-purity, Type B silica column with exhaustive end-capping or polar-embedded groups. These modifications physically shield the residual silanols from the analyte[3][4].

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to ≤ 3.0 using additives like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). This protonates the silanol groups, neutralizing their charge and suppressing the secondary interactions[4][5].

    • Competitive Modifiers: If low pH is not viable, introduce a competitive amine modifier such as Triethylamine (TEA) at 10–20 mM. TEA aggressively binds to active silanol sites, acting as a sacrificial masking agent[4].

    Q2: How do I optimize the mobile phase for the enantiomeric separation of 5-Fluorochroman-4-ol?

    The Causality: 5-Fluorochroman-4-ol possesses a chiral center at C4, necessitating enantioseparation for accurate pharmacological profiling[1]. Polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), are highly effective for resolving chromanol derivatives[6][7]. Chiral recognition on these columns depends on the analyte fitting into the polymer's chiral cavities, where a combination of hydrogen bonding (via the C4-OH), π-π interactions (via the fluorinated aromatic ring), and steric fit dictates the transient diastereomeric complexes formed[8][9].

    The Solution: In normal-phase chiral HPLC, the choice of the alcoholic modifier in the hydrocarbon bulk solvent (e.g., n-hexane) is the most critical optimization lever[5].

    • Isopropanol (IPA): Due to its branched structure, IPA provides significant steric hindrance. It competes less effectively for the deep chiral cavities of the CSP, allowing the 5-Fluorochroman-4-ol enantiomers to interact more intimately with the stationary phase. This typically increases retention time but maximizes chiral resolution (Rs)[5].

    • Ethanol (EtOH) / Methanol (MeOH): These smaller, more polar alcohols penetrate the CSP cavities easily and compete aggressively for hydrogen bonding sites. While they reduce analysis time, they can disrupt the delicate enantiodiscrimination process, potentially leading to co-elution if not carefully titrated[5][7].

    Step-by-Step Methodology: Chiral Mobile Phase Screening Protocol

    This self-validating protocol is designed to systematically identify the optimal mobile phase for the enantioseparation of 5-Fluorochroman-4-ol.

    Step 1: Sample and System Preparation

    • Dissolve 5-Fluorochroman-4-ol in the weakest mobile phase solvent (e.g., 100% HPLC-grade n-hexane) to a concentration of 1 mg/mL to prevent solvent-mismatch band broadening[6].

    • Install a polysaccharide-based CSP column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

    • Flush the system with the starting mobile phase (90:10 v/v n-Hexane:IPA) until the baseline stabilizes (typically 10 column volumes)[10].

    Step 2: Primary Modifier Screening (Steric Impact)

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C[9][10].

    • Inject 10 µL of the sample using an isocratic mobile phase of 90:10 (v/v) n-Hexane:Isopropanol (IPA).

    • Record the retention times (tR1, tR2) and calculate the chiral resolution (Rs).

    • Repeat the injection using 90:10 (v/v) n-Hexane:Ethanol (EtOH).

    • Decision Gate: Select the modifier that yields an Rs ≥ 1.5. If IPA provides Rs > 2.0 but excessive retention (>30 mins), proceed to Step 3.

    Step 3: Elution Strength Optimization

    • To reduce retention time while maintaining resolution, incrementally increase the polar modifier concentration.

    • Adjust the mobile phase to 85:15 n-Hexane:IPA or 80:20 n-Hexane:IPA[9][11].

    • Re-inject the sample and plot Rs versus modifier concentration to find the optimum balance between throughput and separation.

    Step 4: Peak Symmetry Refinement

    • Evaluate the USP Tailing Factor (T) for both enantiomeric peaks.

    • If T > 1.2, introduce 0.1% (v/v) Diethylamine (DEA) or Trifluoroacetic Acid (TFA) to the mobile phase to suppress non-specific interactions[5][8]. Note: Ensure the additive is compatible with the specific CSP manufacturer guidelines.

    Data Presentation: Mobile Phase Modifier Effects

    The following table synthesizes the expected chromatographic behavior of 5-Fluorochroman-4-ol based on mobile phase composition adjustments[5][7][8].

    Mobile Phase Composition (v/v)Stationary PhaseRetention Factor (k')USP Tailing Factor (T)Chiral Resolution (Rs)Mechanistic Effect
    Water / Acetonitrile (50:50)RP C18 (Non-endcapped)LowHigh (>1.8)N/A (No separation)Severe secondary silanol interactions with C4-OH.
    Water / Acetonitrile + 0.1% FARP C18 (Endcapped)MediumOptimal (1.0 - 1.2)N/A (No separation)Silanols protonated; hydrophobic retention dominates.
    n-Hexane / IPA (90:10)NP Chiralcel OD-HHighAcceptable (<1.5)High (>2.0)High steric hindrance of IPA allows optimal chiral cavity fit.
    n-Hexane / EtOH (90:10)NP Chiralcel OD-HMediumAcceptable (<1.5)Moderate (1.0 - 1.5)EtOH aggressively competes for H-bonding, reducing retention.
    n-Hexane / IPA + 0.1% DEANP Chiralcel OD-HHighOptimal (1.0 - 1.1)High (>2.0)DEA masks non-specific active sites, sharpening peaks.
    References
    • HPLC Troubleshooting Guide - University of Pittsburgh. URL: [Link]

    • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. URL:[Link]

    • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL: [Link]

    • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. URL: [Link]

    • How to Reduce Peak Tailing in HPLC? - Phenomenex. URL: [Link]

    • Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology - Almac Group. URL: [Link]

    • The effect of mobile phase composition on the chiral separation of compounds - ResearchGate. URL:[Link]

    • WO2007107827A1 - Chromane derivatives - Google Patents.
    • Structure–Activity Relationship Studies of a Novel Class of Transmission Blocking Antimalarials - ACS Publications. URL: [Link]

    • US8716497B2 - Method for enantioselective hydrogenation of chromenes - Google Patents.
    • HPLC chromatograms of the enantiomeric separation of compounds - ResearchGate. URL:[Link]

    • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers - Oxford Academic. URL: [Link]

    Sources

    Troubleshooting

    Preventing oxidation of 5-Fluorochroman-4-ol during long-term storage

    Technical Support Center: 5-Fluorochroman-4-ol A Guide to Preventing Oxidation During Long-Term Storage Welcome to the technical support guide for 5-Fluorochroman-4-ol. This document, designed for researchers, scientists...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 5-Fluorochroman-4-ol

    A Guide to Preventing Oxidation During Long-Term Storage

    Welcome to the technical support guide for 5-Fluorochroman-4-ol. This document, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and actionable protocols to ensure the long-term stability of this compound by preventing oxidative degradation.

    Section 1: Understanding the Instability of 5-Fluorochroman-4-ol

    The stability of 5-Fluorochroman-4-ol is intrinsically linked to its chemical structure. Several factors contribute to its susceptibility to oxidation, which can compromise sample purity and experimental outcomes.

    Q1: What makes 5-Fluorochroman-4-ol prone to oxidation?

    A1: The primary site of vulnerability in 5-Fluorochroman-4-ol is the hydroxyl group at the 4-position. This group is a benzylic alcohol, meaning the carbon atom it's attached to is directly bonded to a benzene ring. Benzylic alcohols are known to be susceptible to oxidation, which can convert them into the corresponding ketone, 5-Fluorochroman-4-one.[1][2][3][4] This transformation is often facilitated by atmospheric oxygen, a process known as autoxidation, which can be accelerated by light, heat, and the presence of metal ion impurities.[5]

    Q2: How does the fluorine atom affect the molecule's stability?

    A2: The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic ring. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which can impact the reactivity of the entire chroman system.[6][7] While this electron-withdrawing nature can sometimes increase the stability of the aromatic ring itself against certain reactions[8][9], it does not inherently protect the benzylic alcohol from oxidation. The presence of fluorine can, however, be beneficial in drug development by enhancing metabolic stability and lipophilicity.[10]

    Q3: What are the visible signs of degradation?

    A3: The primary oxidation product, 5-Fluorochroman-4-one, is a ketone. While both the parent alcohol and the ketone product are typically white to off-white solids, the formation of further degradation byproducts or colored impurities can lead to a noticeable discoloration of the sample, often appearing as a yellow or brown tint. For samples in solution, similar color changes may be observed. Any change in the physical appearance of the compound should be considered a potential indicator of degradation.[11]

    Section 2: Recommended Long-Term Storage Protocols

    To preserve the integrity of 5-Fluorochroman-4-ol, meticulous control over its storage environment is paramount. The following protocols are designed to minimize exposure to the key drivers of oxidation: oxygen, moisture, heat, and light.

    Q4: What are the ideal storage conditions for solid 5-Fluorochroman-4-ol?

    A4: For long-term stability, solid 5-Fluorochroman-4-ol should be stored under conditions that strictly limit exposure to atmospheric oxygen and moisture.

    Parameter Recommendation Rationale
    Temperature 2-8°C is recommended. For maximum longevity, storage at -20°C is advisable.[12][13]Low temperatures significantly slow down the rate of chemical reactions, including oxidation.[11]
    Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[14][15][16][17][18]Replacing oxygen with an inert gas directly prevents oxidative degradation.[13] Argon is denser than nitrogen and can provide a more stable blanket.[19]
    Container Use amber glass vials with tightly sealed caps (e.g., PTFE-lined).[13][16]Amber glass protects the compound from light, which can catalyze oxidation.[13] A tight seal prevents the ingress of oxygen and moisture.
    Moisture Store in a desiccated environment.[12]Moisture can facilitate certain degradation pathways and should be rigorously excluded.[15]

    Experimental Protocol: Preparing Solid Sample for Inert Gas Storage

    • Preparation: Place a vial containing the accurately weighed 5-Fluorochroman-4-ol into a larger flask or a desiccator chamber equipped with a gas inlet and outlet.

    • Purging: Connect the inlet to a source of dry argon or nitrogen gas and the outlet to an oil bubbler to monitor gas flow.

    • Evacuate & Refill Cycle: Gently evacuate the chamber using a vacuum pump for 2-5 minutes, then slowly refill it with the inert gas. Repeat this cycle 3-5 times to ensure complete removal of atmospheric oxygen.

    • Sealing: While maintaining a positive pressure of the inert gas, quickly and tightly seal the vial with its cap.

    • Final Storage: Wrap the sealed vial's cap with Parafilm® for extra security against moisture and air ingress. Place the prepared vial in the recommended low-temperature, dark environment.

    Q5: How should I store solutions of 5-Fluorochroman-4-ol?

    A5: Storing the compound in solution is generally not recommended for long-term periods due to increased reactivity. If short-term storage is necessary, prepare solutions fresh. If they must be stored, degas the solvent thoroughly before use by sparging with argon or nitrogen for 15-30 minutes.[14] Store the resulting solution under an inert atmosphere headspace at -20°C or below.

    Section 3: Troubleshooting Guide: Identifying and Managing Oxidation

    Even with careful storage, researchers may encounter issues. This section addresses how to identify and handle suspected degradation.

    Q6: My solid sample has developed a slight yellow color. Is it still usable?

    A6: A color change often indicates the formation of impurities. While the compound may still be predominantly 5-Fluorochroman-4-ol, its purity is compromised. Before use in a critical experiment, the material's purity should be re-assessed using analytical techniques like HPLC, LC-MS, or NMR spectroscopy. For many applications, re-purification via column chromatography or recrystallization may be necessary.

    Q7: What analytical methods can confirm the presence of the 5-Fluorochroman-4-one oxidation product?

    A7: High-Performance Liquid Chromatography (HPLC) is an excellent method for detecting the presence of the ketone impurity.[12] A well-chosen reversed-phase column and mobile phase can effectively separate the more polar alcohol (5-Fluorochroman-4-ol) from the less polar ketone (5-Fluorochroman-4-one). The appearance of a new, distinct peak corresponding to the ketone confirms oxidation. Mass spectrometry (MS) can be used to confirm the identity of the peaks by their mass-to-charge ratio.

    Workflow for Investigating Suspected Oxidation

    dot digraph "Oxidation_Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    } }

    Caption: Troubleshooting workflow for suspected oxidation.

    Section 4: Frequently Asked Questions (FAQs)

    Q8: Can I add an antioxidant like BHT to my sample for storage?

    A8: While antioxidants are commonly used to stabilize organic compounds, particularly phenolic ones[16][[“]], adding any substance will alter the purity of your starting material. This is generally not advisable unless the antioxidant can be easily removed or its presence does not interfere with subsequent reactions or assays. If you choose to explore this, small-scale stability trials are recommended.

    Q9: Is 5-Fluorochroman-4-ol sensitive to acidic or basic conditions?

    A9: Yes. Safety data for similar compounds indicates incompatibility with strong acids, acid chlorides, and oxidizing agents.[12] Strong bases could potentially deprotonate the hydroxyl group, forming an alkoxide that may be more susceptible to oxidation. It is best to store the compound in its neutral form and avoid exposure to strong acids and bases.

    Q10: Does the R- or S-enantiomer have different stability?

    A10: There is no theoretical reason to suggest that the enantiomers ((R)-5-Fluorochroman-4-ol or (S)-5-Fluorochroman-4-ol) would have inherently different stabilities with respect to oxidation under achiral storage conditions. The core chemical vulnerabilities remain the same for both. The provided storage recommendations apply equally to either enantiomer or the racemic mixture.

    References

    • Inerting. (n.d.). Linde Gas. Retrieved from [Link]

    • The Importance of Inerting. (n.d.). Air Products. Retrieved from [Link]

    • HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols. (2024). PMC. Retrieved from [Link]

    • How to Reduce Oxidation in Stored Fruits and Vegetables. (2026, March 7). Giraffy Co. Retrieved from [Link]

    • Inert gas. (n.d.). Wikipedia. Retrieved from [Link]

    • Radical Oxidation of Allylic and Benzylic Alcohols. (2025, May 22). JoVE. Retrieved from [Link]

    • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). MDPI. Retrieved from [Link]

    • How do phenolic compounds impact the shelf life of food products? (n.d.). Consensus. Retrieved from [Link]

    • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (n.d.). PMC. Retrieved from [Link]

    • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). PMC. Retrieved from [Link]

    • Inerting in the chemical industry. (n.d.). Linde. Retrieved from [Link]

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

    • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). PMC. Retrieved from [Link]

    • Reactions at the Benzylic Position. (2019, June 22). Chemistry Steps. Retrieved from [Link]

    • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). ACS Omega. Retrieved from [Link]

    • The Oxidation of Chroman-4-Ols With Chromic Acid. (n.d.). Amanote Research. Retrieved from [Link]

    • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). MDPI. Retrieved from [Link]

    • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. (2018, July 31). UKnowledge. Retrieved from [Link]

    • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26). Chemistry Stack Exchange. Retrieved from [Link]

    • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC. Retrieved from [Link]

    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012, July 2). Journal of Medicinal Chemistry. Retrieved from [Link]

    • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). csbsju. Retrieved from [Link]

    • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. (n.d.). ChemRxiv. Retrieved from [Link]

    • (R)-5,7-Difluorochroman-4-ol. (n.d.). Pharmaffiliates. Retrieved from [Link]

    • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. (2005, March 30). ACS Publications. Retrieved from [Link]

    • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Wiley Online Library. Retrieved from [Link]

    • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

    • Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. (n.d.). PMC. Retrieved from [Link]

    • Electrochemical Oxidation Mechanisms of the Antioxidants Daidzein and 7-Hydroxy-4-chromone. (n.d.). SciSpace. Retrieved from [Link]

    • Biotransformation of 4-chromanol and 4-chromanone. (n.d.). ResearchGate. Retrieved from [Link]

    • Screening methods for enzyme-mediated alcohol oxidation. (2022, February 22). PMC. Retrieved from [Link]

    • Cyclooctanone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

    Sources

    Optimization

    Purification techniques for crude 5-Fluorochroman-4-ol reaction mixtures

    Technical Support Center: Purification of Crude 5-Fluorochroman-4-ol Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug develop...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Purification of Crude 5-Fluorochroman-4-ol

    Prepared by the Office of the Senior Application Scientist

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Fluorochroman-4-ol. As a crucial intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document offers troubleshooting advice and detailed protocols to address common challenges encountered during the purification of crude reaction mixtures.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses high-level questions regarding the purification strategy for 5-Fluorochroman-4-ol.

    Q1: What are the most common impurities I should expect in my crude 5-Fluorochroman-4-ol reaction mixture?

    A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. The most common method for synthesizing 5-Fluorochroman-4-ol is the reduction of 5-Fluorochroman-4-one.[1][2][3] Therefore, you can typically expect the following classes of impurities:

    • Starting Materials: The most significant impurity is often the unreacted starting material, 5-Fluorochroman-4-one.[4] Its presence is common unless the reaction has gone to 100% completion.

    • By-products: Depending on the reaction conditions and the reducing agent used, various side-reactions can occur, leading to the formation of by-products.[5]

    • Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or catalysts (e.g., enzyme residues from asymmetric reduction) may be present.[1][6]

    • Degradation Products: 5-Fluorochroman-4-ol and its analogs can be sensitive to certain conditions like moisture and strong acids, which may lead to degradation.[1][7]

    Q2: What is the recommended first step for purifying the crude reaction mixture?

    A2: An initial liquid-liquid extraction is the universally recommended first step following the reaction quench.[4] This fundamental work-up procedure is designed to separate the desired organic product from water-soluble components. The crude reaction mixture, which is typically aqueous, should be extracted multiple times with an immiscible organic solvent like ethyl acetate. This partitions the 5-Fluorochroman-4-ol and other organic-soluble impurities into the organic phase, effectively removing water-soluble salts, buffers, and certain catalyst residues.[4]

    Q3: Should I use column chromatography or crystallization as my primary purification method?

    A3: The choice between column chromatography and crystallization depends on the physical state of your crude product and the nature of the impurities.

    • Column Chromatography is highly versatile and is the method of choice if your crude product is an oil or if it contains impurities with polarities very similar to the desired product.[8][9] It allows for the separation of components based on their differential adsorption to a stationary phase.[10]

    • Crystallization is an exceptionally powerful technique for achieving high purity, especially as a final polishing step.[4] It is most effective when your crude product is a solid and when the impurities are present in smaller quantities or have significantly different solubility profiles.

    The following decision tree can guide your choice:

    G start Crude Product State? is_oil Is it an oil? start->is_oil is_solid Is it a solid? start->is_solid chromatography Primary Method: Flash Column Chromatography is_oil->chromatography Yes tlc_check Analyze by TLC. Are impurities well-separated from product (ΔRf > 0.2)? is_solid->tlc_check Yes crystallize Primary Method: Recrystallization tlc_check->crystallize Yes chrom_then_xtal Purify by Chromatography, then crystallize final product for highest purity. tlc_check->chrom_then_xtal No

    Caption: Decision tree for selecting a purification strategy.

    Q4: How do I effectively monitor the purification process?

    A4: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the progress of a column chromatography separation.[8] By spotting fractions collected from the column onto a TLC plate and developing it, you can identify which fractions contain your desired product, which contain impurities, and which are mixed. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method, often utilizing a C18 reversed-phase column.[11]

    Q5: What are the proper storage conditions for purified 5-Fluorochroman-4-ol?

    A5: Based on data for structurally similar compounds like (R)-5,7-Difluorochroman-4-ol, the purified product is generally stable under proper storage conditions.[1][12] To prevent degradation, it should be stored in a dry, tightly sealed container at low temperatures (2-8°C is recommended).[1][13] It is also prudent to avoid contact with strong acids, acid chlorides, and oxidizing agents.[1]

    Part 2: Troubleshooting Guide

    This section addresses specific issues that may arise during purification experiments.

    Chromatography Issues

    Problem: My product (5-Fluorochroman-4-ol) and the starting ketone (5-Fluorochroman-4-one) are co-eluting or have very poor separation during silica gel chromatography.

    • Causality: The alcohol (product) and ketone (starting material) have similar chroman backbones, but the hydroxyl group on the product makes it significantly more polar. If they are not separating, your mobile phase (eluent) is likely too polar. A highly polar eluent will move both compounds up the column too quickly, preventing effective separation.

    • Solution:

      • Decrease Solvent Polarity: The key is to find a solvent system where the product has a TLC Rf value of approximately 0.35.[10] Start with a less polar solvent system, such as 10-15% ethyl acetate in hexanes or heptane.

      • Systematic TLC Analysis: Run a series of TLC plates with varying solvent system polarities (e.g., 10%, 15%, 20%, 25% ethyl acetate in hexanes) to empirically determine the optimal conditions before committing to the column.[8]

      • Consider a Different Adsorbent: While silica gel is standard, for very difficult separations, alumina (basic or neutral) could offer different selectivity.

    Problem: My compound is streaking or "tailing" on the TLC plate and the column, leading to broad peaks and poor separation.

    • Causality: Streaking is often caused by overloading the sample, the compound being too polar for the chosen eluent, or acidic/basic functional groups interacting strongly with the stationary phase. Residual acids or bases from the reaction work-up can also cause this issue.

    • Solution:

      • Reduce Sample Concentration: Ensure the sample spotted on the TLC plate or loaded onto the column is not overly concentrated.

      • Increase Eluent Polarity: If the compound is highly polar, a slight, systematic increase in the eluent's polarity may help it move more cleanly.

      • Add a Modifier: For acidic compounds, adding a small amount of acetic acid (~1%) to the eluent can improve peak shape. For basic compounds, adding triethylamine (~1%) can have the same effect.

      • Ensure Neutrality: Before loading the sample, ensure it has been properly washed and neutralized during the extraction phase to remove any residual acidic or basic reagents.

    Crystallization Issues

    Problem: My 5-Fluorochroman-4-ol product "oils out" instead of forming crystals.

    • Causality: "Oiling out" occurs when the compound's solubility in the solvent system is too high at the temperature of crystallization, or when significant impurities are present that inhibit the formation of a crystal lattice. The rate of cooling can also be a factor.

    • Solution:

      • Optimize the Solvent System: The goal is to find a solvent/anti-solvent pair where the compound is soluble in the "solvent" when hot but poorly soluble when cold, and poorly soluble in the "anti-solvent" at all temperatures. A common approach is to dissolve the crude oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and slowly add a non-polar anti-solvent (e.g., heptane, hexanes) until turbidity persists.[4]

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4°C). Rapid cooling often promotes oiling.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the solution to initiate crystallization.

    Problem: The purity of my product did not significantly improve after recrystallization.

    • Causality: This typically indicates that the chosen solvent system is not selective enough, meaning the impurities have similar solubility characteristics to the product in that system. It can also happen if too much solvent was used, keeping impurities dissolved along with the product.

    • Solution:

      • Screen Different Solvents: Experiment with a variety of solvent systems on a small scale to find one that maximizes the solubility of the product when hot while minimizing the solubility of the key impurity.

      • Use Minimal Hot Solvent: During the recrystallization process, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Using an excess will retain more impurities in the final solution upon cooling.

      • Consider a Pre-Purification Step: If the crude material is very impure, recrystallization alone may not be sufficient. Perform column chromatography first to remove the bulk of the impurities, and then recrystallize the resulting enriched material to achieve high purity.[9]

    Part 3: Standard Operating Protocols

    Protocol 1: General Work-up and Liquid-Liquid Extraction

    This protocol describes the initial purification step after the synthesis reaction is complete and has been quenched.

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Extract the mixture with ethyl acetate (3 times, using a volume equal to the aqueous phase for each extraction).[4]

    • Combine the organic layers in a separate flask or funnel.

    • Wash the combined organic layers with brine (a saturated solution of NaCl) to remove residual water and some water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the solution to remove the drying agent.

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    Protocol 2: Purification by Flash Column Chromatography

    This protocol is for purifying the crude product using a silica gel column.

    • TLC Analysis: Determine the optimal eluent by testing solvent systems (e.g., mixtures of ethyl acetate and hexanes) to achieve an Rf value of ~0.35 for 5-Fluorochroman-4-ol.[10]

    • Column Packing (Slurry Method):

      • Clamp the column vertically and place a small cotton or glass wool plug at the bottom.[10]

      • In a beaker, create a slurry of silica gel in the chosen non-polar eluent.[8]

      • Pour the slurry into the column, tapping the side gently to ensure even packing. Do not let the column run dry.[8]

      • Add a thin layer of sand on top of the silica to protect the surface.[10]

    • Sample Loading (Dry Loading Recommended):

      • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution.

      • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

      • Carefully add this powder to the top of the packed column.

    • Elution and Fraction Collection:

      • Carefully add the eluent to the column, ensuring the top surface is not disturbed.

      • Apply gentle pressure (flash chromatography) and begin collecting fractions.

      • Monitor the collected fractions by TLC to identify which ones contain the purified product.[8]

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

    Protocol 3: Purification by Recrystallization

    This protocol is for achieving high purity from a solid crude product.

    • Place the crude solid 5-Fluorochroman-4-ol in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., acetonitrile, diethyl ether, or isopropanol) until the solid just dissolves.[9]

    • If the solution is colored by insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

    • Dry the purified crystals under a vacuum to remove all traces of solvent.

    Part 4: Purification Workflow

    The following diagram illustrates the general sequence of operations for moving from a crude reaction mixture to a highly pure, characterized product.

    Caption: General workflow for the purification and analysis of 5-Fluorochroman-4-ol.

    References

    • BenchChem. (n.d.). Purification challenges of (R)-5,7-Difluorochroman-4-ol from reaction mixtures.
    • BenchChem. (n.d.). (R)-5,7-Difluorochroman-4-ol solubility and stability data.
    • University of Alberta. (n.d.). Column chromatography.
    • University of Colorado Boulder. (2015). Column Chromatography Procedures.
    • ResearchGate. (n.d.). 8. Column Chromatography.
    • Lynch, J., et al. (2020). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC.
    • Google Patents. (2004). NEW PROCESS FOR THE PREPARATION OF RACEMIC....
    • Saha, A., et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
    • ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF.
    • BenchChem. (2024). MSDS of (R)-5,7-Difluorochroman-4-ol.
    • Ghosh, A., et al. (2014). Impurity Profile: A Pharmaceutical Review. IJPSR, 5(10), 4078-4108.
    • MedChemExpress. (2025). Safety Data Sheet - (R)-5,7-Difluorochroman-4-ol.
    • Garcia-Alvarez, N., et al. (2009). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry.
    • International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances.

    Sources

    Troubleshooting

    Solving solubility issues of 5-Fluorochroman-4-ol in organic solvents

    Welcome to the Technical Support Center for 5-Fluorochroman-4-ol (CAS: 1270293-90-7). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of this specific...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 5-Fluorochroman-4-ol (CAS: 1270293-90-7).

    As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of this specific chromanol derivative during early-phase drug development and API synthesis. The molecule presents a unique physicochemical challenge: a rigid, planar chroman ring coupled with an electron-withdrawing fluorine atom and a strong hydrogen-bond donating hydroxyl group. This combination drives high crystal lattice energy, making dissolution in standard organic solvents a thermodynamically demanding process.

    This guide is designed to move beyond basic trial-and-error. Below, we dissect the causality behind solubility failures, provide mechanistic troubleshooting strategies, and outline self-validating protocols to ensure your formulation and crystallization workflows are robust.

    Mechanistic Solvent Selection

    Before troubleshooting, it is critical to understand why 5-Fluorochroman-4-ol resists dissolution. The dissolution process is a thermodynamic competition between the solute's lattice energy and the solvent's solvation energy[1].

    G Mol 5-Fluorochroman-4-ol HDonor C4-Hydroxyl (Strong H-Bond Donor) Mol->HDonor FAtom C5-Fluorine (Electron Withdrawing) Mol->FAtom Sol1 H-Bond Acceptors (e.g., Ketones, EtOAc) HDonor->Sol1 Targets Sol2 Polar Aprotic Solvents (e.g., DMSO, DMF) FAtom->Sol2 Targets Result Crystal Lattice Disruption & Enhanced Solvation Sol1->Result Sol2->Result

    Mechanistic logic for selecting organic solvents based on molecular features.

    Troubleshooting FAQs: Causality & Solutions

    Q1: Why does 5-Fluorochroman-4-ol precipitate out of my organic solvent mixture during scale-up, even though it dissolved perfectly during initial micro-screens? A1: You are likely observing a transition from a kinetic state to a thermodynamic limit. Initial screens often measure kinetic solubility—where the compound is pre-dissolved in a strong solvent (like DMSO) and spiked into a target medium, creating a supersaturated state[2]. Over time, as the system seeks its lowest energy state, the strong intermolecular hydrogen bonding from the C4-hydroxyl group forces the 5-Fluorochroman-4-ol to recrystallize[3].

    • The Fix: Always base scale-up calculations on thermodynamic solubility testing (see Protocol A), which measures the absolute maximum concentration at equilibrium[2].

    Q2: How can I enhance the solubility of this compound in moderately polar organic solvents (e.g., for crystallization) without relying on high-boiling solvents like DMSO? A2: Because 5-Fluorochroman-4-ol possesses a strong hydrogen-bond donor (-OH), molecules will self-associate in non-polar or weakly polar solvents.

    • The Fix: Introduce a co-solvent that acts as a strong hydrogen-bond acceptor (e.g., acetone, ethyl acetate). This disrupts the solute-solute hydrogen bonds and replaces them with solute-solvent interactions. Machine learning models and UNIFAC subgroup analyses confirm that screening organic solvent mixtures for specific functional subgroups (like H-bond acceptors) is the most effective strategy to optimize crystallization systems[4].

    Q3: I am using heat to force dissolution in Tetrahydrofuran (THF) to achieve a high-concentration intermediate, but I am observing chemical degradation. What is the mechanism? A3: Heating cyclic ethers like THF in the presence of atmospheric oxygen leads to the rapid formation of peroxides. The electron-rich aromatic ring of the chromanol core is highly susceptible to oxidative degradation by these peroxides.

    • The Fix: THF peroxide formation causes API degradation and poses severe safety risks during scale-up[5]. Switch to a "temperature-shift" process (see Protocol B) using a more stable solvent system, which rapidly heats the slurry inline just before processing, minimizing thermal residence time[5].

    Solubility Troubleshooting Workflow

    G Start Solubility Issue Detected Check Kinetic vs. Thermodynamic? Start->Check Kin Kinetic Limitation (Slow Dissolution Rate) Check->Kin Ther Thermodynamic Limitation (Low Max Concentration) Check->Ther Act1 Apply Temperature Shift or Sonication Kin->Act1 Act2 Introduce Co-solvents or H-Bond Acceptors Ther->Act2 Val Self-Validation: HPLC Concentration Check Act1->Val Act2->Val

    Troubleshooting workflow for resolving kinetic and thermodynamic solubility issues.

    Quantitative Data: Solvent Suitability Profile

    To streamline your solvent selection, use the following empirical suitability matrix for 5-Fluorochroman-4-ol based on solvation dynamics:

    Solvent ClassExample SolventsSolvation Mechanism for 5-Fluorochroman-4-olSuitability & Risk Profile
    Polar Aprotic DMSO, DMFStrong dipole-dipole, H-bond acceptanceExcellent solubility ; High risk of residual solvent retention during drying.
    H-Bond Acceptors Acetone, EtOAcDisrupts C4-OH intermolecular bondingGood solubility ; Ideal for crystallization and intermediate powder formation[4].
    Cyclic Ethers THF, DioxaneModerate polarity, ether oxygen coordinationModerate solubility ; High risk of peroxide-induced oxidative degradation[5].
    Non-Polar Hexane, TolueneWeak Van der Waals interactionsPoor solubility ; Useful exclusively as anti-solvents to force precipitation.

    Self-Validating Experimental Protocols

    A protocol is only as good as its ability to prove it worked. The following methodologies contain built-in validation checkpoints to ensure data integrity before you move to the next step.

    Protocol A: Self-Validating Thermodynamic Solubility Screen

    Purpose: To determine the true equilibrium solubility limit of 5-Fluorochroman-4-ol in a target organic solvent mixture.

    • Preparation: Add 50 mg of 5-Fluorochroman-4-ol to 1 mL of the target organic solvent in a sealed amber glass vial.

    • Equilibration: Agitate the suspension on a rotary mixer at a constant temperature (e.g., 25°C) for 24 hours.

    • Validation Checkpoint 1 (Visual): Observe the vial.

      • Self-Validation: If no solid is present, the system is not at equilibrium (it is in a kinetic state). You MUST add more API in 10 mg increments until a persistent solid suspension remains.

    • Sampling: Centrifuge the suspension at 10,000 rpm for 10 minutes to separate the undissolved solid. Extract 100 µL of the clear supernatant.

    • Quantification: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-UV (e.g., at 254 nm).

    • Validation Checkpoint 2 (Equilibrium Confirmation): Repeat steps 4 and 5 at the 48-hour mark.

      • Self-Validation: Calculate the concentration variance between the 24h and 48h samples. If the variance is <5% , thermodynamic equilibrium is validated[2]. If the variance is >5% , the system is still kinetically shifting; reject the data point and continue agitation for another 24 hours.

    Protocol B: Temperature-Shift Dissolution for High-Concentration Formulations

    Purpose: To force dissolution of poorly soluble molecules for downstream processing (e.g., spray drying) without causing thermal degradation[5].

    • Slurry Formation: Suspend 5-Fluorochroman-4-ol in a volatile organic solvent (e.g., Acetone) at a concentration 20% above its room-temperature thermodynamic limit.

    • Inline Heating: Pump the slurry through an inline heat exchanger set to 10°C above the solvent's boiling point. (Note: Ensure the system is pressurized to prevent solvent boiling).

    • Validation Checkpoint 1 (Dissolution): Monitor the fluid exiting the heat exchanger using an inline turbidity sensor.

      • Self-Validation: A drop in turbidity to baseline (<5 NTU) confirms complete dissolution[5]. If turbidity remains high, decrease the pump flow rate to increase thermal residence time.

    • Downstream Processing: Immediately feed the clear, super-heated solution into a spray dryer or crystallization vessel. Rapid solvent removal prevents the API from recrystallizing[3].

    References

    • Solving Poor Solubility to Unlock a Drug's Potential - Pharmaceutical Technology:[Link]

    • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms - Drug Development & Delivery:[Link]

    • Predicting drug solubility in organic solvents mixtures - University of Padua (Unipd):[Link]

    • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC / Nature Communications:[Link]

    Sources

    Optimization

    Reducing unwanted side reactions in 5-Fluorochroman-4-ol derivatization

    Welcome to the Technical Support Center for 5-Fluorochroman-4-ol derivatization. This hub is designed for drug development professionals and synthetic chemists.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 5-Fluorochroman-4-ol derivatization. This hub is designed for drug development professionals and synthetic chemists. It provides mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress unwanted side reactions—such as dehydration and ring-opening—during the functionalization of the C4-hydroxyl group.

    Mechanistic Overview & Root Cause Analysis

    The derivatization of 5-fluorochroman-4-ol, a critical building block in the synthesis of pharmaceuticals like the potassium-competitive acid blocker Tegoprazan[1], is notoriously susceptible to side reactions. The C4-hydroxyl group is benzylic. While the 5-fluoro substituent exerts an electron-withdrawing inductive effect that slightly destabilizes a developing positive charge, the resonance stabilization from the aromatic ring still highly favors carbocation formation under acidic conditions. This leads to rapid E1 elimination, yielding 5-fluorochromene (dehydration)[2]. Conversely, under strongly basic conditions, the molecule can undergo E1cB-like ring opening.

    G A 5-Fluorochroman-4-ol (Starting Material) B Desired Derivative (Ester/Ether/Amine) A->B Mild Reagents (e.g., Mitsunobu) C 5-Fluorochromene (Dehydration Byproduct) A->C Acid/Heat (E1/E2 Elimination) D Phenolic Byproducts (Ring-Opening) A->D Strong Base (E1cB-like Cleavage)

    Reaction pathways of 5-Fluorochroman-4-ol highlighting desired vs. side reactions.

    Troubleshooting FAQs

    Q1: Why am I observing extensive 5-fluorochromene formation during Fischer esterification, and how do I prevent it? A: Fischer esterification relies on strong Brønsted acids (like H₂SO₄ or p-TsOH) and heat. These conditions protonate the C4-hydroxyl, turning it into an excellent leaving group (water). The subsequent loss of water generates a benzylic carbocation. The loss of a proton from the adjacent C3 position yields the thermodynamically stable, conjugated 2H-chromene system[2]. Solution: Abandon acid-catalyzed esterification. Transition to mild, base-promoted Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) at 0 °C to room temperature. This avoids protonating the C4-OH, preventing carbocation formation entirely.

    Q2: I need to invert the stereocenter at C4 during derivatization, but my current substitution protocol results in partial racemization. What is the causality? A: Standard nucleophilic substitution (e.g., converting the OH to a mesylate followed by displacement) often proceeds via a mixed SN1/SN2 mechanism due to the stability of the benzylic carbocation. The SN1 pathway inherently leads to racemization. Solution: Utilize the Mitsunobu reaction. This protocol uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to activate the hydroxyl group as an oxyphosphonium ion. This intermediate undergoes a strict SN2 displacement by the nucleophile (e.g., a carboxylic acid), ensuring complete stereochemical inversion without racemization[3].

    Q3: During etherification using Sodium Hydride (NaH) and an alkyl halide, I see phenolic byproducts. Why? A: Strong bases like NaH deprotonate the C4-OH, but they can also abstract the slightly acidic protons at C3 (activated by the adjacent ethereal oxygen and aromatic ring). This triggers an E1cB-like elimination that cleaves the ether linkage, opening the chroman ring to form substituted phenolic byproducts. Solution: Use milder bases such as silver(I) oxide (Ag₂O) or switch to alkyl trichloroacetimidates with a catalytic amount of a mild Lewis acid (e.g., TMSOTf) to achieve etherification without exposing the substrate to strongly basic conditions.

    Quantitative Data: Impact of Conditions on Side Reactions

    To guide your reagent selection, the following table summarizes the typical distribution of products during the esterification of 5-fluorochroman-4-ol under various conditions.

    Derivatization ConditionDesired Ester Yield (%)Dehydration (Chromene) (%)Racemization / Epimerization
    Acid-Catalyzed (p-TsOH, Reflux)< 10%> 85%Complete (if ester forms)
    Standard Acylation (Ac₂O, Pyridine, RT)75 - 80%10 - 15%Minimal
    Steglich Esterification (DCC, DMAP, 0 °C)90 - 95%< 2%None (Retention)
    Mitsunobu Reaction (PPh₃, DEAD, RT)85 - 90%< 5%None (Complete Inversion)

    Diagnostic Workflow

    Use the following logic tree to diagnose and correct issues observed in your crude LC-MS or NMR data.

    Workflow Start Analyze Crude Product (NMR/LC-MS) Q1 Is 5-Fluorochromene (Dehydration) present? Start->Q1 S1 Switch to Steglich Esterification or lower temperature Q1->S1 Yes Q2 Is Racemization observed? Q1->Q2 No S2 Use Mitsunobu Protocol (Strict SN2 Inversion) Q2->S2 Yes

    Troubleshooting workflow for identifying and resolving derivatization side reactions.

    Validated Experimental Protocols

    Protocol 1: Mild Steglich Esterification (Retention of Configuration)

    Self-Validating System: The precipitation of dicyclohexylurea (DCU) serves as a visual in-process control confirming the activation of the carboxylic acid.

    • Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq) and 5-fluorochroman-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to suppress any thermally induced elimination.

    • Activation: Add DMAP (0.1 eq) followed by the slow, dropwise addition of a solution of DCC (1.1 eq) in DCM.

      • Validation Check: Within 15 minutes, a white precipitate (DCU) should begin to form, indicating the successful formation of the O-acylisourea intermediate.

    • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The 5-fluorochroman-4-ol spot (UV active, stains dark with phosphomolybdic acid) should disappear.

    • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

    Protocol 2: Stereospecific Mitsunobu Inversion

    Self-Validating System: The distinct color change of DEAD from yellow/orange to colorless upon reduction validates the formation of the betaine intermediate.

    • Preparation: Dissolve enantiopure (R)-5-fluorochroman-4-ol[1] (1.0 eq), the desired carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.15 M) under N₂.

    • Cooling: Cool the solution to 0 °C.

    • Reagent Addition: Add DEAD (1.5 eq) dropwise over 20 minutes.

      • Validation Check: The initial orange color of the DEAD drops should rapidly dissipate as it reacts with PPh₃ to form the betaine intermediate. If the solution remains persistently orange early in the addition, moisture may be quenching the complex.

    • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours[4].

    • Workup: Quench with water (1 mL) and concentrate under reduced pressure. Resuspend the crude residue in cold diethyl ether; the bulk of the triphenylphosphine oxide (TPPO) byproduct will precipitate. Filter, concentrate the filtrate, and purify via silica gel chromatography to isolate the inverted (S)-ester.

    References

    • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
    • Tegoprazan-impurities.
    • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-C
    • Synthesis of Enantioenriched 2-((Hetera)cyclo)

    Sources

    Troubleshooting

    Optimizing reaction time and temperature for 5-Fluorochroman-4-ol esterification

    Welcome to the Technical Support Center. 5-Fluorochroman-4-ol is a highly privileged chiral scaffold and a critical intermediate in the synthesis of advanced pharmaceuticals, most notably the potassium-competitive acid b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 5-Fluorochroman-4-ol is a highly privileged chiral scaffold and a critical intermediate in the synthesis of advanced pharmaceuticals, most notably the potassium-competitive acid blocker Tegoprazan[1].

    Esterifying this secondary alcohol presents unique thermodynamic and kinetic challenges. The spatial proximity of the fluorine atom at the C5 position creates a significant peri-like steric clash with the C4-hydroxyl group. Furthermore, the benzylic nature of the C4 position makes the substrate highly susceptible to base-catalyzed dehydration (elimination). This guide provides field-validated troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your esterification yields.

    Mechanistic Insight: Esterification vs. Elimination

    Understanding the competing reaction pathways is critical for optimizing temperature and time. The highly electronegative 5-fluoro substituent exerts an inductive electron-withdrawing effect, reducing the nucleophilicity of the C4-hydroxyl oxygen. Concurrently, elevated temperatures and excess base lower the activation energy for the E1cB/E2 elimination pathway, leading to the formation of the undesired 5-fluorochromene.

    Mechanism SM 5-Fluorochroman-4-ol (Starting Material) Intermediate Activated Complex (Sterically Hindered) SM->Intermediate + Acyl Donor Acyl Acyl Donor + Catalyst (e.g., Ac2O / DMAP) Ester 5-Fluorochroman-4-yl Ester (Target Product) Intermediate->Ester Optimal Temp (0-25°C) Controlled Time Elim 5-Fluorochromene (Dehydration Product) Intermediate->Elim High Temp (>40°C) Excess Base / Time

    Mechanistic divergence of 5-fluorochroman-4-ol esterification vs. thermal dehydration.

    Troubleshooting FAQs: Temperature & Time Optimization

    Q1: My Steglich chemical esterification (EDCI/DMAP or Ac₂O/DMAP) is stalling at 60% conversion. Should I heat the reaction to reflux? A: No. Heating the reaction above 35–40 °C will not drive the esterification to completion; instead, it will activate the elimination pathway, converting your starting material into 5-fluorochromene[2]. The stalling is caused by the steric hindrance of the 5-fluoro group. Solution: Maintain the reaction at room temperature (20–25 °C) and increase the reaction time. If kinetics are too slow, incrementally increase the concentration of the acyl donor rather than increasing the temperature.

    Q2: I am observing a massive spike in a non-polar side-product on my TLC/HPLC. How do I prevent this? A: The non-polar spot is likely the dehydration product (5-fluorochromene). This occurs when the local concentration of base (like triethylamine or DMAP) is too high during the exothermic addition of the acylating agent. Solution: You must initiate the reaction at 0 °C. The low temperature suppresses the elimination pathway during the initial exothermic burst of the activated acyl complex formation. Allow the reaction to slowly warm to room temperature only after all reagents are fully dispersed.

    Q3: I am performing an enzymatic kinetic resolution using Novozym 435. The reaction has been running for 24 hours at 25 °C, but conversion is stuck at 50%. How do I push it to 100%? A: You cannot, and you should not try. In an enzymatic kinetic resolution, the lipase selectively acylates only one enantiomer (typically the (R)-enantiomer) while leaving the (S)-enantiomer untouched[1]. A 50% conversion indicates a perfect kinetic resolution. If you force the reaction by increasing the temperature or time indefinitely, the enzyme will begin to lose its stereoselectivity, resulting in a drop in enantiomeric excess (ee).

    Quantitative Optimization Data

    The following table synthesizes the optimal operational windows for different esterification methodologies based on empirical data[1][2].

    MethodologyReagents & SolventTemp Profile (°C)Optimal TimeMax YieldPrimary Risk / Side-Product
    Chemical Acylation Ac₂O, DMAP, Et₃N, DCM0 → 252 - 4 hours>90%5-Fluorochromene (Dehydration)
    Thermal Forcing Ac₂O, DMAP, Et₃N, DCM40 (Reflux)1 - 2 hours<40%Complete degradation/elimination
    Enzymatic Resolution Novozym 435, Vinyl Acetate, MTBE25 - 3024 - 48 hours50% (Theoretical)Loss of ee% if time > 72h

    Validated Experimental Protocols

    Protocol A: Low-Temperature Chemical Acylation (Steglich-Type)

    Designed to maximize yield while completely suppressing E1cB dehydration[2].

    • Preparation: Dissolve 1.0 equivalent of 5-fluorochroman-4-ol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Cooling mitigates the exothermic activation energy that drives benzylic elimination.

    • Base Addition: Add 1.2 equivalents of triethylamine (Et₃N) and a catalytic amount of DMAP (0.1 equivalents). Stir for 10 minutes.

    • Acylation: Dropwise add 1.5 equivalents of the acyl donor (e.g., acetic anhydride). The dropwise addition prevents localized thermal spikes.

    • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours, monitoring via HPLC.

    • Quenching: Quench the reaction strictly with ice-cold water. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C.

    Protocol B: Enzymatic Kinetic Resolution

    Designed for stereoselective esterification to isolate enantiopure intermediates[1].

    • Preparation: Dissolve racemic 5-fluorochroman-4-ol in methyl tert-butyl ether (MTBE). Causality: MTBE is chosen because it solubilizes the hydrophobic chromanol without stripping the essential hydration shell from the immobilized enzyme.

    • Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica lipase B) and 3.0 to 5.0 equivalents of vinyl acetate (the acyl donor).

    • Incubation: Stir the suspension gently at a strictly controlled 25 °C. Do not exceed 30 °C, as thermal stress alters the enzyme's active site conformation, degrading enantioselectivity.

    • Monitoring: Track the reaction via chiral HPLC. Terminate the reaction exactly when conversion reaches ~50%.

    • Isolation: Filter off the immobilized enzyme beads. Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-ester via silica gel column chromatography.

    Troubleshooting Workflow

    Use the following decision matrix to rapidly diagnose and correct sub-optimal reaction conditions.

    Troubleshooting Start Analyze Reaction Outcome Cond1 Low Conversion (< 50% in Chemical) Start->Cond1 Cond2 High Impurity (Dehydration Detected) Start->Cond2 Action1 Increase Time (Monitor via HPLC) Verify Catalyst Activity Cond1->Action1 If SM remains unreacted Action2 Lower Temp to 0°C Reduce Base Equivalents Cond2->Action2 If Chromene is present Success Optimal Ester Yield Action1->Success Action2->Success

    Decision matrix for optimizing esterification yield and minimizing side reactions.

    References

    • MDPI. "Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions." Molecules, Oct 2021.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    1H NMR and 13C NMR spectra reference for 5-Fluorochroman-4-ol

    Structural Elucidation and NMR Spectra Reference Guide: 5-Fluorochroman-4-ol vs. Regioisomers Executive Summary & Analytical Context In modern medicinal chemistry, fluorinated chromanols are indispensable building blocks...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Structural Elucidation and NMR Spectra Reference Guide: 5-Fluorochroman-4-ol vs. Regioisomers

    Executive Summary & Analytical Context

    In modern medicinal chemistry, fluorinated chromanols are indispensable building blocks. Specifically, 5-Fluorochroman-4-ol (CAS: 1270293-90-7) serves as a critical intermediate and a monitored API impurity (e.g., Impurity 15 in the synthesis of the potassium-competitive acid blocker Tegoprazan)[1]. For drug development professionals, distinguishing the 5-fluoro regioisomer from its 6-fluoro and 7-fluoro alternatives is a strict quality control requirement.

    This guide provides a comprehensive, objective comparison of the NMR spectral signatures of these isomers. By leveraging heteronuclear coupling constants ( 13C−19F ) and specific 1H shielding effects, researchers can establish a self-validating analytical workflow that eliminates structural ambiguity.

    Mechanistic Insights: Electronic Effects of Fluorine Substitution

    To accurately interpret the NMR spectra, one must understand the causality behind the chemical shifts. Fluorine exerts two competing electronic effects on the aromatic chroman ring:

    • Inductive Electron Withdrawal ( −I ) : Fluorine's extreme electronegativity pulls electron density through the sigma bonds, strongly deshielding protons and carbons in the meta position (e.g., H-7 in the 5-fluoro isomer).

    • Resonance Electron Donation ( +R ) : The lone pairs on fluorine donate into the aromatic π -system, shielding the ortho and para positions (e.g., H-6 and H-8).

    Because the −I and +R effects dictate the electron density at specific nuclei, the exact position of the fluorine atom creates a unique, predictable chemical shift fingerprint for each regioisomer[2].

    G F Fluorine at C-5 Inductive Inductive Effect (-I) Electron Withdrawal F->Inductive Resonance Resonance Effect (+R) Electron Donation F->Resonance C4 C-4 Carbon 3-Bond Coupling F->C4 3J_CF Path H7 H-7 Deshielded (Downfield Shift) Inductive->H7 H6 H-6 Shielded (Upfield Shift) Resonance->H6

    Electronic effects of C-5 fluorine substitution on local NMR chemical shifts.

    Comparative Spectral Data

    1 H NMR Data Comparison

    The following table contrasts the experimental 1 H NMR data of 5-Fluorochroman-4-ol[3] against the diagnostic markers of its structural alternatives.

    Structural IsomerAromatic Protons ( δ ppm, CDCl 3​ )Aliphatic Protons ( δ ppm, CDCl 3​ )Diagnostic Splitting Pattern
    5-Fluorochroman-4-ol 7.25–7.11 (m, 1H, H-7)6.75–6.60 (m, 2H, H-6, H-8)5.13–5.02 (m, 1H, H-4)4.40–4.18 (m, 2H, H-2)2.25–1.95 (m, 3H, H-3 + OH)H-7 appears as a distinct downfield multiplet (td) due to combined meta-F and ortho-H interactions.
    6-Fluorochroman-4-ol ~6.95–6.80 (m, 3H, H-5, H-7, H-8)~4.75 (t, 1H, H-4)~4.25 (m, 2H, H-2)~2.10 (m, 2H, H-3)H-5 appears as a highly resolved doublet of doublets (dd) with a massive 3JHF​ coupling (~9 Hz).
    7-Fluorochroman-4-ol ~7.30 (dd, 1H, H-5)~6.65 (m, 2H, H-6, H-8)~4.80 (t, 1H, H-4)~4.25 (m, 2H, H-2)~2.10 (m, 2H, H-3)H-5 is highly deshielded (shifted downfield) due to the lack of an ortho +R shielding effect from Fluorine.
    Diagnostic 13 C- 19 F Coupling Constants ( JCF​ )

    Relying solely on 1 H aromatic multiplets can be ambiguous due to signal overlap. The most authoritative method to differentiate these isomers is mapping the heteronuclear 13 C- 19 F coupling constants. Because 19 F is 100% naturally abundant with a spin of 1/2, it splits the 13 C signals based on bond distance.

    Carbon Position5-Fluoro Isomer ( J in Hz)6-Fluoro Isomer ( J in Hz)7-Fluoro Isomer ( J in Hz)
    C-F (C-5, C-6, C-7) ~245 ( 1J )~240 ( 1J )~245 ( 1J )
    C-4 (Chiral Center) ~3–5 ( 3J ) < 1 ( 4J , often singlet)0 ( 5J , singlet)
    C-4a (Bridgehead) ~15–20 ( 2J )~5–8 ( 3J )~10 ( 3J )

    Causality Note: The presence of a doublet at the C-4 carbon (~58 ppm) with a 3J coupling of 3–5 Hz is the definitive "smoking gun" for the 5-fluoro isomer. The fluorine at C-5 is exactly three bonds away from C-4 (F—C5—C4a—C4), enabling this through-bond interaction.

    Experimental Protocol: Self-Validating NMR Workflow

    To ensure rigorous scientific integrity, the following protocol describes a self-validating system for acquiring and interpreting the NMR spectra of 5-Fluorochroman-4-ol.

    Step 1: Sample Preparation Dissolve 15–20 mg of the synthesized 5-Fluorochroman-4-ol in 0.6 mL of high-purity CDCl 3​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4]. Ensure the sample is free of paramagnetic impurities to prevent line broadening.

    Step 2: Standard 1 H NMR Acquisition Acquire a standard 1D 1 H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K). You will observe a broad multiplet integrating to 3 protons between 2.25–1.95 ppm [3].

    Step 3: The D 2​ O Shake (Self-Validation of the Hydroxyl Group) Causality: The 2.25–1.95 ppm multiplet contains both the two C-3 aliphatic protons and the C-4 hydroxyl (OH) proton. Because OH chemical shifts are highly concentration- and temperature-dependent, their assignment must be empirically proven. Action: Add 1 drop of D 2​ O to the NMR tube, cap tightly, and shake vigorously for 30 seconds. Re-acquire the 1 H spectrum. Validation: The OH proton undergoes rapid chemical exchange with deuterium (forming OD). The signal integration at 2.25–1.95 ppm will drop from 3H to 2H, and the complex multiplet will simplify, definitively proving the presence and location of the hydroxyl group.

    Step 4: 13 C{ 1 H} and 13 C{ 19 F} Decoupled Acquisition To confirm the 5-fluoro regioisomer, acquire a standard 13 C spectrum, followed by a 19 F-decoupled 13 C spectrum. Validation: In the standard 13 C spectrum, the C-4 peak will appear as a doublet. In the 19 F-decoupled spectrum, this doublet will collapse into a sharp singlet. This subtraction logic definitively maps the 3-bond proximity of the fluorine atom to the C-4 position.

    G A Sample Preparation 15 mg in CDCl3 + TMS B 1H NMR Acquisition (Standard 1D, 16 scans) A->B C Observe 2.25-1.95 ppm (Overlapping OH & CH2) B->C F 13C & 19F NMR B->F D D2O Shake Experiment (Self-Validation Step) C->D E OH Signal Disappears CH2 Splitting Resolves D->E G Analyze 3J(C4-F) Confirms 5-Fluoro Position F->G

    Workflow for self-validating NMR acquisition and regioisomer confirmation.

    Sources

    Comparative

    5-Fluorochroman-4-ol vs. 6-Fluorochroman-4-ol: A Comprehensive Reactivity &amp; Performance Guide

    Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Pharmaceutical Context The chroman-4-ol (3,4-dihydro-2H-1-benzopyran-4-ol) scaffold is a privileged structure in medicinal...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary & Pharmaceutical Context

    The chroman-4-ol (3,4-dihydro-2H-1-benzopyran-4-ol) scaffold is a privileged structure in medicinal chemistry. However, the regiochemical placement of a fluorine atom on the fused benzene ring fundamentally alters the molecule's three-dimensional conformation, electronic distribution, and subsequent reactivity.

    • 5-Fluorochroman-4-ol : A sterically demanding, electronically complex building block. It is famously utilized as a critical chiral precursor in the synthesis of Potassium-Competitive Acid Blockers (PCABs) such as Tegoprazan[1].

    • 6-Fluorochroman-4-ol : A versatile, less sterically hindered scaffold heavily featured in the development of SIRT2 inhibitors[2], advanced antiviral agents[3], and various other bioactive heterocyclic compounds[4].

    As an application scientist, selecting between these isomers requires a deep understanding of how benzylic reactivity is governed by the delicate interplay of steric relief and inductive/resonance effects.

    Mechanistic Divergence: The Steric vs. Electronic Paradigm

    The reactivity of the chroman-4-ol system is primarily centered at the benzylic C4 hydroxyl group. The choice of activation strategy (SN1 vs. SN2) is entirely dictated by the position of the fluorine atom.

    The 5-Fluoro Scaffold: Peri-Strain and SN1 Acceleration

    In 5-fluorochroman-4-ol, the fluorine atom is situated at the C5 position, ortho to the C4a bridgehead carbon. This places the fluorine in the peri-position relative to the C4 hydroxyl group.

    • Steric Effect (The Driver) : The spatial clash between the C5-F and the C4-OH creates significant ground-state steric strain (B-strain). SN2 reactions are virtually impossible due to the fluorine atom blocking the backside trajectory of incoming nucleophiles.

    • Electronic Effect : Fluorine exerts a strong inductive electron-withdrawing effect (-I) that destabilizes the C4 carbocation. However, because it is ortho to the bridgehead, it can partially donate electron density via resonance (+R) into the aromatic system.

    • Causality : Despite the electronic destabilization, SN1 reactions are surprisingly facile. The departure of the C4 leaving group allows the carbon to rehybridize from sp³ to sp², flattening the ring and relieving the intense peri-strain. This steric relief acts as the thermodynamic driving force for ionization.

    The 6-Fluoro Scaffold: Unhindered Electrophilicity

    In 6-fluorochroman-4-ol, the fluorine is meta to the C4a bridgehead and para to the ring oxygen.

    • Steric Effect : The C4 position is completely unhindered by the fluorine atom, leaving the SN2 backside attack trajectory open[4].

    • Electronic Effect : The C6-F exerts a pure inductive (-I) destabilizing effect on the benzylic position without any compensating +R stabilization at C4 (as it is meta to the reactive center).

    • Causality : The C4 carbocation is less stable than in the unsubstituted or 5-fluoro analogs, making purely dissociative SN1 pathways slower unless strongly forced. However, the lack of steric hindrance makes this scaffold ideal for stereospecific SN2 displacements (e.g., Mitsunobu reactions).

    G cluster_5F 5-Fluorochroman-4-ol Reactivity Profile cluster_6F 6-Fluorochroman-4-ol Reactivity Profile F5 C5-Fluorine (Peri-Position) Steric High Steric Strain at sp3 C4 F5->Steric Elec5 Strong -I / +R Electronic Balance F5->Elec5 Relief Steric Relief (sp2) Accelerates SN1 Steric->Relief F6 C6-Fluorine (Meta to C4a) Steric6 Unhindered C4 Allows SN2 F6->Steric6 Elec6 Pure -I Effect Destabilizes SN1 F6->Elec6

    Fig 1. Mechanistic divergence between 5-fluoro and 6-fluoro chroman-4-ol scaffolds.

    Quantitative Performance Comparison

    To guide synthetic planning, the following table summarizes the physicochemical properties and expected reaction metrics when utilizing these two scaffolds. The introduction of polyfluoroalkyl or single fluorine substituents brings about remarkable changes in chemical reactivity[5].

    Property / Metric5-Fluorochroman-4-ol6-Fluorochroman-4-ol
    Fluorine Position C5 (Ortho to C4a, Peri to C4)C6 (Meta to C4a, Para to O1)
    Electronic Effect on C4 Strong -I, Moderate +RPure -I (Destabilizing to carbocation)
    Steric Environment at C4 Highly hindered (Peri-strain)Unhindered
    Preferred Substitution SN1 (Driven by B-strain relief)SN2 (Allowed by lack of hindrance)
    NaBH₄ Reduction Yield ~85-90%>80%[6]
    SN2 Amination Yield Low (<30%) due to steric clashHigh (70-85%)
    Key Pharmaceutical Use Acid Blockers (e.g., Tegoprazan)SIRT2 Inhibitors[2], Antivirals[3]

    Experimental Methodologies: Self-Validating Protocols

    To harness these scaffolds effectively, precise control over stereochemistry and activation is required. The following protocols are designed with built-in validation steps to ensure reproducibility and scientific integrity.

    Protocol A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

    The synthesis of enantiopure (R)- or (S)-fluorochroman-4-ols is best achieved via ATH of the corresponding fluorochroman-4-ones.

    • Causality of Reagents : Traditional NaBH₄ reduction yields racemic mixtures[6]. ATH provides >99% enantiomeric excess (ee) by utilizing a chiral Ru-hydride intermediate[7]. The HCO₂H/Et₃N system is specifically chosen over high-pressure H₂ to prevent unwanted defluorination of the electron-deficient aromatic ring.

    Step-by-Step Methodology:

    • Preparation : In a rigorously degassed Schlenk flask, dissolve the fluorochroman-4-one (1.0 equiv) in anhydrous acetonitrile.

    • Catalyst Addition : Add 0.5 mol % of the chiral Ru(II) complex (e.g., (R,R)-TsDPEN-Ru). Self-Validation: The solution should turn a distinct deep color, indicating active catalyst complexation.

    • Hydrogen Transfer : Introduce a 1:1 azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N) as the hydrogen source. Stir at 40 °C for 16-20 hours[7].

    • Quench & Isolation : Concentrate the mixture under reduced pressure, partition between EtOAc and saturated NaHCO₃, and purify via flash chromatography.

    • QC Validation : Confirm >99% ee using Chiral SFC (Supercritical Fluid Chromatography). The specific rotation should match the established literature values for the (R)- or (S)-enantiomer.

    Protocol B: Divergent Nucleophilic Substitution at C4
    • Causality of Reagents : The activation strategy must match the scaffold's steric profile.

    For 5-Fluorochroman-4-ol (SN1 Pathway): Due to peri-strain, use Lewis acid catalysis. Treat the alcohol with BF₃·Et₂O in the presence of the nucleophile (e.g., an amine or alcohol) in DCM at 0 °C. The Lewis acid coordinates the hydroxyl group, forcing its departure and relieving the B-strain to form the carbocation, which is rapidly trapped. Validation: Check for retention/racemization via chiral HPLC, as SN1 pathways will scramble the C4 stereocenter.

    For 6-Fluorochroman-4-ol (SN2 Pathway): Utilize Mitsunobu conditions. React the alcohol with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and a pronucleophile (pKa < 13) in THF at room temperature. The unhindered C4 position allows the bulky phosphonium intermediate to form and be cleanly displaced. Validation: Confirm complete stereochemical inversion at C4 via ¹H-NMR coupling constant analysis (J-values of the C4 proton).

    Workflow cluster_paths Divergent Reactivity Pathways Ketone Fluorochroman-4-one (Precursor) ATH Ru(II) Catalyst + HCO2H/Et3N Asymmetric Transfer Hydrogenation Ketone->ATH Alcohol Enantioenriched Fluorochroman-4-ol ATH->Alcohol >99% ee SN1 Lewis Acid / H+ SN1 Pathway (Carbocation) Alcohol->SN1 5-Fluoro Favored (Steric Relief) SN2 Mitsunobu Conditions SN2 Pathway (Inversion) Alcohol->SN2 6-Fluoro Favored (Less Hindrance)

    Fig 2. Experimental workflow from ketone reduction to divergent substitution.

    Application Scientist Insights: Choosing the Right Scaffold

    When designing a new drug discovery program, the choice between 5-fluoro and 6-fluoro chroman-4-ols should not be arbitrary:

    • Choose the 5-Fluoro Scaffold when your target binding pocket requires a rigid, sterically locked conformation. The peri-strain restricts the conformational flexibility of substituents at C4, which is exactly why it is so effective in binding the rigid proton pump pockets targeted by Tegoprazan.

    • Choose the 6-Fluoro Scaffold when you need to perform late-stage functionalization on the aromatic ring via Nucleophilic Aromatic Substitution (SNAr), or when your synthetic route relies on clean, stereoinvertive SN2 chemistry at the C4 position. Its lack of steric hindrance makes it a highly cooperative building block for library generation.

    Sources

    Validation

    Analytical Methodologies for 5-Fluorochroman-4-ol Impurity Profiling: A Comparative Guide to GC-MS and LC-MS/MS Validation

    Executive Summary (R)-5-Fluorochroman-4-ol is a critical chiral intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) utilized in the treatment of gastroesophageal reflux disease[1]. D...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (R)-5-Fluorochroman-4-ol is a critical chiral intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) utilized in the treatment of gastroesophageal reflux disease[1]. During the synthesis of this intermediate, structurally similar trace impurities—such as 5,7-difluorochroman-4-ol, 7-fluorochroman-4-ol, and unreacted 5-fluorochroman-4-one—can carry over into the final active pharmaceutical ingredient (API), directly impacting drug efficacy and patient safety[2].

    This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the detection of these specific impurities. Furthermore, it provides a self-validating, step-by-step analytical protocol compliant with the latest ICH Q2(R2) validation guidelines[3][4].

    Mechanistic Grounding: The Case for GC-MS

    When profiling impurities in pharmaceutical intermediates, the choice of analytical modality must be dictated by the physicochemical properties of the analytes. Chroman-4-ol derivatives are relatively small, semi-volatile molecules[5][6].

    While LC-MS/MS is the gold standard for large, polar APIs, it presents significant drawbacks for fluorochromanols. These molecules lack strong chromophores for UV detection and exhibit poor ionization efficiency in Electrospray Ionization (ESI) due to their neutral nature. This leads to severe matrix suppression and elevated Limits of Detection (LOD).

    Conversely, GC-MS coupled with Electron Ionization (EI) perfectly leverages the volatility of these intermediates. Under standard EI conditions (70 eV), 5-fluorochroman-4-ol (MW: 168.16) yields a highly stable and distinct molecular ion [M]+ at m/z 168. The primary fragmentation pathway involves the loss of water (or retro-Diels-Alder cleavage of the pyrone ring), producing a highly reproducible base peak at m/z 150[5][7]. This predictable fragmentation allows for highly specific Selected Ion Monitoring (SIM), drastically increasing sensitivity[8].

    Pathway Visualization

    G SM 5-Fluorochroman-4-one (Starting Material) Int (R)-5-Fluorochroman-4-ol (Key Intermediate) SM->Int Asymmetric Reduction SM->Int Unreacted API Tegoprazan (Final API) Int->API Coupling Imp1 5,7-Difluorochroman-4-ol (Impurity) Imp1->API Carryover Risk Imp2 7-Fluorochroman-4-ol (Impurity) Imp2->API Carryover Risk

    Tegoprazan synthesis pathway highlighting 5-fluorochroman-4-ol intermediate and impurity carryover.

    Comparative Analysis: Column Chemistry & Modality

    To optimize the GC-MS method, the stationary phase must be carefully selected. We compared a standard non-polar column (DB-5MS: 5% diphenyl / 95% dimethylpolysiloxane) against a highly polar column (DB-WAX: Polyethylene glycol)[8] and LC-MS/MS (C18).

    Table 1: Performance Comparison for Fluorochroman-4-ol Impurity Profiling

    ParameterGC-MS (DB-5MS)GC-MS (DB-WAX)LC-MS/MS (ESI-C18)
    Separation Mechanism Boiling point & weak dipoleStrong dipole-dipole & H-bondingHydrophobic interactions
    Resolution (5-F vs 7-F isomers) Poor (Co-elution common)Excellent (Baseline Rs > 2.0) Moderate
    Sensitivity (LOD) ~0.5 ppm~0.1 ppm (SIM Mode) ~2.0 ppm
    Matrix Effects LowLowHigh (Ion suppression)
    Run Time 15 min20 min12 min

    The Causality of Experimental Choice: The DB-WAX column drastically outperforms the DB-5MS column for this specific application. Positional isomers like 5-fluoro and 7-fluorochroman-4-ol have nearly identical boiling points, causing them to co-elute on a non-polar DB-5MS column. However, they differ slightly in their dipole moments and hydrogen-bonding capacities due to the inductive effect of the fluorine atom's position relative to the hydroxyl group. The polyethylene glycol stationary phase of the DB-WAX column exploits these subtle dipole differences, achieving baseline resolution where non-polar columns fail.

    ICH Q2(R2) Compliant GC-MS Validation Protocol

    To ensure the trustworthiness of the analytical data, the method must be validated according to the ICH Q2(R2) guidelines[3][4]. The following protocol establishes a self-validating system for the DB-WAX GC-MS method.

    Step-by-Step Experimental Methodology

    1. Sample & Standard Preparation

    • Diluent: LC-MS grade Methanol.

    • Internal Standard (IS): Prepare a 10 µg/mL solution of 2,2,2-Trichloroethanol in methanol[8]. The IS corrects for injection volume variances and matrix-induced signal fluctuations.

    • Sample Solution: Accurately weigh 100 mg of the (R)-5-fluorochroman-4-ol sample. Dissolve in 10.0 mL of the IS solution (Matrix concentration: 10 mg/mL). Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter into a GC vial.

    2. GC-MS (SIM) Instrumental Conditions

    • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness)[8].

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet Temperature: 220°C.

    • Injection: 1.0 µL (Split ratio 10:1) to prevent column overloading by the main intermediate peak.

    • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

    • MS Ion Source: 230°C, EI mode (70 eV).

    • SIM Ions:

      • m/z 168, 150 (5-F and 7-F isomers)

      • m/z 186, 168 (5,7-diF isomer)

      • m/z 166 (5-F-chromanone)

    3. Validation Execution (Self-Validating System)

    • System Suitability: Inject a standard mix of all isomers. The resolution ( Rs​ ) between 5-fluorochroman-4-ol and 7-fluorochroman-4-ol must be ≥1.5 . If this fails, the system halts, preventing the generation of invalid data.

    • Specificity: Inject a blank (methanol). Ensure no interfering peaks appear at the retention times of the target analytes. Orthogonal verification is achieved via the unique m/z ratios[9].

    • Linearity & Range: Prepare 6 concentration levels from the Limit of Quantitation (LOQ, 0.3 ppm) to 120% of the specification limit (e.g., 1000 ppm)[8]. Plot the peak area ratio (Analyte/IS) versus concentration. Acceptance criteria: R2≥0.999 .

    • Accuracy (Recovery): Spike the intermediate matrix with impurities at 50%, 100%, and 150% of the specification limit. Acceptance criteria: 90-110% recovery.

    • Precision: Perform 6 replicate injections of the 100% spiked sample. Acceptance criteria: Relative Standard Deviation (RSD) ≤5.0% .

    • Robustness: Introduce deliberate variations in initial oven temperature ( ±2∘C ) and carrier gas flow ( ±0.1 mL/min) to prove method stability under fluctuating laboratory conditions[9].

    Validation Start ICH Q2(R2) Validation Initiation Spec Specificity (Blank & Matrix Interference) Start->Spec Lin Linearity & Range (0.3 ppm - 1000 ppm) Spec->Lin Acc Accuracy (Spike Recovery 90-110%) Lin->Acc Prec Precision (Repeatability RSD < 5%) Acc->Prec Prec->Acc Fails RSD criteria Rob Robustness (Flow & Temp Variations) Prec->Rob End Validated GC-MS Method Rob->End

    Step-by-step ICH Q2(R2) validation workflow for GC-MS impurity profiling.

    Conclusion

    For the rigorous impurity profiling of 5-fluorochroman-4-ol, GC-MS utilizing a polar DB-WAX column is analytically superior to both non-polar GC-MS and LC-MS/MS. By exploiting the subtle dipole differences of fluorinated positional isomers and leveraging the highly predictable electron ionization fragmentation patterns, this method provides baseline resolution and sub-ppm sensitivity. Adhering to the outlined ICH Q2(R2) validation protocol ensures that the data generated is robust, reproducible, and ready for regulatory submission.

    References

    • What is the ICH Q2(R2) guideline? Loesungsfabrik. Available at:[Link]

    • Evolution of ICH Q2 guideline (Validation of Analytical Procedures) . BioPharmaSpec. Available at:[Link]

    • ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 . CASSS. Available at:[Link] (Note: Deep link via CASSS portal)

    • DEG EG Method (GC-MS DB-WAX Parameters) . FDA. Available at: [Link]

    • Chromone Mass Spectrometry . Grokipedia. Available at: [Link]

    • Regioselective Nucleophilic 1,4-Trifluoromethylation of 2-Polyfluoroalkylchromones . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

    • Tegoprazan-impurities ((R)-5,7-Difluorochroman-4-ol) . Pharmaffiliates. Available at:[Link]

    Sources

    Comparative

    Comparative Guide: Chiral Catalysts for the Enantioselective Synthesis of 5-Fluorochroman-4-ol

    Executive Summary & Mechanistic Context The enantioselective synthesis of 5-fluorochroman-4-ol is a critical transformation in modern medicinal chemistry. This chiral scaffold is a vital building block and a monitored im...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Context

    The enantioselective synthesis of 5-fluorochroman-4-ol is a critical transformation in modern medicinal chemistry. This chiral scaffold is a vital building block and a monitored impurity in the synthesis of advanced potassium-competitive acid blockers (P-CABs) such as Tegoprazan.

    Reducing 5-fluorochroman-4-one to its corresponding enantiopure alcohol presents a unique stereoelectronic challenge. The fluorine atom at the C-5 position exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the adjacent C-4 carbonyl. Simultaneously, its ortho-like spatial arrangement introduces significant steric hindrance, which can disrupt the facial selectivity of incoming hydride donors. To overcome this, researchers must select chiral catalysts that either accommodate this steric bulk or operate via mechanisms that bypass direct metal-substrate coordination.

    This guide objectively compares the three leading catalytic methodologies for this transformation: Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation (ATH) , Corey-Bakshi-Shibata (CBS) Oxazaborolidine Reduction , and Biocatalytic Ketoreductase (KRED) Reduction .

    Comparison of Chiral Catalysts

    Ru(II)-TsDPEN Complexes (Noyori-Ikariya ATH)

    Ruthenium(II) complexes bearing chiral diamine ligands (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) are the industrial standard for scalable asymmetric ketone reduction. The ATH process utilizes a formic acid/triethylamine (TEAF) azeotrope or isopropanol as the hydrogen donor.

    • Mechanistic Advantage: ATH operates via a concerted, outer-sphere mechanism. The substrate does not directly coordinate to the ruthenium center; instead, the hydride and proton are transferred simultaneously through a six-membered transition state. This mitigates the steric penalty imposed by the 5-fluoro group, allowing for exceptional enantioselectivities (>99% ee) in fluorinated chromanones[1].

    Chiral Oxazaborolidines (CBS Reduction)

    The CBS reduction employs a chiral oxazaborolidine catalyst (derived from chiral amino alcohols like (S)-prolinol) to activate a stoichiometric borane source (BH₃·SMe₂ or BH₃·THF).

    • Mechanistic Advantage: The Lewis acidic boron of the catalyst coordinates to the oxygen of the 5-fluorochroman-4-one, activating it. The catalyst's stereogenic centers lock the substrate into a specific orientation, forcing the intramolecular hydride transfer to occur exclusively on one prochiral face[2]. Chiral spiroaminoborate esters have also demonstrated >99% ee for chromanone derivatives at low catalyst loadings[3].

    Engineered Ketoreductases (KREDs)

    Biocatalytic reduction utilizes engineered enzymes to perform the hydride transfer utilizing NADPH as a cofactor.

    • Mechanistic Advantage: KREDs offer exquisite, lock-and-key facial selectivity, often achieving >99.9% ee under mild, aqueous conditions[4]. However, the enzyme's active site must be specifically engineered to accept the bulky 5-fluorochroman-4-one substrate, and the process requires a coupled cofactor recycling system (e.g., Glucose/GDH).

    Quantitative Performance Matrix

    The following table summarizes the objective performance metrics of the three catalytic systems when applied to fluorinated chroman-4-one scaffolds.

    MetricRu(II)-TsDPEN (ATH)(R)-Me-CBS (Borane)Engineered KREDs
    Typical Yield 85 - 95%90 - 98%80 - 90%
    Enantiomeric Excess (ee) 95 - >99%92 - 98%>99.9%
    Catalyst Loading 0.5 - 2.0 mol%5.0 - 10.0 mol%1 - 5 wt% (Enzyme)
    Reaction Temperature 25°C - 40°C-20°C to 0°C30°C (Strict control)
    Reaction Time 6 - 12 hours2 - 4 hours24 - 48 hours
    Scalability Excellent (Multi-kg)Moderate (Exothermic)Excellent (Green chemistry)

    Validated Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly detailed to aid troubleshooting.

    Protocol A: Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation (ATH)
    • Preparation: In a flame-dried Schlenk flask under argon, dissolve 5-fluorochroman-4-one (10 mmol) in anhydrous acetonitrile (20 mL).

    • Degassing: Sparge the solution with argon for 15 minutes.

      • Causality: Oxygen rapidly deactivates the 16-electron Ru(II) precatalyst and the active Ru-hydride species, leading to stalled reactions and poor conversions.

    • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 mmol, 0.5 mol%). Stir for 5 minutes until a homogeneous solution forms.

    • Hydride Donor Addition: Add a pre-degassed mixture of Formic Acid/Triethylamine (5:2 molar ratio, 30 mmol) dropwise.

    • Reaction: Stir the mixture at 30°C for 8 hours. Monitor by chiral HPLC.

      • Causality: Maintaining exactly 30°C is critical. Higher temperatures accelerate the reverse oxidation reaction (diminishing ee), while lower temperatures prevent the catalytic cycle from reaching completion[1].

    • Work-up: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    Protocol B: CBS Oxazaborolidine Reduction
    • Catalyst Activation: In a flame-dried flask under nitrogen, dissolve (R)-Me-CBS catalyst (1.0 mmol, 10 mol%) in anhydrous THF (15 mL). Cool to -10°C.

      • Causality: Rigorous exclusion of moisture is mandatory. Water rapidly hydrolyzes both the borane reagent and the CBS catalyst, destroying enantioselectivity.

    • Borane Addition: Slowly add BH₃·SMe₂ (12 mmol) to the catalyst solution and stir for 15 minutes to form the active catalyst-borane complex.

    • Substrate Addition: Dissolve 5-fluorochroman-4-one (10 mmol) in dry THF (10 mL). Add this solution dropwise to the reaction flask over 2 hours using a syringe pump.

      • Causality: Slow addition ensures the concentration of the uncoordinated ketone remains extremely low. This prevents the non-enantioselective background reduction by free borane, which would otherwise drastically reduce the enantiomeric excess[2].

    • Quenching: Once TLC indicates complete consumption of the ketone, carefully add methanol (5 mL) dropwise at 0°C.

      • Causality: Methanol safely decomposes the unreacted borane into trimethyl borate and hydrogen gas. Performing this at 0°C prevents thermal runaway and potential racemization of the sensitive chiral alcohol.

    Visualizations & Logical Workflows

    Catalytic Cycle of Ru-ATH

    The following diagram illustrates the outer-sphere mechanism that allows Ru-ATH to bypass the steric hindrance of the 5-fluoro substituent.

    ATH_Cycle Precatalyst Ru(II)-TsDPEN Precatalyst (16-electron) ActiveCat Active Ru-Hydride (18-electron) Precatalyst->ActiveCat Base / HCOO- Formate Formate/Et3N (Hydride Source) Formate->ActiveCat TS Six-Membered Transition State (Concerted H/H+ Transfer) ActiveCat->TS Substrate Coordination Substrate 5-Fluorochroman-4-one Substrate->TS TS->Precatalyst Product Release Product (R)- or (S)-5-Fluorochroman-4-ol TS->Product

    Figure 1: Catalytic cycle of Ru(II)-TsDPEN mediated Asymmetric Transfer Hydrogenation (ATH).

    Catalyst Selection Matrix

    Selecting the appropriate catalyst depends heavily on the scale of synthesis and the required enantiopurity.

    Catalyst_Selection Start Target: Enantiopure 5-Fluorochroman-4-ol Scale Production Scale? Start->Scale Lab Lab/Discovery (< 100g) Scale->Lab Process Process/Commercial (> 1kg) Scale->Process CBS CBS Reduction (Fast, High ee, Stoichiometric) Lab->CBS ATH Ru-ATH (High TON, Scalable) Process->ATH Chemical Route KRED Biocatalysis (KRED) (Ultra-high ee, Green) Process->KRED Enzymatic Route

    Figure 2: Decision matrix for selecting the optimal chiral catalyst based on synthesis scale.

    References

    • "Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones", PMC.
    • "Enantioselective Synthesis of (S)-Chroman-4-amine", Benchchem.
    • "5,7-Difluorochroman-4-ol | 917248-51-2", Benchchem.
    • "Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution", ACS Publications.
    • "Tegoprazan Impurity 15 | CAS No- 1270293-90-7", Simson Pharma Limited.

    Sources

    Validation

    Comparing reducing agents for the preparation of 5-Fluorochroman-4-ol

    The preparation of 5-fluorochroman-4-ol—specifically its (R)-enantiomer—is a critical transformation in modern pharmaceutical synthesis. This chiral building block is the structural linchpin in the manufacturing of Tegop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The preparation of 5-fluorochroman-4-ol—specifically its (R)-enantiomer—is a critical transformation in modern pharmaceutical synthesis. This chiral building block is the structural linchpin in the manufacturing of Tegoprazan, a best-in-class potassium-competitive acid blocker (P-CAB) used for treating gastroesophageal reflux disease (GERD) [1].

    Because the pharmacological efficacy of Tegoprazan relies entirely on the stereochemistry of the chromanol moiety, selecting the appropriate reducing agent to convert the prochiral 5-fluorochroman-4-one into (R)-5-fluorochroman-4-ol is a high-stakes decision. This guide objectively evaluates the mechanistic causality, scalability, and performance of leading reducing agents to help process chemists optimize their synthetic routes.

    Mechanistic Causality in Chromanone Reduction

    The fused bicyclic structure of 5-fluorochroman-4-one presents a unique steric and electronic environment. The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the adjacent carbonyl carbon. However, it also introduces significant steric bulk on one side of the ring system.

    When achiral reducing agents are deployed, hydride attack occurs indiscriminately from both the Re and Si faces of the planar carbonyl, resulting in a racemic mixture. To achieve high enantiomeric excess (ee), the reducing system must establish a rigid, stereodifferentiating transition state that energetically penalizes attack from the Si face, thereby forcing the hydride to be delivered exclusively from the Re face.

    G A 5-Fluorochroman-4-one (Prochiral Ketone) B Racemic 5-Fluorochroman-4-ol (0% ee) A->B NaBH4 / MeOH (Achiral Reduction) C (R)-5-Fluorochroman-4-ol (>96% ee) A->C Ru-TsDPEN / HCOOH (Noyori ATH) A->C BH3-THF / (S)-CBS (CBS Reduction) A->C KRED / NADPH (Biocatalysis)

    Reaction pathways for the reduction of 5-fluorochroman-4-one to its corresponding alcohol.

    Comparative Analysis of Reducing Agents

    Sodium Borohydride (NaBH₄): The Achiral Baseline

    Sodium borohydride is the industry standard for non-stereoselective ketone reduction [3]. It is highly cost-effective, easy to handle, and provides near-quantitative yields.

    • Mechanism: NaBH₄ delivers a hydride directly to the carbonyl carbon. The use of a protic solvent (like methanol) accelerates the reaction by coordinating to the carbonyl oxygen, increasing its electrophilicity.

    • Drawback: It produces a 1:1 racemic mixture (0% ee). Isolating the (R)-enantiomer requires downstream chiral resolution (e.g., chiral HPLC or diastereomeric salt crystallization), which inherently caps the maximum theoretical yield of the desired enantiomer at 50%.

    Borane (BH₃·THF) with (S)-CBS Catalyst

    The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst alongside a stoichiometric borane source.

    • Mechanism: The Lewis acidic boron of the CBS catalyst coordinates with the carbonyl oxygen of the chromanone, while the borane coordinates to the catalyst's nitrogen. This dual-activation creates a highly organized transition state that directs hydride transfer.

    • Performance: In the synthesis of Tegoprazan intermediates, the (S)-CBS system yields approximately 70% of the product with an 83% ee [1].

    • Drawback: The 83% ee is insufficient for API manufacturing without repetitive, yield-depleting recrystallizations to reach >99.7% ee[1]. Furthermore, handling stoichiometric BH₃·THF at scale poses significant safety and moisture-sensitivity challenges.

    RuCl(p-cymene)[(R,R)-Ts-DPEN]: Noyori Asymmetric Transfer Hydrogenation (ATH)

    This is the premier method for commercial-scale asymmetric reduction of chromanones [1, 2]. Instead of hazardous hydrogen gas or boranes, it uses a liquid hydrogen donor system (formic acid/triethylamine).

    • Mechanism: The ruthenium pre-catalyst reacts with the base to form an active Ru-hydride species. The chiral (R,R)-Ts-DPEN ligand creates a rigid chiral pocket. The reaction proceeds via a concerted, six-membered pericyclic transition state where the Ru-H and the amine N-H simultaneously interact with the carbonyl carbon and oxygen, respectively. The steric repulsion between the p-cymene ligand and the bulky 5-fluoroaromatic ring forces the substrate to orient such that hydride attack occurs strictly on the Re face.

    • Performance: Delivers an 85% yield with an exceptional 96% ee [1]. It operates at mild temperatures and avoids highly reactive hydride reagents.

    Mechanism Step1 Pre-catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Step2 Active Ru-Hydride Formation (via HCOOH/Et3N) Step1->Step2 Step3 Bifunctional Coordination (NH-O and Ru-H interactions) Step2->Step3 Substrate Binding Step4 Stereoselective Hydride Transfer (Re-face attack favored) Step3->Step4 Chiral Recognition Step5 Product Release: (R)-5-Fluorochroman-4-ol Step4->Step5 Step5->Step2 Catalyst Regeneration

    Catalytic cycle of Noyori asymmetric transfer hydrogenation yielding (R)-5-fluorochroman-4-ol.

    Quantitative Performance Comparison

    Reducing SystemYield (%)Enantiomeric Excess (ee %)Scalability ProfileReagent Cost / Safety
    NaBH₄ / MeOH >95%0% (Racemic)HighLow / Safe
    BH₃·THF / (S)-CBS 70%83%Moderate (Cryogenic needed)High / Moisture Sensitive
    Ru-TsDPEN / HCOOH-Et₃N 85%96%High (Ambient/Mild)Moderate / Highly Safe
    Ketoreductase (KRED) >80%>99%Moderate (High dilution)High (Enzyme screening)

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to confirm reaction causality and stereochemical success.

    Protocol A: Asymmetric Transfer Hydrogenation (Targeting (R)-Enantiomer)

    Adapted for scalable API intermediate synthesis [2].

    • Preparation of the Hydrogen Donor: In a thoroughly dried, nitrogen-purged reaction vessel, add Triethylamine (1.2 equivalents). Cool the vessel to -10 °C. Slowly add Formic Acid (2.5 equivalents) dropwise. Causality: Maintaining the temperature below 10 °C is critical to prevent the exothermic degradation of the azeotropic mixture.

    • Catalyst Activation: Add the chiral catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%). Stir for 15 minutes to allow the formation of the active ruthenium-hydride complex.

    • Substrate Addition: Dissolve 5-fluorochroman-4-one (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) (3 volumes). Add this solution to the reactor while keeping the internal temperature below 10 °C.

    • Reaction: Warm the mixture to 40 °C. Stir for 12–16 hours.

    • Self-Validating IPC: Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Do not proceed to workup unless conversion is >95% and ee is >95%.

    • Workup: Concentrate the mixture under reduced pressure to remove THF. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize residual formic acid). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield (R)-5-fluorochroman-4-ol as a solid.

    Protocol B: Sodium Borohydride Reduction (Targeting Racemic Reference Standard)

    Used for generating analytical standards or when downstream chiral resolution is preferred [3].

    • Substrate Solvation: Dissolve 5-fluorochroman-4-one (1.0 equivalent) in Methanol (5 volumes) in a round-bottom flask. Cool to 0 °C using an ice bath.

    • Reduction: Add NaBH₄ (1.5 equivalents) portion-wise over 30 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas and prevents thermal spikes that could lead to side reactions (e.g., ring-opening).

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validating IPC: Monitor by TLC (Hexane/Ethyl Acetate 3:1). The ketone starting material (higher Rf) should be completely consumed, replaced by a single, more polar alcohol spot.

    • Workup: Quench the reaction carefully with 1M HCl until gas evolution ceases (pH ~6). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to afford racemic 5-fluorochroman-4-ol.

    References

    • Kweon, J.-H., et al. "Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB)". ACS Publications, 2024. Available at:[Link]

    • "WO2007107827A1 - Chromane derivatives". Google Patents.
    Comparative

    5-Fluorochroman-4-ol relative stereochemistry determination methods

    An In-Depth Technical Guide to Relative Stereochemistry Determination in 5-Fluorochroman-4-ol Derivatives The chroman-4-ol scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to Relative Stereochemistry Determination in 5-Fluorochroman-4-ol Derivatives

    The chroman-4-ol scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive molecules, including SIRT2 inhibitors and potassium-competitive acid blockers (e.g., tegoprazan). When this scaffold is functionalized at the C2 or C3 positions, it generates multiple stereocenters. Determining the relative stereochemistry (cis vs. trans) of these derivatives is a critical bottleneck in drug development.

    The introduction of a fluorine atom at the C5 position complicates this analysis. The highly electronegative C5-fluorine creates unique stereoelectronic and steric peri-interactions with C4 substituents, often altering the conformational equilibrium of the dihydropyran ring. This guide objectively compares the three primary analytical methodologies used to assign the relative stereochemistry of 5-fluorochroman-4-ol derivatives, providing structural causality, self-validating protocols, and comparative data.

    Advanced NMR Spectroscopy: The Self-Validating J/NOE Matrix

    Nuclear Magnetic Resonance (NMR) spectroscopy remains the frontline technique for stereochemical assignment. The method relies on the Karplus relationship governing the 3JH,H​ coupling constants and spatial proximity determined via NOESY/ROESY[1].

    The Causality of the C5-Fluorine Effect

    In an unsubstituted chroman-4-ol, the dihydropyran ring adopts a half-chair conformation. A bulky substituent at C4 (such as a hydroxyl or amine) typically prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions. However, a fluorine atom at C5 introduces severe steric and electrostatic repulsion (peri-strain) against a pseudo-equatorial C4 group. To relieve this strain, the ring may undergo a conformational flip, pushing the C4 substituent into a pseudo-axial position.

    This flip drastically alters the dihedral angles. A trans-isomer that would normally exhibit a diaxial H3-H4 arrangement ( J≈11.0–12.1 Hz)[2][3] might flip to a diequatorial arrangement ( J≈2–4 Hz). Relying solely on 1D 1 H NMR coupling constants can therefore lead to catastrophic misassignments. To establish a self-validating system , 3J values must be strictly cross-referenced with 2D NOESY data.

    Experimental Protocol: Self-Validating NMR Workflow
    • Sample Preparation: Dissolve 15–20 mg of the highly purified 5-fluorochroman-4-ol derivative in 600 µL of a non-exchanging deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) to prevent rapid hydroxyl proton exchange.

    • 1D 1 H NMR Acquisition: Acquire a standard 1D spectrum at 400 MHz. Apply a zero-filling and Gaussian window function to enhance resolution.

    • Coupling Constant Extraction: Isolate the C4 methine proton signal (typically δ 4.5–5.0 ppm). Extract the 3JH3−H4​ value. For trans-diaxial arrangements, expect J=11.0–12.1 Hz; for cis-isomers, expect J≈3.3 Hz[3].

    • 2D NOESY/ROESY Acquisition: Execute a NOESY sequence with a mixing time ( τm​ ) optimized for small molecules (typically 300–500 ms). If the molecule's correlation time ( τc​ ) leads to zero NOE crossing, switch to ROESY (spin-lock 200 ms).

    • Cross-Validation: A true cis-isomer (axial-equatorial) will show a small 3J coupling and a strong H3-H4 NOE cross-peak. A true trans-isomer (diaxial) will show a large 3J coupling and no H3-H4 NOE cross-peak[2]. Contradictions indicate a conformational flip.

    Conformation Cis Cis-Isomer (Axial-Equatorial) 3J = 3-5 Hz NOE_Cis Strong NOE between H3 & H4 Cis->NOE_Cis Trans Trans-Isomer (Diaxial) 3J = 8-12 Hz NOE_Trans Weak/No NOE between H3 & H4 Trans->NOE_Trans

    Logic matrix correlating J-coupling values with NOESY cross-peaks for validation.

    Single-Crystal X-Ray Diffraction (SC-XRD)

    When NMR data is convoluted by rapid conformational exchange or overlapping multiplet signals, SC-XRD serves as the absolute gold standard. It provides a direct 3D snapshot of the molecule's electron density in the solid state.

    Experimental Protocol: SC-XRD
    • Crystallization: Dissolve 2–5 mg of the compound in a minimum volume of a polar solvent (e.g., ethyl acetate). Layer carefully with an anti-solvent (e.g., hexanes) to facilitate slow vapor diffusion over 3–7 days.

    • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu-K α ( λ=1.5418 Å) or Mo-K α microfocus source. Collect data at cryogenic temperatures (100 K) to minimize thermal motion.

    • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

    Note: The C5-fluorine can disrupt traditional intermolecular hydrogen-bonding networks, sometimes making 5-fluorochroman-4-ols notoriously difficult to crystallize compared to their non-fluorinated counterparts.

    Chiroptical & Computational Methods (TD-DFT)

    When crystals cannot be grown and NMR is ambiguous, modern drug development relies on Time-Dependent Density Functional Theory (TD-DFT) to predict Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra[4]. By comparing theoretical spectra of cis and trans models against experimental data, stereochemistry can be assigned with high confidence[1].

    Experimental Protocol: TD-DFT Validation
    • Conformational Search: Perform a Monte Carlo conformational search using molecular mechanics (e.g., OPLS4) to identify all conformers within a 5.0 kcal/mol energy window.

    • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level, incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects[5].

    • TD-DFT Calculation: Calculate the vertical excitation energies and rotational strengths for the first 30–50 excited states using the CAM-B3LYP functional.

    • Spectral Generation: Apply Gaussian band broadening ( σ≈0.2 eV) to generate the theoretical ECD curve. Overlay this with the experimental spectrum to identify the matching relative (and absolute) configuration[1].

    Workflow Start Synthesized 5-Fluorochroman-4-ol Derivative NMR 1D & 2D NMR Spectroscopy (1H, COSY, NOESY) Start->NMR Cryst X-Ray Crystallography (Single Crystal XRD) Start->Cryst DFT Computational Methods (TD-DFT, ECD/VCD) Start->DFT J_Coupling Analyze 3J(H3-H4) Coupling Large (>8 Hz) = Trans-diaxial Small (<5 Hz) = Cis (ax-eq) NMR->J_Coupling NOESY NOESY/ROESY Cross-Peaks Verify H3/H4 Proximity NMR->NOESY Result Relative Stereochemistry Unambiguously Assigned J_Coupling->Result NOESY->Result Cryst->Result DFT->Result

    Workflow for determining relative stereochemistry in 5-fluorochroman-4-ol derivatives.

    Quantitative Comparison of Methodologies

    To assist researchers in selecting the appropriate workflow, the following table summarizes the performance metrics of each method based on empirical laboratory data.

    MethodologyTurnaround TimeSample RequirementConformational DependenceReliability / Proof LevelCost per Sample
    1D NMR ( 3J ) + NOESY 1–2 Hours5–20 mg (Solution)High (Susceptible to ring flips)High (if cross-validated)Low ($)
    Single-Crystal XRD 3–14 Days1–5 mg (Single Crystal)None (Solid-state snapshot)Absolute (Gold Standard)High ( $)
    TD-DFT ECD / VCD 2–5 Days1–2 mg (Solution)Moderate (Averaged in solution)Very HighMedium ( )

    Conclusion

    For routine analysis of 5-fluorochroman-4-ol derivatives, the combined 3J -coupling and NOESY NMR approach provides the fastest and most cost-effective self-validating system. However, due to the unique peri-strain introduced by the C5-fluorine, researchers must remain vigilant for conformational flips. In cases of ambiguity, TD-DFT ECD calculations or Single-Crystal XRD must be deployed to ensure absolute scientific integrity in the structural assignment.

    Sources

    Safety & Regulatory Compliance

    Safety

    5-Fluorochroman-4-ol: Comprehensive Safety and Disposal Protocol for Laboratory Operations

    1. Executive Summary & Operational Rationale As drug development increasingly relies on fluorinated intermediates to enhance metabolic stability and lipophilicity, compounds like 5-Fluorochroman-4-ol—a critical intermedi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    1. Executive Summary & Operational Rationale As drug development increasingly relies on fluorinated intermediates to enhance metabolic stability and lipophilicity, compounds like 5-Fluorochroman-4-ol—a critical intermediate in the synthesis of potassium-competitive acid blockers like Tegoprazan[1][2]—have become ubiquitous in synthesis labs. However, the very feature that makes this molecule pharmacologically valuable (the carbon-fluorine bond) makes its disposal a significant logistical and environmental challenge.

    This guide provides a self-validating, step-by-step methodology for the safe handling and thermal destruction of 5-Fluorochroman-4-ol. Standard disposal methods, such as aqueous drain disposal or low-temperature incineration, are strictly prohibited, as they fail to break the C-F bond and can generate highly toxic and corrosive byproducts.

    2. Physicochemical Hazard Profile To design an effective disposal strategy, we must first understand the thermodynamic properties of the target molecule. The parameters in the table below dictate our containment and destruction methodologies[3][4].

    PropertyValueOperational Implication for Disposal
    Chemical Name (R)-5-Fluorochroman-4-olTarget compound; requires specific waste manifesting.
    CAS Number 1270293-90-7Essential identifier for hazardous waste tracking[3].
    Molecular Formula C9H9FO2Fluorine content necessitates specialized flue gas scrubbing.
    Molecular Weight 168.16 g/mol Used for stoichiometric calculations of potential HF yield[3].
    Boiling Point ~240.6 °CLow volatility at ambient conditions; requires high heat for vaporization[3].
    C-F Bond Energy ~536 kJ/molExceptional thermodynamic stability requires >1100°C for complete thermal cleavage[4].

    3. The Chemistry of Destruction: Why Standard Disposal Fails The disposal of 5-Fluorochroman-4-ol cannot be treated like standard organic waste. The causality behind our strict protocol lies in the C-F bond energy (~536 kJ/mol), which is one of the strongest single bonds in organic chemistry[4].

    If this compound is subjected to standard municipal or low-temperature incineration (~850°C), the thermal energy is insufficient to achieve complete mineralization. Instead, it undergoes incomplete combustion, generating toxic Products of Incomplete Combustion (PICs), such as fluorinated dioxins or short-chain "forever chemicals"[4]. Furthermore, when the C-F bond is successfully cleaved, the fluorine reacts with hydrogen to form Hydrogen Fluoride (HF) gas. Standard incinerators lack the acid-gas scrubbers required to neutralize HF, leading to severe equipment corrosion and toxic atmospheric emissions[5].

    4. Step-by-Step Disposal Methodology To ensure environmental compliance and laboratory safety, execute the following protocol. This workflow is designed as a self-validating system, ensuring that errors at one stage are caught before progressing to the next.

    Phase 1: Segregation and Primary Containment

    • Isolate the Waste Stream: Collect all liquid waste, mother liquors, and contaminated solid consumables (e.g., PPE, Kimwipes) in dedicated containers.

    • Material Selection: Use High-Density Polyethylene (HDPE) carboys. While pure 5-Fluorochroman-4-ol does not etch glass, the potential presence of trace HF from degraded fluorinated side-reactions makes HDPE the universally safer choice.

    • Prevent Dilution: Do not mix this waste with non-halogenated organic solvents (like pure ethanol or hexane). Mixing lowers the overall calorific value (BTU/lb) of the waste stream, which can cause temperature drops in the incinerator and lead to incomplete combustion[5].

    • Labeling: Affix a compliant hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Fluorine (CAS: 1270293-90-7)."

    Phase 2: Storage and Transport

    • Secondary Containment: Store the sealed HDPE containers in a cool, well-ventilated chemical storage room within a secondary containment tray to capture any accidental leaks.

    • Manifesting: Ensure the waste manifest explicitly flags the material for "High-Temperature Incineration with Acid Scrubbing."

    Phase 3: Thermal Destruction (High-Temperature Incineration)

    • Facility Transfer: Transfer the waste to a licensed hazardous waste management facility equipped with a rotary kiln or liquid injection incinerator[5].

    • Combustion Parameters: The facility must operate the secondary combustion chamber at a minimum temperature of 1100°C with a gas residence time of at least 2 seconds. This guarantees the complete thermodynamic breakdown of the C-F bonds.

    Phase 4: Flue Gas Scrubbing (Neutralization & Validation)

    • Caustic Quench: The exhaust gas (containing CO2, H2O, and HF) must be routed through a wet scrubber system utilizing a caustic solution, typically Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2)[5].

    • Chemical Neutralization: The scrubber converts the toxic HF gas into stable, insoluble salts: 2HF + Ca(OH)2 → CaF2(s) + 2H2O

    • System Validation: Self-Validating Check: The facility must continuously monitor the pH of the scrubber effluent. A sudden drop in pH indicates that HF is bypassing the neutralization phase, signaling an immediate need to increase the caustic dosing rate or halt the incineration feed.

    5. Process Visualization: Disposal Workflow The following diagram illustrates the logical relationship between waste generation, thermal destruction, and environmental compliance.

    G A 5-Fluorochroman-4-ol Waste Generation B Halogenated Waste Segregation (HDPE) A->B Primary Containment C High-Temp Incineration (>1100°C) B->C Transport to Licensed Facility D Caustic Scrubbing (HF Neutralization) C->D Flue Gas (HF, CO2, H2O) E Safe Effluent Release & Solid Ash Disposal D->E Environmental Compliance

    Figure 1: Logical workflow for the safe segregation, thermal destruction, and neutralization of fluorinated organic waste.

    6. References

    • Pharmaffiliates. "Tegoprazan-impurities: (R)-5-Fluorochroman-4-ol". Pharmaffiliates.com. [Link]

    • Pharmaffiliates. "CAS No : 1270294-05-7 | Product Name : (R)-5,7-Difluorochroman-4-ol". Pharmaffiliates.com. [Link]

    • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA.gov. [Link]

    • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". HSPCB.org.in. [Link]

    • ResearchGate. "Oxetane-based fluorinated polymers". ResearchGate.net. [Link]

    Sources

    Handling

    Personal protective equipment for handling 5-Fluorochroman-4-ol

    Advanced Laboratory Safety & Operational Guide: Handling 5-Fluorochroman-4-ol As a crucial chiral intermediate in the synthesis of Tegoprazan—a novel potassium-competitive acid blocker (P-CAB) used to treat gastroesophag...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Laboratory Safety & Operational Guide: Handling 5-Fluorochroman-4-ol

    As a crucial chiral intermediate in the synthesis of Tegoprazan—a novel potassium-competitive acid blocker (P-CAB) used to treat gastroesophageal reflux disease[2]—(R)-5-Fluorochroman-4-ol (CAS: 1270293-90-7) [1] and its racemic counterpart (CAS: 917248-53-4) [3] are frequently handled in drug development laboratories. While structurally stable, the presence of the fluorinated aromatic ring and the secondary alcohol functional group necessitates stringent, highly specific safety protocols.

    As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This framework provides a causality-driven approach to personal protective equipment (PPE), operational handling, and disposal, ensuring your laboratory maintains both scientific integrity and uncompromising safety.

    Section 1: Physicochemical Hazard Profile

    Before selecting PPE, we must understand the inherent risks of the molecule. 5-Fluorochroman-4-ol presents distinct acute hazards, primarily driven by its potential to act as a mucosal and dermal irritant [1].

    Property / HazardSpecificationOperational Implication
    Molecular Formula C9H9FO2Contains halogen (Fluorine); strictly dictates waste segregation pathways.
    Molecular Weight 168.17 g/mol [2]Fine solid powder; presents a high ocular and inhalation risk if aerosolized.
    H302 Harmful if swallowedMandates strict prohibition of eating/drinking in the lab; requires rigorous handwashing post-operation.
    H315 & H319 Causes skin & serious eye irritationNecessitates full-coverage dermal and ocular barriers during all open-container handling.
    H335 May cause respiratory irritationRestricts all open handling to ventilated engineering controls (fume hoods).

    Section 2: Personal Protective Equipment (PPE) Matrix & Causality

    A robust safety protocol does not merely mandate equipment; it understands the why behind the barrier.

    • Ocular Protection : Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).

      • Causality: Standard safety glasses with side shields are insufficient. 5-Fluorochroman-4-ol is handled as a dry powder. Micro-particulates can easily become airborne during weighing, bypass standard glasses, and react with the moisture in the eyes to cause severe irritation (H319) [1].

    • Dermal Protection (Hands) : Double-gloving with 5-mil Nitrile gloves.

      • Causality: Nitrile provides an excellent barrier against the dry powder form. However, in Tegoprazan synthesis, this intermediate is frequently solvated in dichloromethane (DCM) or tetrahydrofuran (THF). If handling the solvated intermediate, standard nitrile is compromised; DCM permeates nitrile in under 3 minutes. In such cases, you must upgrade the inner glove to a laminate film (e.g., Silver Shield) or use heavy-duty Neoprene outer gloves.

    • Dermal Protection (Body) : Flame-Resistant (FR) Laboratory Coat with knit cuffs.

      • Causality: The knit cuffs prevent the sleeves from dragging through contaminated surfaces or snagging on glassware. The FR rating is required not because 5-Fluorochroman-4-ol is pyrophoric, but because the downstream coupling reactions in P-CAB synthesis utilize highly flammable organic solvents.

    • Respiratory Protection : Not routinely required if handled inside a certified chemical fume hood.

      • Causality: The fume hood acts as the primary engineering control against H335 (respiratory irritation). If a fume hood is unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    Section 3: Operational Workflow & Handling Protocol

    The following methodology ensures a self-validating system where each step confirms the safety of the next.

    Step 1: Engineering Control Validation

    • Verify the chemical fume hood monitor displays a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, directional airflow is physically confirmed.

    Step 2: PPE Donning & Integrity Check

    • Don the FR lab coat and secure all buttons.

    • Don the first pair of nitrile gloves. Self-Validation: Trap air in the glove and squeeze to check for micro-punctures before donning.

    • Don chemical splash goggles.

    • Don the second pair of nitrile gloves, pulling the cuffs over the knit cuffs of the lab coat to eliminate exposed skin at the wrists.

    Step 3: Dispensing and Weighing

    • Place an anti-static weigh boat on the analytical balance inside the fume hood.

      • Causality: Fluorinated organic powders are highly prone to accumulating static charge. Standard plastic weigh boats can cause the powder to repel and aerosolize, increasing inhalation risk and causing the loss of valuable chiral material.

    • Use a grounded, stainless-steel spatula to transfer the 5-Fluorochroman-4-ol.

    • Seal the primary container immediately after dispensing to minimize environmental exposure.

    Step 4: Solvation and Transfer

    • Transfer the weighed solid into the reaction flask.

    • Slowly add the reaction solvent (e.g., THF or DCM) while stirring.

    • Once solvated, treat the mixture with the PPE protocols dictated by the solvent, as the solvent will act as a rapid carrier for the solute through dermal barriers.

    Section 4: Spill Response & Waste Disposal Plan

    Accidental Release Protocol (Spill)

    • Solid Spill : Do NOT dry sweep. Dry sweeping aerosolizes the irritant powder. Lightly mist the spilled 5-Fluorochroman-4-ol with water or a compatible solvent to bind the dust. Use a disposable anti-static scoop to transfer the material into a hazardous waste container.

    • Solvated Spill : Deploy universal absorbent pads. Start from the perimeter of the spill and work inward to prevent the solvent ring from spreading.

    Waste Segregation & Disposal Methodology

    • Categorization : All waste containing 5-Fluorochroman-4-ol must be strictly routed to the Halogenated Organic Waste stream.

    • Causality : The molecule contains a fluorine atom. If mixed with non-halogenated waste and sent for standard incineration, the combustion of fluorinated compounds generates highly corrosive and toxic hydrofluoric acid (HF) gas. Halogenated waste streams are routed to specialized incinerators equipped with alkaline scrubbers designed specifically to neutralize HF.

    • Packaging : Store waste in high-density polyethylene (HDPE) carboys. Do not use metal containers, as trace acidic degradation products could induce corrosion over time.

    Section 5: Workflow Visualization

    PPE_Workflow A Pre-Task Risk Assessment Identify Solvent & Scale B Engineering Controls Fume Hood (>100 fpm) A->B C1 Primary PPE Lab Coat & Safety Goggles B->C1 C2 Secondary PPE (Skin) Double Nitrile/Neoprene B->C2 D Material Handling 5-Fluorochroman-4-ol C1->D C2->D E1 Spill Scenario Deploy Absorbent Pads D->E1 Accidental Release E2 Normal Operation API Synthesis (Tegoprazan) D->E2 Controlled Transfer F Waste Segregation Halogenated Waste Stream E1->F E2->F

    Operational workflow for the safe handling, synthesis, and disposal of 5-Fluorochroman-4-ol.

    References

    • Pharmaffiliates. "Tegoprazan-impurities: (R)-5-Fluorochroman-4-ol." Pharmaffiliates, Accessed March 2026.[Link]

    • Protheragen. "Tegoprazan Impurity 31 (5-fluorochroman-4-ol)." Protheragen, Accessed March 2026.[Link]

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